molecular formula C35H38N4O6 B142023 Biliverdin dimethyl ester CAS No. 10035-62-8

Biliverdin dimethyl ester

Katalognummer: B142023
CAS-Nummer: 10035-62-8
Molekulargewicht: 610.7 g/mol
InChI-Schlüssel: JOYVAVFUXFUFHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biliverdin dimethyl ester is a chemically modified derivative of the natural linear tetrapyrrole pigment biliverdin IXα, serving as a critical tool in photochemical and biochemical research. Its primary research value lies in its role as a stable model compound for studying the photophysics, antioxidant mechanisms, and coordination chemistry of the wider family of bilin pigments. Researchers utilize this esterified form to investigate the intricate excited-state dynamics and ultrafast relaxation pathways of bilins, which exhibit extremely weak native fluorescence that is dramatically enhanced upon coordination with metal ions such as zinc, a property relevant for developing photophysical probes . In studies of oxidative stress, this compound acts as a singlet oxygen scavenger, and the characterization of its oxidation products provides a fundamental model for understanding the molecular mechanism of bilin antioxidants . Furthermore, its well-defined absorption spectrum in solvents like ethanol makes it a standard for photochemical calculations and studies . By offering a non-polar analog of biliverdin, this compound facilitates exploration into the intrinsic properties of the bilin scaffold, free from the complicating effects of the carboxylic acid groups, thereby advancing fundamental knowledge in areas ranging from pigment biochemistry to the development of novel bio-inspired materials.

Eigenschaften

IUPAC Name

methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVAVFUXFUFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276690
Record name BILIVERDIN DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10035-62-8
Record name BILIVERDIN DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biliverdin dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dimethyl ester (BVE) is a synthetic, esterified derivative of biliverdin, a linear tetrapyrrole pigment that serves as a key intermediate in the heme catabolic pathway.[1] Its unique photophysical characteristics, including absorption in the far-red region of the spectrum and a generally low fluorescence quantum yield, have garnered significant interest within the scientific community. This interest is particularly pronounced in the development of far-red fluorescent proteins for deep-tissue bio-imaging, where BVE can act as a chromophore.[1] Furthermore, the parent compound, biliverdin, is recognized for its potent antioxidant and anti-inflammatory properties, adding another layer of complexity and potential therapeutic relevance to the study of its derivatives.[1]

This technical guide provides a comprehensive overview of the core photophysical properties of biliverdin dimethyl ester. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of key processes.

Core Photophysical Properties

The photophysical behavior of this compound is highly sensitive to its environment, particularly the polarity and protic nature of the solvent. This sensitivity is attributed to the flexible, open-chain structure of the molecule, which can adopt various conformations and engage in specific interactions such as hydrogen bonding.

Absorption and Emission Spectra

This compound exhibits two primary absorption bands: a sharp peak in the near-UV region around 375-381 nm (S0 → Sn>1 transition) and a broader band in the far-red region around 660 nm (S0 → S1 transition). The exact position of these peaks can shift depending on the solvent. For instance, in methanol, the S0 → S1 absorption peak shows a redshift compared to its position in acetonitrile (B52724) and chloroform (B151607).

The fluorescence emission of BVE is generally weak, with a quantum yield of approximately 0.01% in solution. The emission spectrum is also solvent-dependent. In aprotic solvents like chloroform and acetonitrile, the emission peak redshifts with increasing solvent polarity. A notable phenomenon occurs in protic solvents like methanol, where a new emission peak can appear around 650 nm, attributed to a luminous species designated as lumin-BVE (LBVE). This species can be induced by heat or light in protic environments.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventAbsorption Max (S0 → Sn>1) (nm)Absorption Max (S0 → S1) (nm)Emission Max (nm)
Chloroform (CHCl3)379~660700
Acetonitrile (CH3CN)-~660720
Methanol (CH3OH)375666735 (main peak), 650 (LBVE)
Benzene381--
Dichloromethane381--
Ethanol--710, 770[1]
Molar Extinction Coefficients

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For this compound, the most significant absorption is in the near-UV region.

Table 2: Molar Extinction Coefficients of this compound

Wavelength (nm)Molar Extinction Coefficient (ε) (cm-1/M)Solvent
376.056,200-
38155,400Benzene
37955,200Chloroform
37553,000Methanol
38144,000Dichloromethane
Quantum Yields and Lifetimes

The fluorescence quantum yield of this compound is characteristically low in solution, indicating that non-radiative decay pathways are dominant. However, when complexed with certain proteins or metal ions, the quantum yield can be significantly enhanced. For instance, the fluorescence quantum yield of a BVE-Zn2+ complex can increase to 5%.

The excited-state dynamics of BVE are complex and occur on ultrafast timescales. Time-resolved spectroscopy has revealed multiple decay pathways that are highly dependent on the solvent.

Table 3: Fluorescence Lifetimes of this compound in Methanol

ComponentLifetime (τ)Description
τ1--
τ2~0.5 ns-
τ3~1 nsAssociated with LBVE
τ4~4.5 nsAssociated with LBVE

In aprotic solvents, a very fast non-radiative decay of ~2 ps accounts for the majority (95%) of the excited-state population loss. A minor emissive decay pathway of ~30 ps is also observed, likely associated with incomplete isomerization. In protic solvents, the dynamics are more intricate due to hydrogen bonding. An 800 fs emissive pathway becomes a major decay channel (~70%), while the ~2 ps decay pathway is less significant (15%). A longer timescale decay of >300 ps is also present in protic environments.

The triplet state of this compound has been generated and studied using pulse radiolysis. In benzene, the triplet state has a half-life of 6.7 µs and absorbs broadly from 360 to 1000 nm. The singlet-triplet intersystem crossing efficiency is very low, with a limit of 0.001.

Experimental Protocols

The characterization of the photophysical properties of this compound relies on a suite of spectroscopic techniques. Below are generalized methodologies for the key experiments cited.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., chloroform, acetonitrile, methanol) at a known concentration (e.g., 2 to 110 µM). Ensure the solvent is of spectroscopic grade.

  • Absorption Measurement: Use a UV-Vis spectrophotometer (e.g., HP 8453) to measure the absorbance of the sample across a relevant wavelength range (e.g., 300-800 nm). A solvent-only baseline should be recorded and subtracted from the sample spectrum. The spectral bandwidth should be set appropriately (e.g., 1.0 nm).

  • Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at a wavelength where it absorbs (e.g., 580 nm). Scan the emission wavelengths over a range that captures the entire fluorescence profile (e.g., 600-850 nm). The spectra should be corrected for the instrument's response function.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield. Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The quantum yield is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Spectroscopy

Objective: To measure the excited-state lifetimes and dynamics of this compound.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system consisting of a pulsed laser source for excitation (e.g., a picosecond diode laser), a sample holder, a monochromator to select the detection wavelength, a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Sample Excitation: Excite the sample with short pulses of light at an appropriate wavelength.

  • Photon Detection: Detect the emitted single photons. The time difference between the excitation pulse and the arrival of the emitted photon is measured with high precision.

  • Data Analysis: A histogram of these time differences is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to a multi-exponential decay model to extract the fluorescence lifetimes (τ). The instrument response function (IRF) of the system must be measured and accounted for in the fitting process.[2]

Methodology (Femtosecond Transient Absorption Spectroscopy):

  • Instrumentation: Employ a pump-probe setup. A high-intensity, ultrashort "pump" pulse excites the sample. A weaker, time-delayed "probe" pulse passes through the sample, and its absorption is measured.

  • Data Acquisition: The change in absorbance of the probe is measured as a function of the time delay between the pump and probe pulses. This provides information about the excited-state absorption and the kinetics of the excited-state population decay.

  • Data Analysis: The transient absorption data is analyzed to identify different kinetic components and their corresponding time constants, revealing the various excited-state decay pathways.

Visualizing Molecular Processes

Excited-State Decay Pathways of this compound

The following diagram illustrates the solvent-dependent excited-state decay pathways of this compound upon photoexcitation.

G Excited-State Decay Pathways of BVE cluster_aprotic Aprotic Solvents cluster_protic Protic Solvents S1_aprotic S1 State Decay1_aprotic Non-radiative Decay (~2 ps, 95%) S1_aprotic->Decay1_aprotic Decay2_aprotic Emissive Decay (~30 ps) S1_aprotic->Decay2_aprotic S0_aprotic Ground State (S0) Decay1_aprotic->S0_aprotic Isomerization_aprotic Incomplete Isomerization Decay2_aprotic->Isomerization_aprotic Isomerization_aprotic->S0_aprotic S1_protic S1 State Decay1_protic Emissive Decay (~800 fs, 70%) S1_protic->Decay1_protic Decay2_protic Non-radiative Decay (~2 ps, 15%) S1_protic->Decay2_protic Decay3_protic Isomerization (~30 ps) S1_protic->Decay3_protic Decay4_protic Emissive Decay (>300 ps) S1_protic->Decay4_protic S0_protic Ground State (S0) Decay1_protic->S0_protic Decay2_protic->S0_protic Decay3_protic->S0_protic Decay4_protic->S0_protic Photoexcitation Photoexcitation Photoexcitation->S1_aprotic in aprotic solvent Photoexcitation->S1_protic in protic solvent GroundState Ground State (S0) GroundState->Photoexcitation

Caption: Solvent-dependent excited-state decay pathways of BVE.

Heme Catabolism and Biliverdin Formation

This compound is a synthetic derivative of biliverdin, which is naturally produced during the breakdown of heme. This pathway is a fundamental biological process.

G Simplified Heme Catabolism Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Biliverdin Biliverdin HO1->Biliverdin BVR Biliverdin Reductase (BVR) Biliverdin->BVR BVE This compound (Synthetic Derivative) Biliverdin->BVE Esterification Bilirubin Bilirubin BVR->Bilirubin

Caption: Heme catabolism leading to biliverdin formation.

Applications and Future Directions

The distinct photophysical properties of this compound make it a valuable tool in several areas of research and development.

  • Bio-imaging: BVE's ability to serve as a chromophore for far-red fluorescent proteins is a key application.[1] These proteins are crucial for in vivo imaging due to the reduced light scattering and tissue autofluorescence in the near-infrared window.[3] The membrane-permeable nature of BVE allows it to enhance the fluorescence of certain engineered proteins like smURFP within cells.[3]

  • Photodynamic Therapy (PDT): While not a primary photosensitizer itself, the study of biliverdin and its derivatives contributes to the broader understanding of tetrapyrrole photochemistry, which is central to PDT.[4][5] The ability of related molecules to generate reactive oxygen species upon illumination is the basis for this cancer therapy.

  • Biosensors: The fluorescence of BVE can be modulated by its environment, suggesting its potential use in the development of novel biosensors. For example, the smURFP protein, which utilizes BVE as a chromophore, has been explored as a sensor for biliverdin in blood serum.[1]

Future research will likely focus on several key areas:

  • Improving Quantum Yields: Strategies to enhance the fluorescence quantum yield of BVE, either through chemical modification or by designing novel protein scaffolds, will be critical for developing brighter far-red fluorescent probes.

  • Elucidating Biological Roles: While the anti-inflammatory effects of biliverdin are known, further investigation into the specific signaling pathways modulated by biliverdin and its derivatives is warranted.

  • Therapeutic Applications: Leveraging the antioxidant properties of the biliverdin scaffold for therapeutic purposes remains an active area of investigation.

References

A Technical Guide to the Synthesis and Purification of Biliverdin Dimethyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of biliverdin (B22007) dimethyl ester isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of the methodologies for obtaining and analyzing these important tetrapyrrolic compounds.

Biliverdin and its derivatives are of significant interest due to their potent antioxidant properties and their role in cellular signaling pathways. The ability to synthesize and purify specific isomers of biliverdin dimethyl ester is crucial for investigating their biological functions and therapeutic potential. This guide details established experimental protocols, presents quantitative data in a clear and accessible format, and provides visual representations of key biological pathways and experimental workflows.

Synthesis of this compound Isomers

The synthesis of biliverdin IX isomers typically begins with the oxidative cleavage of hemin (B1673052). Subsequent esterification of the resulting biliverdin isomers yields the corresponding dimethyl esters. While biliverdin IXα is the most common and physiologically relevant isomer, methods have been developed to generate and isolate the β, γ, and δ isomers as well.

A common synthetic approach involves the dehydrogenation of bilirubin (B190676) followed by methylation. For instance, bilirubin can be treated with a benzoquinone in acetic acid to yield a mixture of biliverdin isomers, which are then methylated.[1] Total synthesis routes have also been developed, offering greater control over the final product.[2][3] One such approach involves the condensation of two dipyrrinone fragments.[3]

Experimental Protocol: Synthesis of Biliverdin IXα Dimethyl Ester from Hemin

This protocol is adapted from established methods involving the oxidative cleavage of hemin.[4]

  • Oxidative Cleavage of Hemin:

    • Dissolve hemin in a suitable solvent such as pyridine.

    • Add an oxidizing agent, for example, hydrogen peroxide or ascorbic acid, under controlled temperature conditions.

    • The reaction progress can be monitored by observing the color change from reddish-brown to green.

    • Upon completion, the reaction mixture is worked up to isolate the crude biliverdin.

  • Esterification to this compound:

    • The crude biliverdin is dissolved in a solution of methanol (B129727) containing a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

    • The mixture is typically stirred at room temperature or gently heated for several hours to ensure complete esterification of the propionic acid side chains.

    • The reaction is quenched by neutralization, and the this compound is extracted into an organic solvent like chloroform (B151607) or dichloromethane.

  • Purification:

    • The crude this compound is then purified using chromatographic techniques as detailed in the following section.

Purification of this compound Isomers

The separation of the different this compound isomers is a critical step due to their structural similarity. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for this purpose.[5][6]

Thin-Layer Chromatography (TLC)

TLC is a valuable method for the analytical and small-scale preparative separation of this compound isomers. Neutral solvent systems are often employed to achieve effective separation on silica (B1680970) gel plates.

Table 1: TLC Solvent Systems for Separation of Biliverdin IX Dimethyl Ester Isomers

Solvent SystemRatio (v/v/v)Reference
Benzene - Acetone - Methanol100 : 20 : 0.5
Chloroform - Acetone95 : 5
High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is suitable for both analytical and preparative scale purification of this compound isomers.[6] Reversed-phase columns are commonly used with gradient elution systems.

Experimental Protocol: HPLC Separation of Biliverdin IXβ and IXδ Dimethyl Esters

This protocol is based on a method developed for the separation of biliverdin isomers.[6]

  • Sample Preparation: Dissolve the mixture of this compound isomers in a suitable solvent, such as methanol or a mixture of acetonitrile (B52724) and water.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., Synergi™ 4 µm Fusion-RP 80 Å, 250 x 10 mm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[6]

    • Flow Rate: A typical flow rate is around 3 mL/min.

    • Detection: UV-vis detector set to the absorption maxima of the biliverdin isomers (around 380 nm and 650 nm).[6]

  • Gradient Elution: A linear gradient is applied, starting with a lower concentration of acetonitrile and gradually increasing it over the course of the run to elute the different isomers.[6]

  • Fraction Collection: Fractions corresponding to the individual isomer peaks are collected for further analysis.

Characterization of this compound Isomers

Following purification, the identity and purity of the this compound isomers are confirmed using various spectroscopic techniques.

UV-Visible Spectroscopy

UV-visible spectroscopy is a fundamental technique for characterizing biliverdin dimethyl esters. They typically exhibit two main absorption bands: a sharp Soret-like band around 375-380 nm and a broader band in the visible region around 650 nm.[6] The exact position of these maxima can be influenced by the solvent and the specific isomer.

Table 2: UV-Visible Absorption Maxima of Biliverdin IX Isomer Dimethyl Esters in Methanol

IsomerSoret-like Band (nm)Visible Band (nm)Reference(s)
IXα~375~650
IXβ378650[6]
IXδ376650[6]

It is important to note that the long-wavelength band is highly sensitive to the presence of acid, which can cause a significant red shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers.[7] The chemical shifts of the protons and carbons provide detailed information about the molecular structure, including the substitution pattern on the pyrrole (B145914) rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition. Electrospray ionization (ESI) is a commonly used technique for the analysis of these compounds.

Biological Context and Signaling Pathways

Biliverdin is a product of heme catabolism, a process catalyzed by the enzyme heme oxygenase (HO).[8][9] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase (BVR).[8][10][11] This heme oxygenase/biliverdin reductase pathway is not only a degradation route but also plays a crucial role in cellular defense against oxidative stress.[8][9][12] Bilirubin, the product of BVR activity, is a potent antioxidant.[12][13] The BVR enzyme itself has been identified as a potential drug target due to its involvement in various signaling pathways, including those related to insulin, MAP kinases, and PKC.[12][14][15]

Heme_Catabolism_and_Signaling Heme Catabolism and Associated Signaling Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Oxidative Cleavage Biliverdin Biliverdin HO1->Biliverdin BVR Biliverdin Reductase (BVR) Biliverdin->BVR Reduction Bilirubin Bilirubin BVR->Bilirubin Signaling Cell Signaling (e.g., MAPK, PI3K/Akt) BVR->Signaling Kinase/Scaffold Activity Antioxidant Antioxidant Effects Bilirubin->Antioxidant Scavenges ROS Experimental_Workflow Workflow for this compound Isomer Synthesis and Analysis Synthesis Synthesis of Biliverdin Isomers Esterification Esterification to Dimethyl Esters Synthesis->Esterification Purification Chromatographic Purification (TLC/HPLC) Esterification->Purification Isomer1 Pure Isomer 1 Purification->Isomer1 Isomer2 Pure Isomer 2 Purification->Isomer2 IsomerN ... Purification->IsomerN Characterization Spectroscopic Characterization (UV-vis, NMR, MS) Isomer1->Characterization Isomer2->Characterization IsomerN->Characterization Biological Biological Assays/ Further Research Characterization->Biological

References

A Technical Guide to the Spectroscopic Analysis of Biliverdin Dimethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze biliverdin (B22007) dimethyl ester (BVDE) and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies required for the accurate characterization of these important bile pigments.

Biliverdin dimethyl ester, a synthetic derivative of the heme degradation product biliverdin, serves as a crucial model compound in various biochemical and biophysical studies.[1][2] Its role as a chromophore in far-red fluorescent proteins has garnered significant interest for bio-imaging applications.[1][2] Understanding the spectroscopic properties of BVDE and its derivatives is paramount for elucidating their structure, dynamics, and interactions in biological systems.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its spectroscopic characteristics.

PropertyValueReference
Molecular Formula C₃₅H₃₈N₄O₆[3]
Molecular Weight 610.70 g/mol [3]
CAS Number 10035-62-8[3]

Spectroscopic Data of this compound

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound. These values can vary depending on the solvent and the specific isomer being studied.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for identifying and quantifying biliverdin derivatives. The spectra are characterized by a sharp Soret-like band around 375 nm and a broader band in the 650-700 nm region.

Solventλmax (Soret-like band) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)λmax (Q-like band) (nm)Reference
Methanol37553,000~650
Methanol37656,200666
Chloroform37955,200-
Benzene38155,400-
Dichloromethane38144,000-
Acetonitrile--720 (Emission)
Chloroform--700 (Emission)
Methanol--735 (Emission)

Note: The long-wavelength band is highly sensitive to acid, with a 10-fold molar excess of HCl causing a significant red shift of 35-50 nm and a near doubling of the maximum absorption.

Fluorescence Spectroscopy

This compound is known to have a very low fluorescence quantum yield in solution, typically around 0.01%. However, its fluorescence properties are of interest, particularly in the context of fluorescent protein development.

SolventExcitation (nm)Emission Maxima (nm)Reference
Ethanol-710, 770[1][2]
Methanol580~735 and a new peak at 650
Acetonitrile580720
Chloroform580700

Note: In protic solvents like methanol, a new emissive species, termed lumin-BVE (LBVE), can appear with an emission peak around 650 nm.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline typical experimental protocols for sample preparation and spectroscopic measurements.

Synthesis and Purification of Biliverdin IXα Dimethyl Ester

A common method for obtaining biliverdin IXα dimethyl ester is through the extraction from natural sources, such as emu eggshells, followed by esterification.

Materials:

  • Emu eggshells

  • Methanolic sulfuric acid

  • Solvents for liquid-liquid extraction (e.g., chloroform, dichloromethane)

  • Silica (B1680970) gel for flash column chromatography

Procedure:

  • Digestion and Extraction: The eggshells undergo a two-step acid digestion. This is followed by a liquid-liquid extraction to partition the pigments into an organic phase.

  • Esterification: The carboxylic acid groups of the extracted biliverdin are esterified, typically using a methanolic sulfuric acid solution.

  • Purification: The resulting this compound is purified by short silica gel flash column chromatography.

  • Characterization: The purified product can be characterized by TLC, UV-Vis spectroscopy, IR spectroscopy, ¹H NMR spectroscopy, and ESI⁺ mass spectrometry.

UV-Visible and Fluorescence Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer (e.g., HP 8453)

  • A fluorimeter (e.g., Horiba Jobin Yvon Fluoromax-4)[5]

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the desired spectroscopic grade solvent at a known concentration.

  • UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm). Use the pure solvent as a blank.

  • Fluorescence Measurement: Record the emission spectrum by exciting the sample at a suitable wavelength (e.g., 380 nm, 580 nm, or 630 nm).[5] The emission can be scanned over a range of 650-800 nm.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of biliverdin derivatives.

Instrumentation:

  • A high-field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional techniques such as ¹H-¹³C HSQC, ¹H-¹H TOCSY, and ¹H-¹H NOESY can be employed for detailed signal assignment.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of biliverdin derivatives.

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).[7]

Procedure:

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ESI source.

  • Ionization: The molecules are ionized, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.

  • Tandem MS (MS/MS): For structural information, collision-induced dissociation (CID) can be used to fragment the parent ion and analyze the resulting product ions.[8]

Signaling Pathways and Experimental Workflows

Biliverdin and its metabolism are intricately linked to cellular signaling. Biliverdin reductase (BVR), the enzyme that converts biliverdin to bilirubin (B190676), is a pleiotropic protein with roles in various signaling cascades, including the insulin/IGF-1/IRK/PI3K/MAPK pathways.[9][10][11]

Heme Degradation and Biliverdin Production

The initial step in this biological context is the breakdown of heme.

G Heme Heme Heme_Oxygenase Heme Oxygenase (HO-1, HO-2) Heme->Heme_Oxygenase Biliverdin Biliverdin Heme_Oxygenase->Biliverdin + O₂ CO Carbon Monoxide (CO) Heme_Oxygenase->CO Fe2 Fe²⁺ Heme_Oxygenase->Fe2

Caption: Heme degradation pathway to produce biliverdin.

Biliverdin Reductase (BVR) Signaling Cascade

BVR is not just a simple reductase; it also functions as a kinase and a transcription factor, integrating heme metabolism with major cell signaling networks.[9][12][13]

G cluster_0 cluster_1 cluster_2 Biliverdin Biliverdin BVR Biliverdin Reductase (BVR) Biliverdin->BVR + NADPH/NADH Bilirubin Bilirubin BVR->Bilirubin Reduction BVR_Kinase BVR (Kinase activity) MAPK_Pathway MAPK Pathway BVR_Kinase->MAPK_Pathway PI3K_Pathway PI3K Pathway BVR_Kinase->PI3K_Pathway Insulin_Receptor Insulin Receptor Insulin_Receptor->BVR_Kinase Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth PI3K_Pathway->Cell_Growth BVR_TF BVR (Transcription Factor) Nucleus Nucleus BVR_TF->Nucleus HO1_Gene HO-1 Gene Nucleus->HO1_Gene Upregulation

Caption: Multifaceted signaling roles of Biliverdin Reductase (BVR).

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the systematic spectroscopic characterization of this compound derivatives.

G Start Start: Sample of Biliverdin Derivative Purification Purification (e.g., Chromatography) Start->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Data_Analysis Data Analysis and Structural Elucidation UV_Vis->Data_Analysis Fluorescence->Data_Analysis NMR->Data_Analysis MS->Data_Analysis End End: Characterized Derivative Data_Analysis->End

Caption: General experimental workflow for spectroscopic analysis.

References

Unveiling the Solid-State Architecture of Biliverdin Dimethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and conformational properties of biliverdin (B22007) dimethyl ester, a key derivative of the bile pigment biliverdin. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, structural biology, and drug development, offering in-depth data and methodologies related to its solid-state form.

Crystal Structure and Conformation

The three-dimensional structure of biliverdin dimethyl ester was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group Pī. In the solid state, the biliverdin chromophore adopts a near-planar, helical conformation. This helical arrangement is a characteristic feature of the molecule's solid-state packing.

A notable aspect of the crystal structure is the formation of dimers through intermolecular hydrogen bonding. Two molecules, related by a crystallographic center of symmetry, are linked by two N-H···O hydrogen bonds. These bonds form between the nitrogen atom of a pyrrole (B145914) ring on one molecule and a carbonyl oxygen on the symmetry-equivalent pyrrolone ring of the adjacent molecule. This interaction results in an extended helical conformation for the dimer. The structure also reveals a significant degree of bond fixation within the tetrapyrrole skeleton.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

ParameterValue
Molecular FormulaC₃₅H₃₈N₄O₆
Molecular Weight610.7 g/mol
Crystal SystemTriclinic
Space Group
a12.467(6) Å
b14.567(5) Å
c9.788(4) Å
α111.56(3)°
β90.64(4)°
γ97.91(3)°
Z2
R-factor0.090

Data sourced from Sheldrick, W. S. (1976).

Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of this compound is hydrogen bonding. The key distances for the N-H···O hydrogen bond are detailed below.

BondDistance
N-H···O2.80 Å
N-H1.12 Å
H···O1.74 Å

Data sourced from Sheldrick, W. S. (1976).

Experimental Protocols

The determination of the crystal structure of this compound involved standard single-crystal X-ray diffraction techniques.

Crystallization

Crystals of this compound suitable for X-ray analysis were obtained. While the specific solvent system and temperature for crystallization are not detailed in the primary literature abstract, this process typically involves the slow evaporation of a saturated solution of the compound in an appropriate organic solvent or a mixture of solvents.

X-ray Data Collection

A suitable crystal was mounted on a diffractometer. Data were collected using Mo-Kα radiation. A total of 2,357 unique reflections were measured for the structure determination.

Structure Solution and Refinement

The crystal structure was solved using direct methods. This computational technique uses the measured reflection intensities to determine the initial phases of the structure factors, leading to an initial electron density map. The atomic positions were then refined, and the final structure was refined to an R-factor of 0.090. It was noted that the vinyl and one of the methyl ester groups exhibited disorder in the crystal structure.

Visualizations

Dimeric Structure of this compound

The following diagram illustrates the hydrogen-bonded dimer of this compound in the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B (Symmetry Related) molA This compound (Molecule A) ...N-H... molB This compound (Molecule B) ...O=C... molA:s->molB:n N-H···O Hydrogen Bond (2.80 Å)

Dimeric structure of this compound.
Experimental Workflow for Crystal Structure Determination

This diagram outlines the key steps in the experimental workflow for determining the crystal structure of a small molecule like this compound.

G A Compound Synthesis (this compound) B Crystallization A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Structural Model G->H

X-ray crystallography experimental workflow.

An In-depth Technical Guide to the Natural Sources and Extraction of Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of biliverdin (B22007), a tetrapyrrolic bile pigment with significant antioxidant and anti-inflammatory properties, and the methodologies for its extraction and conversion to biliverdin dimethyl ester. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Natural Sources of Biliverdin

Biliverdin is a product of heme catabolism and is found across a diverse range of organisms. While it is a metabolic intermediate in mammals, it is the final product of heme degradation in many other vertebrates like birds, reptiles, and amphibians. Its presence is often indicated by a distinct blue-green coloration.

Table 1: Quantitative Data on Biliverdin Concentration in Various Natural Sources

Natural SourceOrganismTissue/PartBiliverdin ConcentrationReference
Avian EggshellsQuail (Coturnix coturnix japonica)Eggshell2.83 µg/g
Pheasant (Phasianus colchicus)Eggshell1.02 µg/g
Blue-shelled ChickenShell Gland8.25 ± 2.55 nmol/g
Brown-shelled ChickenShell Gland1.29 ± 0.12 nmol/g
FishGarfish (Belone belone)Vertebral Column (including periosteum)23.49 µg/g
Garfish (Belone belone)Periosteum61.70 µg/g
Garfish (Belone belone)Spinal Process24.3 µg/g
InsectsCommon Cutworm (Spodoptera litura)Hemolymph (in Vitellogenin)2.4% of total lipid components

Note: This table presents a selection of available quantitative data and is not exhaustive.

Other notable natural sources of biliverdin include:

  • The blue-green blood of many marine fish.[1][2]

  • The hemolymph (blood) of various insects, such as the tobacco hornworm and certain butterflies.[1][3]

  • The wings of moths and butterflies.[1]

  • The serum and eggs of frogs.[1]

  • The placenta of dogs, which in rare cases, can lead to the birth of puppies with green fur that fades over time.[1]

  • The green bones of garfish and related species.[1]

  • The green blood, muscles, bones, and mucosal lining of skinks of the genus Prasinohaema.[1]

Extraction and Esterification of Biliverdin

The extraction of biliverdin from natural sources is a critical step for its study and potential therapeutic application. The subsequent conversion to its dimethyl ester derivative is often performed to improve its solubility in organic solvents, facilitating purification and characterization.

Emu eggshells are a convenient and rich source of biliverdin IXα.[4] The following protocol is adapted from established methods for its extraction and simultaneous esterification.[4]

Materials:

  • Crushed emu eggshells

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

  • Standard laboratory glassware and equipment (beakers, flasks, separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Acid Digestion and Esterification:

    • To crushed emu eggshells, add a solution of 5% (v/v) concentrated H₂SO₄ in methanol.

    • Stir the mixture at room temperature for several hours (e.g., 3 hours). This step both extracts the biliverdin and converts it to its dimethyl ester.

    • Filter the mixture to remove the eggshell residue. The filtrate will be a deep blue-green color.

  • Liquid-Liquid Extraction:

    • Transfer the methanolic filtrate to a separatory funnel.

    • Dilute the filtrate with water.

    • Extract the this compound into ethyl acetate. Perform multiple extractions to ensure complete recovery.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification by Flash Chromatography:

    • Prepare a silica gel column equilibrated with an appropriate solvent system (e.g., 100% ethyl acetate).

    • Load the concentrated crude extract onto the column.

    • Elute the column with the solvent to separate the this compound from impurities. The desired product will be a distinctly colored band.

    • Collect the fractions containing the pure this compound and concentrate them to yield a dark green solid. A typical yield is around 10 mg from a few eggshells.[4]

Animal bile is another source of biliverdin, although it also contains a significant amount of bilirubin (B190676).[5] The following is a general procedure for the extraction of bile pigments.

Materials:

  • Fresh animal bile (e.g., from pigs, cattle)

  • Ethanol

  • Chloroform (B151607)

  • Ascorbic acid

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) or other acid to adjust pH

  • Standard laboratory glassware and equipment

Procedure:

  • Initial Preparation:

    • Cool fresh bile and filter to remove solid debris.

    • Perform a degreasing step if necessary, which can be achieved by cooling and filtering out solidified lipids.[5]

  • Extraction:

    • Prepare an extraction solvent mixture of chloroform and ethanol.

    • Acidify the bile to a pH of approximately 1.8 in the presence of ascorbic acid and NaCl.[5] The ascorbic acid helps to prevent oxidation of the bile pigments.

    • Mix the acidified bile with the chloroform-ethanol solvent and perform a liquid-liquid extraction.

  • Separation and Purification:

    • Separate the organic phase containing the bile pigments.

    • The extracted pigments can then be further purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate biliverdin from bilirubin and other components.[6]

For biliverdin obtained from sources where esterification is not part of the initial extraction, the following general procedure can be used.

Materials:

  • Purified biliverdin

  • Methanol (anhydrous)

  • Concentrated sulfuric acid or hydrogen chloride gas

  • Neutralizing agent (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., chloroform or ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • Dissolve the purified biliverdin in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid or bubble anhydrous hydrogen chloride gas through the solution.

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC.

  • Workup:

    • Once the reaction is complete, neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.

    • Extract the this compound into an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the solvent to obtain the crude this compound, which can then be purified by chromatography as described in section 2.1.

Signaling Pathways and Mechanisms of Action

Biliverdin and its reductase, BVR, are involved in several critical cellular signaling pathways, primarily related to their antioxidant and anti-inflammatory effects.

The initial step in the physiological role of biliverdin is its formation from the breakdown of heme.

G Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (HO-1) CO CO Heme->CO Fe2 Fe²⁺ Heme->Fe2 Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase (BVR)

Figure 1. Heme Catabolic Pathway.

Heme, released from senescent red blood cells, is catabolized by heme oxygenase-1 (HO-1) to produce biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[7][8] Biliverdin is then rapidly converted to bilirubin by biliverdin reductase (BVR).[7][8]

Biliverdin and bilirubin constitute a potent antioxidant system through a redox cycle.

G cluster_cycle Antioxidant Cycle Bilirubin Bilirubin Biliverdin Biliverdin Bilirubin->Biliverdin Oxidation Biliverdin->Bilirubin Reduction ROS Reactive Oxygen Species (ROS) BVR Biliverdin Reductase (BVR) NADP NADP⁺ BVR->NADP NADPH NADPH NADPH->BVR

Figure 2. Bilirubin-Biliverdin Antioxidant Redox Cycle.

Bilirubin acts as a potent antioxidant by scavenging reactive oxygen species (ROS), and in the process is oxidized back to biliverdin.[9][10][11] Biliverdin is then reduced back to bilirubin by BVR, utilizing NADPH as a cofactor, thus completing the cycle and regenerating the antioxidant.[9][12]

Biliverdin exerts anti-inflammatory effects through the modulation of key signaling pathways in immune cells such as macrophages.

G BV Biliverdin (BV) BVR_surf Surface BVR BV->BVR_surf TLR4 TLR4 BV->TLR4 Inhibits PI3K PI3K BVR_surf->PI3K Activates Akt Akt PI3K->Akt Activates IL10 IL-10 (Anti-inflammatory) Akt->IL10 Upregulates LPS LPS LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory Upregulates

Figure 3. Anti-inflammatory Signaling of Biliverdin.

Biliverdin, through its interaction with cell surface biliverdin reductase (BVR), can activate the PI3K/Akt signaling pathway, leading to the upregulation of the anti-inflammatory cytokine IL-10.[7][13][14] Additionally, biliverdin can inhibit the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), thereby downregulating the NF-κB pathway and reducing the production of pro-inflammatory cytokines.[14]

Conclusion

Biliverdin and its dimethyl ester are compounds of significant interest due to their biological activities. This guide has provided an overview of their natural sources, with quantitative data where available, and detailed protocols for their extraction and esterification. The elucidation of the signaling pathways in which biliverdin is involved underscores its potential for therapeutic applications. It is anticipated that this technical guide will be a valuable asset for researchers and professionals working towards harnessing the potential of these fascinating molecules.

References

An In-depth Technical Guide on the Antioxidant Mechanism of Action of Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin (B22007) dimethyl ester, a derivative of the heme catabolite biliverdin, is emerging as a potent antioxidant with significant therapeutic potential. Its mechanism of action is multifaceted, involving direct scavenging of reactive oxygen species (ROS), modulation of key cellular signaling pathways, and inhibition of pro-oxidant enzymes. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of biliverdin dimethyl ester, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Understanding these mechanisms is crucial for the rational design and development of novel therapeutics targeting oxidative stress-related diseases.

Direct Radical Scavenging Activity

This compound exhibits a direct capacity to neutralize harmful reactive oxygen species, thereby mitigating cellular damage. This activity is attributed to its unique molecular structure, featuring an extended system of conjugated double bonds and reactive hydrogen atoms.

Scavenging of Peroxyl Radicals

This compound effectively scavenges peroxyl radicals, which are key mediators of lipid peroxidation. The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the pyrrole (B145914) N-H groups donate a hydrogen atom to the peroxyl radical, thus neutralizing it.

Table 1: Kinetic Data for Peroxyl Radical Scavenging by this compound

ParameterValueExperimental ConditionsReference
Rate Constant (kinh)10.2 x 104 M-1 s-1Inhibited autoxidation of styrene[1]
Stoichiometric Factor (n)2.7Inhibited autoxidation of styrene[1]
Quenching of Singlet Oxygen

Singlet oxygen (¹O₂), a highly reactive and cytotoxic ROS, is efficiently quenched by this compound. This process involves a physical quenching mechanism, where the excited energy of singlet oxygen is transferred to the this compound molecule, returning it to the ground state without chemical reaction. Structural evidence suggests a possible reaction mechanism involving the addition of singlet oxygen to the 4,5- or 15,16-double bonds of the molecule[2][3].

Modulation of Endogenous Antioxidant Defense Pathways

Beyond its direct scavenging activity, this compound amplifies the cell's own antioxidant defenses by modulating key signaling pathways, most notably the Nrf2-ARE pathway.

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, leading to their transcription.

This activation results in the increased synthesis of a battery of protective enzymes and proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that degrades pro-oxidant heme into biliverdin, free iron (which is subsequently sequestered by ferritin), and carbon monoxide (CO), all of which have cytoprotective properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

The precise molecular mechanism by which this compound activates Nrf2 is still under investigation, but it is thought to involve the modification of specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.

Nrf2_Activation_by_Biliverdin_Dimethyl_Ester cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDE Biliverdin Dimethyl Ester Keap1_Nrf2 Keap1-Nrf2 Complex BDE->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nuc->ARE Maf Maf Maf->ARE HO1 HO-1 Gene ARE->HO1 Transcription NQO1 NQO1 Gene ARE->NQO1 Transcription GCL GCL Gene ARE->GCL Transcription Antioxidant_Proteins Antioxidant Proteins (HO-1, NQO1, GCL) HO1->Antioxidant_Proteins NQO1->Antioxidant_Proteins GCL->Antioxidant_Proteins Antioxidant_Proteins->ROS Neutralization

Figure 1: Activation of the Nrf2/ARE pathway by this compound.
Upregulation of Heme Oxygenase-1 (HO-1)

A key downstream effect of Nrf2 activation by this compound is the induction of HO-1 expression. HO-1 plays a central role in cellular defense against oxidative stress. The products of the HO-1-catalyzed reaction have their own significant antioxidant and anti-inflammatory properties[4].

  • Biliverdin/Bilirubin (B190676): Biliverdin is rapidly converted to bilirubin by biliverdin reductase. Bilirubin is a potent antioxidant that can scavenge a wide range of ROS.

  • Carbon Monoxide (CO): CO has anti-inflammatory, anti-apoptotic, and vasodilatory effects.

  • Free Iron (Fe²⁺): The released iron is quickly sequestered by the protein ferritin, preventing it from participating in the generation of highly toxic hydroxyl radicals via the Fenton reaction.

HO1_Pathway Nrf2 Nrf2 (Activated by BDE) HO1_Gene HO-1 Gene Nrf2->HO1_Gene Binds to ARE HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Products Biliverdin + CO + Fe²⁺ HO1_Protein->Products Catalysis Heme Heme (pro-oxidant) Heme->HO1_Protein Substrate Biliverdin Biliverdin Products->Biliverdin Biliverdin CO CO Products->CO CO Fe2 Fe2 Products->Fe2 Fe²⁺ BVR Biliverdin Reductase Bilirubin Bilirubin (antioxidant) BVR->Bilirubin Cytoprotection Cytoprotection (Antioxidant, Anti-inflammatory) Bilirubin->Cytoprotection Ferritin Ferritin Ferritin->Cytoprotection Biliverdin->BVR CO->Cytoprotection Fe2->Ferritin Sequestration

Figure 2: The Heme Oxygenase-1 (HO-1) cytoprotective pathway.

Inhibition of Pro-oxidant Enzymes

This compound can also exert its antioxidant effects by directly inhibiting enzymes that are major sources of cellular ROS.

Inhibition of NADPH Oxidase (NOX)

NOX_Inhibition BDE Biliverdin Dimethyl Ester NOX_Complex NADPH Oxidase (NOX) Complex BDE->NOX_Complex Inhibition Superoxide (B77818) Superoxide (O₂⁻) NOX_Complex->Superoxide Catalysis O2 O₂ O2->NOX_Complex NADPH NADPH NADPH->NOX_Complex Oxidative_Damage Oxidative Damage Superoxide->Oxidative_Damage

Figure 3: Inhibition of NADPH Oxidase by this compound.

Experimental Protocols

This section outlines general methodologies for assessing the antioxidant activity of this compound. Specific concentrations and incubation times may need to be optimized depending on the experimental setup.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a specific volume of this compound solution (dissolved in a suitable solvent like DMSO or methanol) at various concentrations to a microplate well.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagent Preparation:

    • Fluorescein (B123965) sodium salt solution (fluorescent probe).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator).

    • Trolox (a water-soluble vitamin E analog) as a standard.

  • Assay Procedure:

    • Add this compound solution at various concentrations, the fluorescein solution, and a buffer to a microplate.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a microplate and grow to confluence.

  • Assay Procedure:

    • Load the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

    • Treat the cells with this compound at various concentrations.

    • Induce oxidative stress by adding a radical generator like AAPH.

    • Measure the fluorescence intensity over time.

  • Calculation: The antioxidant activity is determined by the reduction in fluorescence in the treated cells compared to the control (untreated) cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays DPPH DPPH Assay (Radical Scavenging) ORAC ORAC Assay (Peroxyl Radical Scavenging) Lipid_Peroxidation Lipid Peroxidation Assay (e.g., TBARS) CAA Cellular Antioxidant Activity (CAA) (Intracellular ROS) MitoROS Mitochondrial ROS Assay (e.g., MitoSOX) Nrf2_activation_assay Nrf2 Activation Assay (e.g., Luciferase Reporter) HO1_expression HO-1 Expression Analysis (Western Blot, qPCR) BDE_Sample This compound Sample Preparation BDE_Sample->DPPH BDE_Sample->ORAC BDE_Sample->Lipid_Peroxidation BDE_Sample->CAA BDE_Sample->MitoROS BDE_Sample->Nrf2_activation_assay BDE_Sample->HO1_expression

References

An In-depth Technical Guide on the Heme Oxygenase Pathway and Biliverdin Dimethyl Ester Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heme oxygenase (HO) pathway, a critical enzymatic cascade responsible for the degradation of heme. The guide delves into the molecular mechanisms, quantitative kinetics, and detailed experimental protocols relevant to the study of this pathway. Furthermore, it outlines the chemical synthesis of biliverdin (B22007) dimethyl ester, a key derivative used in research. This document is intended to serve as a valuable resource for professionals in academic research and drug development focused on leveraging the therapeutic potential of modulating the HO system.

The Heme Oxygenase Pathway: A Core Cellular Defense Mechanism

The heme oxygenase system is the rate-limiting step in the catabolism of heme, a porphyrin ring complexed with iron that is essential for the function of hemoproteins like hemoglobin, myoglobin, and cytochromes.[1] Beyond its role in heme turnover, the HO pathway is a central component of the cellular response to oxidative stress and inflammation, with its products exhibiting potent cytoprotective effects.[2]

The pathway consists of two primary enzymatic steps:

  • Heme Oxygenase (HO): This enzyme catalyzes the oxidative cleavage of the heme molecule.[3] There are two main isoforms: the inducible HO-1 (also known as heat shock protein 32) and the constitutively expressed HO-2.[3] HO-1 is a 32kDa enzyme that is robustly upregulated by a variety of stimuli, including its substrate heme, oxidative stress, inflammatory cytokines, and heavy metals.[4] The reaction catalyzed by HO requires three molecules of oxygen (O₂) and electrons donated by NADPH-cytochrome P450 reductase (CPR).[1][5] The products of this reaction are biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1]

  • Biliverdin Reductase (BVR): This cytosolic enzyme rapidly reduces biliverdin IXα to bilirubin (B190676) IXα.[1] This reaction utilizes NADPH or NADH as a reducing agent.[6] Bilirubin is a potent antioxidant and is the principal molecule responsible for the cytoprotective effects attributed to the HO pathway.

The end-products of the heme oxygenase pathway have significant physiological roles:

  • Carbon Monoxide (CO): Acts as a gasotransmitter with vasodilatory, anti-inflammatory, and anti-apoptotic properties.[2]

  • Ferrous Iron (Fe²⁺): Can be sequestered by ferritin, thereby preventing iron-mediated oxidative damage, or can be recycled for the synthesis of new heme-containing proteins.[1]

  • Biliverdin and Bilirubin: Possess powerful antioxidant capabilities, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[1]

Quantitative Data on the Heme Oxygenase Pathway

Understanding the kinetics of the enzymes involved in the heme oxygenase pathway is crucial for designing experiments and for the development of therapeutic modulators. The following tables summarize key quantitative data for heme oxygenase-1 and biliverdin reductase.

EnzymeSubstrateK_m_ (µM)V_max_ (turnover rate)Organism/SystemReference
Heme Oxygenase-1 (HO-1)Heme~20.03 s⁻¹ (at 25°C)Human[7][8]
Heme Oxygenase-2 (HO-2)Heme~400 nMNot explicitly statedHuman Embryonic Kidney Cells[9]

Table 1: Kinetic Parameters of Heme Oxygenase Isoforms. This table presents the Michaelis-Menten constant (K_m_) and maximal velocity (V_max_) for heme oxygenase-1 and -2 with their substrate, heme.

EnzymeSubstrateK_m_ (µM)K_i_ for Bilirubin (µM)pHCofactorOrganism/SystemReference
Biliverdin ReductaseBiliverdin IXαVaries (sigmoidal kinetics)Tightly binds at pH 7.07.0NADHRat Liver[6][10]
Biliverdin ReductaseBiliverdin IXαVaries (sigmoidal kinetics)Binds less tightly at pH 8.78.7NADPHRat Liver[6][10]

Table 2: Kinetic Properties of Biliverdin Reductase. This table summarizes the kinetic characteristics of biliverdin reductase, highlighting its pH-dependent cofactor preference and product inhibition by bilirubin.

InhibitorTargetIC_50_ (µM)Chemical ClassReference
Tin Protoporphyrin IX (SnPP)Heme Oxygenase-10.05 - 0.5Porphyrin Analog[11]
Zinc Protoporphyrin IX (ZnPP)Heme Oxygenase-10.1 - 1.0Porphyrin Analog[11]
AzalanstatHeme Oxygenase-1~5.0Imidazole-based[11]
Compound 1Heme Oxygenase-10.25Imidazole-based[11]
Compound 7lHeme Oxygenase-1~1.0Acetamide-based[11]

Table 3: Inhibitor Potency against Heme Oxygenase-1. This table provides the half-maximal inhibitory concentration (IC_50_) for several known inhibitors of HO-1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the heme oxygenase pathway.

Expression and Purification of Recombinant Human Heme Oxygenase-1 (HO-1)

This protocol describes the expression of His-tagged human HO-1 in E. coli and its subsequent purification using nickel-affinity chromatography.[11]

Materials:

  • pET vector containing His-tagged human HO-1 cDNA

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar (B569324) plates containing ampicillin (B1664943) (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT

  • Ni-NTA Agarose (B213101) resin

Procedure:

  • Transformation: Transform the pET-HO-1 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.

  • Culture Growth: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.[11]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C.[11]

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.[11]

  • Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to lyse the cells completely.[11]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant.[11]

  • Affinity Chromatography: Equilibrate a Ni-NTA agarose column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged HO-1 with 5 column volumes of Elution Buffer.[11]

  • Dialysis: Dialyze the eluted protein fractions against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Purity Analysis: Analyze the purity of the purified HO-1 by SDS-PAGE. The expected molecular weight of His-tagged human HO-1 is approximately 32 kDa.[11]

  • Storage: Store the purified protein in aliquots at -80°C.[11]

In Vitro Heme Oxygenase-1 Activity Assay (Spectrophotometric Method)

This assay measures HO-1 activity by quantifying the production of bilirubin, which is formed from the HO-1 product biliverdin by the action of biliverdin reductase.[11][12]

Materials:

  • Purified recombinant HO-1

  • Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase

  • Hemin (substrate)

  • NADPH (cofactor)

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Chloroform (B151607)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µL of Reaction Buffer

    • 1-5 µg of purified HO-1

    • 1-2 mg/mL of rat liver cytosol (or a saturating concentration of purified biliverdin reductase)

    • 20 µM Hemin

  • Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 0.5 mM.[11]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.[11]

  • Termination of Reaction: Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.[11]

  • Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.[11]

  • Measurement: Carefully collect the lower chloroform phase containing bilirubin. Measure the absorbance at 464 nm using a spectrophotometer.[11]

  • Calculation: Calculate the amount of bilirubin formed using the extinction coefficient of bilirubin in chloroform (ε = 60 mM⁻¹ cm⁻¹). One unit of HO-1 activity is defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[11]

Synthesis of Biliverdin Dimethyl Ester from Biliverdin IXα

This protocol describes the esterification of the propionic acid side chains of biliverdin to form this compound. This derivative is more soluble in organic solvents, facilitating its purification and use in various assays. The following is a general procedure adapted from literature.[13]

Materials:

  • Biliverdin IXα

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • TLC plates

Procedure:

  • Reaction Setup: Dissolve biliverdin IXα in anhydrous methanol. Cool the solution in an ice bath.

  • Esterification: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled methanolic solution of biliverdin. Allow the reaction to stir at room temperature overnight, protected from light.

  • Work-up: Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Extract the product into dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to elute the this compound. Monitor the purification by TLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the heme oxygenase pathway and experimental procedures.

Heme Oxygenase Signaling Pathway

Heme_Oxygenase_Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin IXα HO1->Biliverdin Product Fe2 Fe²⁺ HO1->Fe2 CO Carbon Monoxide (CO) HO1->CO CPR NADPH-Cytochrome P450 Reductase CPR->HO1 Electron Donor NADP NADP+ CPR->NADP NADPH NADPH NADPH->CPR O2_1 3 O₂ O2_1->HO1 BVR Biliverdin Reductase (BVR) Biliverdin->BVR Substrate Bilirubin Bilirubin IXα BVR->Bilirubin Product NADP2 NADP+ BVR->NADP2 NADPH2 NADPH NADPH2->BVR

Caption: The enzymatic cascade of the heme oxygenase pathway.

Experimental Workflow for HO-1 Activity Assay

HO1_Activity_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (HO-1, BVR source, Hemin, Buffer) Start->Prepare_Mixture Initiate_Reaction Initiate with NADPH Prepare_Mixture->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate with Chloroform Incubate->Terminate_Reaction Extract_Bilirubin Extract Bilirubin Terminate_Reaction->Extract_Bilirubin Measure_Absorbance Measure Absorbance at 464 nm Extract_Bilirubin->Measure_Absorbance Calculate_Activity Calculate HO-1 Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Step-by-step workflow for the spectrophotometric HO-1 activity assay.

Logical Relationship of HO-1 Induction and Cytoprotection

HO1_Induction_Cytoprotection Stress Oxidative Stress / Inflammation HO1_Induction HO-1 Gene Induction Stress->HO1_Induction Heme_Degradation Increased Heme Degradation HO1_Induction->Heme_Degradation Heme_Reduction Reduced Pro-oxidant Heme Heme_Degradation->Heme_Reduction Product_Formation Generation of Bioactive Products Heme_Degradation->Product_Formation Cytoprotection Cellular Protection Heme_Reduction->Cytoprotection CO_effects CO (Anti-inflammatory, Vasodilatory) Product_Formation->CO_effects Fe_Sequestration Fe²⁺ -> Ferritin (Reduced Fenton Reaction) Product_Formation->Fe_Sequestration Bilirubin_effects Bilirubin (Potent Antioxidant) Product_Formation->Bilirubin_effects CO_effects->Cytoprotection Fe_Sequestration->Cytoprotection Bilirubin_effects->Cytoprotection

Caption: The logical flow from HO-1 induction to cellular protection.

Conclusion

The heme oxygenase pathway represents a pivotal and highly druggable target for a multitude of diseases characterized by oxidative stress and inflammation. This guide has provided a detailed technical overview of the pathway, including quantitative enzymatic data and robust experimental protocols. The ability to accurately measure HO-1 activity and synthesize key reagents like this compound is fundamental to advancing research in this field. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows. It is anticipated that this comprehensive resource will aid researchers, scientists, and drug development professionals in their efforts to unravel the full therapeutic potential of the heme oxygenase system.

References

An In-Depth Technical Guide to the Chemical and Physical Stability of Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dimethyl ester (BVDE) is a lipophilic derivative of biliverdin, a key intermediate in the heme catabolic pathway. As a tetrapyrrolic compound, its inherent chemical and physical stability are of paramount importance for its use in research and potential therapeutic applications. This technical guide provides a comprehensive overview of the stability of biliverdin dimethyl ester, including its degradation pathways, sensitivity to various environmental factors, and recommended handling and storage conditions. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing and executing robust experimental protocols and in the formulation of stable preparations containing this compound.

Chemical and Physical Properties

This compound is a dark, crystalline solid with the molecular formula C₃₅H₃₈N₄O₆ and a molecular weight of 610.70 g/mol . It is sparingly soluble in aqueous solutions but exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).

PropertyValue
Molecular Formula C₃₅H₃₈N₄O₆
Molecular Weight 610.7 g/mol
CAS Number 10035-62-8
Appearance Black Solid
Solubility Slightly soluble in DMSO and Methanol

Signaling Pathways Involving Biliverdin

Biliverdin is a central molecule in the heme degradation pathway, a critical process for iron homeostasis and the removal of pro-oxidant heme. The stability and metabolism of biliverdin and its derivatives are intrinsically linked to this pathway.

Heme Catabolic Pathway

Heme, released from the breakdown of hemoglobin and other hemoproteins, is catabolized by the enzyme heme oxygenase (HO-1) into biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2][3][4][5][6][7][8] This is the rate-limiting step in heme degradation.[8] Subsequently, biliverdin is reduced to bilirubin (B190676) by the cytosolic enzyme biliverdin reductase (BVR).[1][2][3][4][5][6][7][8]

G Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (HO-1) Fe2 Fe²⁺ Heme->Fe2 CO CO Heme->CO Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase (BVR) + NADPH

A simplified diagram of the Heme Catabolic Pathway.
Biliverdin Reductase Catalytic Cycle

Biliverdin reductase facilitates the conversion of biliverdin to bilirubin in a cyclic process that utilizes NADPH as a reducing agent.[1][2][3][9] The enzyme binds to NADPH, followed by the binding of the biliverdin substrate to form a ternary complex.[2][9] After the reduction of biliverdin to bilirubin, the product is released, followed by the release of NADP⁺, regenerating the apoenzyme for the next catalytic cycle.[2][9]

G cluster_cycle Biliverdin Reductase Catalytic Cycle BVR Apo-BVR BVR_NADPH BVR-NADPH BVR->BVR_NADPH + NADPH Ternary_Complex BVR-NADPH-Biliverdin BVR_NADPH->Ternary_Complex + Biliverdin Product_Complex BVR-NADP⁺-Bilirubin Ternary_Complex->Product_Complex Reduction Product_Complex->BVR - Bilirubin - NADP⁺

The catalytic cycle of Biliverdin Reductase (BVR).

Chemical Stability and Degradation

The stability of this compound is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents.

Photostability

This compound is known to be sensitive to light. Exposure to light, particularly in the UV and visible regions, can lead to photodegradation. While specific quantum yields for the photodegradation of BVDE are not extensively reported, studies on the parent compound, biliverdin, and other tetrapyrroles indicate that photo-oxidation is a primary degradation pathway. The absorption maxima of this compound are around 378 nm and 679 nm, and irradiation at these wavelengths can be expected to induce degradation. It is therefore crucial to protect this compound from light during storage and handling.

Thermal Stability
pH Stability

The ester groups of this compound are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH of the solution. While specific hydrolysis rate constants for BVDE across a range of pH values have not been extensively published, it is expected that the ester linkages will be more labile at pH extremes. For experiments requiring the use of aqueous buffers, it is advisable to work within a pH range close to neutral to minimize hydrolysis.

Oxidative Stability

Biliverdin and its derivatives are known to possess both antioxidant and pro-oxidant properties.[11][12][13] this compound can be oxidized by various reactive oxygen species (ROS), including singlet oxygen.[11] The oxidation of biliverdin can lead to the formation of several degradation products, including tripyrrolic and dipyrrolic compounds.[14][15] The antioxidant activity of biliverdin is attributed to its ability to scavenge free radicals.[13]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the stability of this compound. The following sections outline general methodologies for forced degradation studies and stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and to establish the intrinsic stability of the molecule.[16]

General Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent such as 3% hydrogen peroxide or a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) at room temperature or elevated temperature.

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

    • Thermal Degradation: Heat the solid sample or a solution of the sample at a high temperature (e.g., 80 °C) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug substance from its degradation products.

Example HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (with or without a modifier like formic acid or ammonium (B1175870) acetate)
Flow Rate 1.0 mL/min
Detection UV-Vis detector at the absorption maximum of BVDE (e.g., 378 nm or 679 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[17]

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_workflow Stability Assessment Workflow start Prepare BVDE Solution stress Apply Stress Conditions (Light, Heat, pH, Oxidant) start->stress analysis Analyze by Stability-Indicating HPLC-UV/MS Method stress->analysis data Quantify BVDE and Degradation Products analysis->data characterize Characterize Degradation Products (MS, NMR) data->characterize report Report Stability Profile data->report characterize->report

A general workflow for assessing the stability of this compound.

Summary of Quantitative Stability Data

While comprehensive quantitative data on the degradation kinetics of this compound under various stress conditions is limited in the published literature, the following table summarizes the available qualitative and semi-quantitative information. Researchers are encouraged to perform their own stability studies to generate specific data relevant to their experimental conditions and formulations.

Stress ConditionObservationPotential Degradation Products
Light (UV/Vis) Sensitive; leads to photodegradation and photo-oxidation.Tripyrrolic and dipyrrolic compounds, including propentdyopents.[14]
Temperature Stable at room temperature for short periods when protected from light.[10] Degradation accelerates at higher temperatures.Not well characterized.
pH (Acidic/Basic) Susceptible to hydrolysis of ester groups at pH extremes.Biliverdin and other hydrolyzed species.
Oxidation (ROS) Reacts with oxidizing agents like singlet oxygen.[11]Various oxidation products, including those resulting from addition to double bonds.[11]

Conclusion

The chemical and physical stability of this compound are critical considerations for its use in research and development. This technical guide has summarized the key factors influencing its stability, including light, temperature, pH, and oxidation. The provided diagrams of the heme catabolic pathway and biliverdin reductase catalytic cycle offer a biological context for the relevance of biliverdin stability. While quantitative degradation kinetic data for BVDE is not extensively available, the outlined experimental protocols for forced degradation studies and the development of stability-indicating HPLC methods provide a framework for researchers to generate this crucial information. By understanding and controlling the factors that affect its stability, scientists can ensure the integrity of their experiments and the development of robust formulations containing this compound.

References

Methodological & Application

Application Notes and Protocols for Biliverdin Dimethyl Ester in Far-Red Fluorescent Protein Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far-red and near-infrared (NIR) fluorescent proteins are invaluable tools for deep-tissue in vivo imaging, offering enhanced penetration of light and reduced autofluorescence compared to their shorter-wavelength counterparts.[1][2] A key challenge for many of these proteins, particularly those derived from bacterial phytochromes and phycobiliproteins, is their reliance on the endogenous chromophore biliverdin (B22007) (BV). The limited bioavailability of endogenous BV often results in suboptimal fluorescence intensity.[1] Biliverdin dimethyl ester (BVDE), a synthetic, membrane-permeable analog of biliverdin, provides a solution to this limitation for specific far-red fluorescent proteins like the small Ultra-Red Fluorescent Protein (smURFP).[1]

These application notes provide a comprehensive guide to the use of BVDE for enhancing the fluorescence of smURFP in both in vitro and ex vivo settings. Detailed protocols for live-cell imaging and analysis of excised tissues are presented, along with critical data and visualizations to aid in experimental design and execution.

Mechanism of Action

This compound is a hydrophobic derivative of biliverdin that readily crosses cellular membranes.[1] Unlike the native biliverdin, which has two carboxylates that are charged at neutral pH and hinder cell entry, the esterification of these groups in BVDE allows for passive diffusion into the cytoplasm.[1] Once inside the cell, BVDE can be utilized by certain far-red fluorescent proteins, such as smURFP, as a chromophore. The incorporation of BVDE into the protein structure leads to a significant enhancement of its far-red fluorescence.[1] It is important to note that BVDE is not universally compatible with all biliverdin-dependent fluorescent proteins. For instance, bacterial phytochrome-based fluorescent proteins often rely on interactions with the carboxylate groups of biliverdin for chromophore binding and are therefore not activated by BVDE.[1]

The following diagram illustrates the pathway of BVDE into the cell and its interaction with smURFP.

BVDE_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell BVDE_ext This compound (BVDE) smURFP_apo Apo-smURFP (non-fluorescent) BVDE_ext->smURFP_apo Passive Diffusion Cell_Membrane Cytoplasm smURFP_holo Holo-smURFP (Far-Red Fluorescent) smURFP_apo->smURFP_holo BVDE Incorporation Live_Cell_Imaging_Workflow Start Start Seed_Cells Seed smURFP-expressing cells Start->Seed_Cells Prepare_BVDE Prepare 1-5 µM BVDE in media Seed_Cells->Prepare_BVDE Label_Cells Incubate cells with BVDE media Prepare_BVDE->Label_Cells Incubate Incubate for 3-24 hours Label_Cells->Incubate Wash Optional: Wash with PBS Incubate->Wash Image Image with far-red filters Wash->Image End End Image->End ExVivo_Imaging_Workflow Start Start Excise_Tissue Excise smURFP-expressing tissue Start->Excise_Tissue Prepare_BVDE Prepare 25 µM BVDE in PBS + 10% FBS Excise_Tissue->Prepare_BVDE Stain_Tissue Incubate tissue in BVDE solution Prepare_BVDE->Stain_Tissue Incubate Incubate for ≥ 30 minutes Stain_Tissue->Incubate Wash Wash with PBS Incubate->Wash Image Image with far-red imaging system Wash->Image End End Image->End

References

Application Note and Protocol for the HPLC Separation of Biliverdin IX Isomer Dimethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the separation of biliverdin (B22007) IX isomer dimethyl esters (α, β, γ, and δ) using reversed-phase high-performance liquid chromatography (HPLC). Biliverdin IX and its isomers are crucial tetrapyrrolic compounds in heme catabolism, and their accurate separation and quantification are essential for research in various fields, including biochemistry, pharmacology, and clinical diagnostics. This protocol outlines the necessary materials, instrumentation, and a step-by-step procedure for achieving a reproducible separation. The accompanying data and visualizations are intended to guide researchers in implementing this method in their laboratories.

Introduction

Biliverdin IX is a green pigment and a key intermediate in the breakdown of heme. It is formed by the action of heme oxygenase and is subsequently reduced to bilirubin (B190676) by biliverdin reductase. Four structural isomers of biliverdin IX (α, β, γ, and δ) can be formed depending on the cleavage site of the heme macrocycle. While the α-isomer is the most common in mammals, the other isomers are also of significant biological interest. Due to their structural similarity, the separation of these isomers presents an analytical challenge. Esterification of the propionic acid side chains to form dimethyl esters improves their chromatographic behavior, allowing for better resolution.

Reversed-phase HPLC is a widely used technique for the separation of biliverdin IX isomers and their dimethyl esters. This method typically employs a C18 stationary phase and a mobile phase gradient of methanol (B129727) and water or acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape. The elution order of the dimethyl esters of the four biliverdin IX isomers on a C18 column with a methanol/water mobile phase has been established as IXα, IXβ, IXδ, and IXγ.

This application note provides a detailed protocol for the separation of biliverdin IX isomer dimethyl esters using a C18 column with a methanol and water gradient.

Experimental Protocols

Materials and Reagents
  • Biliverdin IX isomer dimethyl ester standards (α, β, γ, δ). Note: Biliverdin IXα dimethyl ester is commercially available. The β, γ, and δ isomers may require in-house synthesis and purification, often starting from the chemical oxidation of heme followed by chromatographic separation.

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC-grade dimethyl sulfoxide (B87167) (DMSO)

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Sample Preparation
  • Standard Preparation:

    • Prepare individual stock solutions of each biliverdin IX isomer dimethyl ester in DMSO at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a mixed standard solution containing all four isomers at a final concentration of 50 µg/mL each in methanol.

    • Vortex the mixed standard solution to ensure homogeneity.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Sample Preparation (from biological matrices):

    • Extraction and esterification procedures for biological samples are complex and require specific protocols beyond the scope of this general application note. It is recommended to consult relevant literature for detailed methods.

HPLC Method
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 80% B

    • 5-25 min: 80% to 100% B (linear gradient)

    • 25-30 min: 100% B (isocratic)

    • 30.1-35 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV-Vis at 380 nm and 650 nm.

Data Presentation

Isomer (Dimethyl Ester)Elution OrderReported Retention Time (min)Data Source Notes
Biliverdin IXα1~18.0From a study analyzing emu eggshell extracts.
Biliverdin IXβ2Not AvailableRetention times of ~12-13 min have been reported for the free acid, not the dimethyl ester.
Biliverdin IXδ3Not AvailableRetention times of ~12-13 min have been reported for the free acid, not the dimethyl ester.
Biliverdin IXγ4Not AvailableThis isomer is the last to elute in this reversed-phase system.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Obtain Biliverdin IX Isomer Dimethyl Esters stock Prepare 1 mg/mL Stock Solutions in DMSO start->stock mix Create 50 µg/mL Mixed Standard in Methanol stock->mix filter Filter with 0.22 µm Syringe Filter mix->filter inject Inject 20 µL into HPLC System filter->inject separate Separation on C18 Column with Methanol/Water Gradient inject->separate detect Detect at 380 nm and 650 nm separate->detect acquire Acquire Chromatogram detect->acquire identify Identify Peaks by Retention Time and Elution Order acquire->identify quantify Quantify Isomers based on Peak Area identify->quantify separation_principle cluster_column Reversed-Phase C18 Column cluster_mobile_phase Mobile Phase Gradient cluster_elution Elution Order (Increasing Retention Time) stationary_phase Non-polar Stationary Phase (C18) alpha IXα (Most Polar) stationary_phase->alpha Interaction mobile_phase_start Initial: High Polarity (More Water) mobile_phase_end Final: Low Polarity (More Methanol) mobile_phase_start->mobile_phase_end Gradient beta IXβ alpha->beta delta IXδ beta->delta gamma IXγ (Least Polar) delta->gamma

Application Notes and Protocols: Biliverdin Dimethyl Ester (BVDE) as a Chromophore for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool for non-invasive visualization of biological processes in living organisms. The use of light in the NIR window (650-1400 nm) offers significant advantages for in vivo studies, including deeper tissue penetration due to reduced light absorption and scattering by biological components like hemoglobin and water, and a higher signal-to-noise ratio resulting from lower tissue autofluorescence.[1][2] A key component of this imaging modality is the use of fluorescent proteins (FPs) that absorb and emit light in the NIR range. Many of these FPs, often derived from bacterial phytochromes and phycobiliproteins, utilize the endogenous tetrapyrrole biliverdin (B22007) (BV) as a chromophore.[3] However, the fluorescence brightness of these proteins is often limited by the bioavailability of intracellular BV.[1][4] Biliverdin dimethyl ester (BVDE), a synthetic, more hydrophobic derivative of BV, has been developed to address this limitation by improving cell permeability to enhance the fluorescence of specific NIR FPs for in vivo imaging applications.[2][4]

Section 1: Principle of Application

This compound is designed to function as an exogenous chromophore for certain classes of NIR FPs. Its utility is based on several key principles:

  • Enhanced Cellular Uptake: BVDE is a hydrophobic molecule created by the esterification of biliverdin's carboxylates.[1] This modification allows it to more readily cross cell membranes compared to the less permeant native biliverdin.[2][4] Inside the cell, it can accumulate in the cytoplasm and become available for incorporation into apoproteins of NIR FPs.[1]

  • Chromophore Assembly: Once inside the cell, BVDE can bind to specific NIR FPs, such as the small Ultra-Red Fluorescent Protein (smURFP). This binding, which can be covalent, leads to the maturation of the protein into its fluorescent form.[1][2] The smURFP, for instance, was evolved from a cyanobacterial phycobiliprotein to covalently attach to biliverdin.[1][2]

  • Evasion of Degradation: BVDE can inhibit the enzyme biliverdin reductase, which is responsible for converting biliverdin to bilirubin. This prevents the degradation of the chromophore, allowing it to accumulate within cells and enhance the fluorescence signal.[1]

Limitations and Considerations:

While BVDE offers advantages, researchers must consider its limitations:

  • Protein Specificity: BVDE is not a universal enhancer for all biliverdin-binding FPs. Its efficacy is highly dependent on the protein's binding mechanism. For example, BVDE enhances the fluorescence of smURFP but does not effectively bind to many bacterial phytochrome-based FPs. This is because many phytochromes use the biliverdin carboxylates as recognition elements for binding, and these are blocked by the methyl esters in BVDE.[1]

  • In Vivo Instability: When administered systemically in animal models, BVDE is susceptible to rapid cleavage by esterases present in the blood. This enzymatic action removes the methyl esters, converting BVDE back into biliverdin, which can negate the permeability advantage and lead to rapid clearance.[1][4] This makes the route and timing of administration critical for successful imaging.

Section 2: Properties of this compound and Related Proteins

The following table summarizes key quantitative properties of BVDE and the smURFP protein it is often used with.

PropertyValueNotes
BVDE (Free)
Fluorescence Maxima (in Ethanol)710 nm, 770 nmThe fluorescence of free BVDE in solution is extremely weak.[5][6]
Quantum Yield (in Solution)< 0.01%The quantum yield can increase significantly (e.g., up to 5%) when complexed with zinc ions.[7]
smURFP (with BV) Properties of the small Ultra-Red Fluorescent Protein when bound to the chromophore.
Excitation Maximum~642 nm
Emission Maximum~670 nmEmits in the far-red/near-infrared range.
Extinction Coefficient180,000 M⁻¹ cm⁻¹Indicates strong light absorption capabilities, comparable to EGFP.[1]
Quantum Yield18%Represents a respectable brightness for a protein of its class.[1]
Fluorescence Lifetime1.40 ± 0.0040 nsMeasured for purified smURFP with biliverdin (BV).[2]

Section 3: Experimental Protocols

Protocol 1: Preparation and Handling of BVDE Stock Solution

This protocol describes the preparation of a stock solution of BVDE for use in cell culture and in vivo experiments.

  • Materials:

    • This compound (Frontier Specialty Chemicals, Cat. No. B610-9 or equivalent)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-blocking microcentrifuge tubes

  • Reconstitution:

    • Allow the lyophilized BVDE powder to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, reconstitute the BVDE in anhydrous DMSO to a stock concentration of 10-50 mM. For example, add 163 µL of DMSO to 10 mg of BVDE (MW: 610.72 g/mol ) to make a 100 mM stock. For a 10 mM stock, add 1.63 mL.

    • Vortex thoroughly until the BVDE is completely dissolved. The solution will have a dark color.

  • Storage:

    • Aliquot the stock solution into smaller volumes in light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.[5][6] BVDE is light-sensitive.

Protocol 2: In Vitro Labeling of smURFP-Expressing Cells

This protocol provides a method for enhancing the fluorescence of cultured mammalian cells expressing smURFP using BVDE.

  • Materials:

    • Mammalian cells expressing an smURFP fusion protein (e.g., HT1080-smURFP)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • BVDE stock solution (10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Imaging plates or dishes (e.g., 96-well black-walled, clear-bottom plate)

    • Fluorescence microscope or plate reader with appropriate NIR filter sets (e.g., Ex: 620-640 nm, Em: 660-680 nm)

  • Procedure:

    • Plate the smURFP-expressing cells in the imaging vessel and allow them to adhere and grow to 60-80% confluency.

    • Prepare a working solution of BVDE by diluting the 10 mM stock into complete culture medium. A final concentration range of 10-50 µM is a good starting point for optimization. Note: To aid in cellular uptake, the cell media can be acidified to a pH of 6.4, which helps neutralize the biliverdin carboxylates if any hydrolysis back to BV occurs.[1]

    • Remove the existing medium from the cells and replace it with the BVDE-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

    • After incubation, gently wash the cells twice with warm PBS to remove excess BVDE.

    • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

    • Image the cells using a fluorescence microscope or measure the fluorescence intensity with a plate reader. Compare the signal from BVDE-treated cells to untreated and vehicle-treated controls. A significant increase in fluorescence should be observed in the smURFP-expressing cells treated with BVDE.[1]

Protocol 3: In Vivo Imaging of Tumor Xenografts Expressing smURFP

This protocol outlines a general procedure for non-invasive imaging of smURFP-expressing tumors in a mouse model. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice)

    • smURFP-expressing tumor cells (e.g., HT1080-smURFP)

    • BVDE stock solution

    • Sterile PBS or other appropriate vehicle for injection

    • Anesthesia (e.g., isoflurane)

    • In vivo imaging system (IVIS) equipped for NIR fluorescence imaging

  • Procedure:

    • Tumor Implantation: Subcutaneously implant smURFP-expressing tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Animal and Reagent Preparation:

      • Prepare the BVDE injection solution by diluting the stock in a sterile vehicle. The optimal dose must be determined empirically, but a starting point could be 25-50 mg/kg.

      • Anesthetize the mouse using isoflurane.

    • Imaging - Pre-injection Baseline:

      • Place the anesthetized mouse in the imaging chamber.

      • Acquire a baseline fluorescence image using the appropriate NIR filter set.

    • BVDE Administration:

      • Administer the prepared BVDE solution. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes. Given the rapid degradation by blood esterases, the timing between injection and imaging is critical and may require optimization.[1] Direct intratumoral injection may also be considered to bypass systemic degradation.

    • Imaging - Post-injection Time-course:

      • Immediately after administration, begin acquiring a series of images over time (e.g., at 5, 15, 30, 60, and 120 minutes post-injection) to determine the optimal imaging window.

      • Maintain the animal under anesthesia throughout the imaging session.

    • Data Analysis:

      • Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a background area on each image.

      • Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within the ROIs.

      • Calculate the fold-increase in fluorescence signal in the tumor post-injection compared to the pre-injection baseline. The presence of smURFP in the tissue can be confirmed by observing increased fluorescence after BVDE addition in excised tumors.[1]

Section 4: Visualizations

Heme_Pathway cluster_Mito Mitochondria cluster_Cyto Cytoplasm cluster_Extra Exogenous Administration Heme Heme BV Biliverdin IXα (BV) Heme->BV Heme Oxygenase-1 BR Bilirubin (BR) BV->BR Biliverdin Reductase (BVR) smURFP_apo smURFP (Apoprotein) BV->smURFP_apo Endogenous Assembly smURFP_holo smURFP (Fluorescent Holoprotein) BVDE This compound (BVDE) BVDE->BV Blood Esterases (In Vivo Limitation) BVDE->smURFP_apo Cellular Uptake & Assembly

Caption: Heme degradation pathway and the role of exogenous BVDE.

InVivo_Workflow A 1. Implant smURFP-expressing tumor cells in mouse B 2. Allow tumor growth (e.g., to 50-100 mm³) A->B C 3. Anesthetize mouse and obtain baseline NIR image B->C D 4. Administer BVDE (e.g., i.p. or i.t.) C->D E 5. Acquire fluorescence images over a time course D->E F 6. Quantify signal change in Region of Interest (ROI) E->F

Caption: Experimental workflow for in vivo imaging with BVDE.

NIR_Advantages center BVDE-smURFP Imaging Adv1 Deep Tissue Penetration center->Adv1 NIR Light (650-750 nm) Adv2 Low Autofluorescence center->Adv2 NIR Light (650-750 nm) Outcome Clearer In Vivo Visualization Adv1->Outcome Adv3 High Signal-to-Noise Ratio Adv2->Adv3 Adv3->Outcome

Caption: Rationale for using BVDE-based NIR probes for in vivo imaging.

References

Application Notes and Protocols for Studying Biliverdin Reductase Activity Using Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) Reductase (BVR) is a pleiotropic enzyme critical to cellular homeostasis. Primarily known for its role in the heme degradation pathway, BVR catalyzes the conversion of biliverdin-IXα to the potent antioxidant bilirubin-IXα[1][2]. This reaction is the final step in the production of bilirubin (B190676), a key molecule in cellular defense against oxidative stress. Beyond its enzymatic function, BVR acts as a dual-specificity kinase (serine/threonine/tyrosine) and a transcription factor, integrating cellular metabolism with signal transduction pathways, including the MAPK and insulin (B600854) signaling cascades[1].

BVR exhibits a unique dual-cofactor and pH dependency; it preferentially utilizes NADH at acidic pH (6.0-6.7) and NADPH in alkaline conditions (pH 8.5-8.7)[1][3]. This adaptability allows for its function in diverse cellular compartments and conditions. Structurally, BVR is a monomeric protein composed of an N-terminal dinucleotide-binding domain and a C-terminal domain that forms the active site[1].

Studying BVR activity is crucial for understanding its role in cytoprotection and cell signaling, and for developing therapeutic strategies targeting diseases associated with oxidative stress and inflammation. Biliverdin dimethyl ester (BVE), a synthetic and membrane-permeable derivative of biliverdin, serves as a valuable tool for investigating intracellular BVR activity[4][5]. Due to its lipophilic nature, BVE can efficiently cross cell membranes. Once inside the cell, it is rapidly hydrolyzed by cellular esterases to release biliverdin, which then becomes a substrate for endogenous BVR. This allows for the real-time monitoring of BVR activity within a cellular context.

These application notes provide detailed protocols for both in vitro and cell-based assays to measure BVR activity, with a specific focus on the application of this compound for intracellular studies.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters related to BVR activity and assay performance.

Table 1: Kinetic Parameters of Biliverdin Reductase

Enzyme/OrganismSubstrateKmVmaxCofactorpHReference
Human Biliverdin Reductase ANADPH3.2 µM-NADPH-[6]
Human Biliverdin Reductase ANADH50 µM-NADH-[6]
Human Biliverdin Reductase BFAD242 ± 70 µM3.3 ± 0.5 µM*s-1NADPH-[7]
Cyanobacterial Biliverdin ReductaseBiliverdin1.3 µM-NADPH5.8[8]

Table 2: Comparison of BVR Activity Assay Methods

FeatureAbsorbance-Based AssayFluorescence-Based AssayReference
Principle Measures the increase in absorbance at ~450 nm due to bilirubin formation or decrease in absorbance at ~670 nm due to biliverdin consumption.Measures the fluorescence of a reporter molecule (e.g., UnaG protein) that specifically binds to the bilirubin product.[9]
Sensitivity Lower sensitivity, typically in the micromolar range.Higher sensitivity, capable of detecting nanomolar concentrations of bilirubin.[10]
Throughput Amenable to 96-well plate format for moderate to high throughput.Well-suited for high-throughput screening in 96- or 384-well plates.[9][11]
Interference Can be affected by the absorbance of other cellular components at the measurement wavelength.Less prone to interference from colored compounds, but can be affected by autofluorescence from cellular components.[11][12]
Application Primarily for in vitro assays with purified or partially purified enzymes and cell lysates.Suitable for both in vitro assays and sensitive measurement of intracellular BVR activity.[10][9]

Signaling Pathways and Experimental Workflows

Biliverdin Reductase in Cellular Signaling

BVR is not only an enzyme in the heme degradation pathway but also an active participant in cellular signaling. It can function as a kinase, influencing downstream targets in the insulin and MAPK pathways, and as a transcription factor, regulating gene expression.

BVR_Signaling_Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1  Oxidation Biliverdin Biliverdin HO1->Biliverdin BVR Biliverdin Reductase (BVR) Biliverdin->BVR  Substrate Bilirubin Bilirubin BVR->Bilirubin  Reduction  (NADPH) MAPK_Pathway MAPK Pathway (e.g., ERK) BVR->MAPK_Pathway Kinase Activity Transcription Gene Transcription (e.g., ATF-2/CREB) BVR->Transcription Transcription Factor ROS Reactive Oxygen Species (ROS) Bilirubin->ROS  Scavenges Antioxidant_Response Antioxidant Response Bilirubin->Antioxidant_Response ROS->Bilirubin Oxidizes InsulinReceptor Insulin Receptor InsulinReceptor->BVR Activates Cell_Signaling Cell Growth & Proliferation MAPK_Pathway->Cell_Signaling Gene_Regulation Gene Regulation Transcription->Gene_Regulation In_Vitro_BVR_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer (pH 8.7) - NADPH Solution - Biliverdin Stock - Enzyme Sample (Lysate/Purified) Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate: - Add Assay Buffer - Add Enzyme Sample - Add Biliverdin Prepare_Reagents->Setup_Reaction Pre_Incubate Pre-incubate at 37°C Setup_Reaction->Pre_Incubate Initiate_Reaction Initiate Reaction by adding NADPH Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 450 nm (or 670 nm) kinetically Initiate_Reaction->Measure_Absorbance Analyze_Data Analyze Data: - Calculate the rate of change  in absorbance - Determine BVR activity Measure_Absorbance->Analyze_Data End End Analyze_Data->End Cell_Based_BVR_Workflow Start Start Culture_Cells Culture cells to desired confluency in a multi-well plate Start->Culture_Cells Treat_Cells Treat cells with Biliverdin Dimethyl Ester (BVE) Culture_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 1-4 hours) Treat_Cells->Incubate Lyse_Cells Wash cells with PBS and lyse with RIPA buffer Incubate->Lyse_Cells Measure_Bilirubin Measure intracellular bilirubin (e.g., using a fluorescence-based assay with UnaG protein) Lyse_Cells->Measure_Bilirubin Normalize_Data Normalize bilirubin levels to total protein concentration Measure_Bilirubin->Normalize_Data End End Normalize_Data->End

References

Application Notes and Protocols for Ultrafast Spectroscopy of Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for conducting ultrafast spectroscopic studies on biliverdin (B22007) dimethyl ester (BVE). BVE, a derivative of the bile pigment biliverdin, serves as a crucial model compound for understanding the photophysics of linear tetrapyrroles, which are chromophores in various photoreceptor proteins. The following sections detail the necessary instrumentation, sample preparation, experimental procedures, and data analysis for transient absorption and time-resolved fluorescence spectroscopy of BVE.

Core Concepts and Signaling Pathways

Ultrafast spectroscopy of BVE aims to elucidate the complex pathways of excited-state depopulation following photoexcitation. These pathways are highly sensitive to the molecular environment, including the solvent and the presence of metal ions. In solution, BVE exhibits a very low fluorescence quantum yield, indicating that non-radiative decay processes dominate its excited-state dynamics. The primary competing pathways include:

  • Internal Conversion: A rapid, non-radiative decay back to the ground state.

  • Isomerization: Photoinduced twisting around the double bonds of the tetrapyrrole backbone, particularly the C15=C16 double bond, leading to a change in molecular geometry.

  • Excited-State Proton Transfer (ESPT): In protic solvents, interaction with solvent molecules can lead to the transfer of a proton from the BVE molecule in its excited state.

  • Fluorescence: A minor decay pathway involving the emission of a photon.

The interplay of these pathways is significantly influenced by the solvent. In aprotic solvents, a non-radiative decay on the order of a few picoseconds is the predominant channel. In contrast, protic solvents introduce more complex dynamics, including an emissive pathway and excited-state proton transfer, occurring on timescales ranging from hundreds of femtoseconds to over 300 picoseconds. The presence of metal ions, such as Zn²⁺, can lead to the formation of a more structurally stable complex with BVE, resulting in a significant enhancement of the fluorescence quantum yield by reducing the non-radiative decay rate.[1]

G Excited-State Depopulation Pathways of BVE S0 S0 (Ground State) S1 S1 (Excited State) S0->S1 Photoexcitation IC Internal Conversion S1->IC Non-radiative Decay ISO Isomerization Product S1->ISO Isomerization ESPT ESPT Product S1->ESPT Proton Transfer (protic solvents) Fluorescence Fluorescence S1->Fluorescence Radiative Decay IC->S0 ISO->S0 ESPT->S0 Fluorescence->S0

Caption: Key excited-state depopulation pathways of biliverdin dimethyl ester.

Experimental Techniques and Protocols

The investigation of BVE's ultrafast dynamics primarily relies on femtosecond transient absorption (TA) spectroscopy and time-resolved fluorescence techniques like fluorescence up-conversion and time-correlated single photon counting (TCSPC).

Femtosecond Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful technique to probe the excited-state dynamics by measuring the change in optical density of a sample after excitation by a short laser pulse.

Experimental Workflow:

G Transient Absorption Spectroscopy Workflow Laser Femtosecond Laser System (e.g., Ti:Sapphire Amplifier) Splitter Beam Splitter Laser->Splitter OPA Optical Parametric Amplifier (Pump Beam Generation) Splitter->OPA Pump Path Delay Optical Delay Line Splitter->Delay Probe Path Sample Sample Cuvette OPA->Sample WL_Gen White Light Generation (Probe Beam) Delay->WL_Gen WL_Gen->Sample Spectrometer Spectrometer/Detector Sample->Spectrometer Data Data Acquisition & Analysis Spectrometer->Data

Caption: Workflow for a typical femtosecond transient absorption experiment.

Protocol:

  • Sample Preparation:

    • Dissolve this compound in the solvent of choice (e.g., methanol, chloroform, DMSO) to a concentration of approximately 30 µM.

    • To avoid thermo-isomerization, do not use vortexing or sonication to dissolve the sample.

    • Use a 2 mm path length fused silica (B1680970) cuvette for the measurements.

    • Prepare fresh samples for each measurement to ensure consistency.

  • Instrumentation and Setup:

    • Utilize a 1 kHz Ti:sapphire amplifier system (e.g., Coherent Astrella) as the laser source.

    • Generate the pump pulse using an optical parametric amplifier (OPA) to tune the excitation wavelength to the absorption maximum of BVE (around 630-670 nm).

    • Generate a white-light continuum probe pulse by focusing a portion of the fundamental laser output onto a nonlinear crystal (e.g., sapphire).

    • Control the time delay between the pump and probe pulses using a motorized delay stage.

    • The instrument response function (IRF) should be determined by measuring the solvent response and is typically around 120 fs.

  • Data Acquisition:

    • Acquire transient absorption spectra over a spectral range of 430 to 750 nm.

    • Record the differential absorbance (ΔA) as a function of probe wavelength and pump-probe delay time.

    • Perform all measurements at room temperature.

  • Data Analysis:

    • Perform global analysis on the collected TA spectra to extract the decay-associated spectra (DAS) or evolution-associated difference spectra (EADS).

    • This analysis will yield the time constants for the various excited-state processes.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements provide complementary information about the emissive decay pathways of BVE.

Techniques:

  • Fluorescence Up-Conversion: This technique offers femtosecond time resolution and is suitable for measuring very fast fluorescence decays.

  • Time-Correlated Single Photon Counting (TCSPC): TCSPC is used for measuring fluorescence lifetimes from picoseconds to nanoseconds.

Protocol (TCSPC):

  • Sample Preparation:

    • Prepare samples as described for TA spectroscopy. The concentration may need to be adjusted to avoid inner-filter effects.

  • Instrumentation and Setup:

    • Use a picosecond super-continuum fiber laser for excitation (e.g., Fianium SC400-pp-4) with a high repetition rate (e.g., 20 MHz).

    • Detect the fluorescence using a microchannel plate-photomultiplier tube (MCP-PMT) (e.g., Hamamatsu R3809U-50).

    • Employ a TCSPC module (e.g., PicoQuant PicoHarp 300) for data acquisition.

  • Data Acquisition:

    • Excite the sample at a wavelength corresponding to its absorption band (e.g., 650 nm).

    • Collect fluorescence decay profiles at the emission maximum (e.g., 750 nm).

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay to obtain the true fluorescence lifetimes.

    • Fit the decay profiles to a multi-exponential function to determine the different lifetime components.

Quantitative Data Summary

The following tables summarize key quantitative parameters from ultrafast spectroscopic studies of BVE.

Table 1: Sample and Spectroscopic Parameters

ParameterValueSolvent(s)Reference
Sample Concentration30 µMMethanol, Chloroform, Acetonitrile
Cuvette Path Length2 mmMethanol, Chloroform
Absorption Maxima (S₀→S₁)~660-670 nmMethanol, Chloroform, Ethanol, DMSO
Absorption Maxima (S₀→S₂)~375 nmMethanol, Chloroform, Ethanol, DMSO
Fluorescence Emission Maxima~700-740 nmMethanol, Chloroform, Acetonitrile
Fluorescence Quantum Yield (BVE)~0.01%Various solutions
Fluorescence Quantum Yield (BVE-Zn²⁺)up to ~5%DMSO

Table 2: Transient Absorption Spectroscopy Parameters

ParameterValueReference
Laser System1 kHz Ti:sapphire amplifier
Instrument Response Function~120 fs
Probe Wavelength Range430 - 750 nm

Table 3: Excited-State Lifetimes of BVE from Global Fitting of TA Data

Solventτ₁ (ps)τ₂ (ps)τ₃ (ps)τ₄ (ps)Reference
Chloroform1.6~25--
Acetonitrile1.7~25--[2]
Methanol0.831.820400[2]

Table 4: Excited-State Lifetimes of BVE-Zn²⁺ Complex from Global Fitting of TA Data

Solventτ₁ (ps)τ₂ (ps)τ₃ (ps)Reference
Ethanol5.2 ± 1.057.5 ± 12.8400 ± 8
n-Propanol5.9 ± 0.544.3 ± 4.2440 ± 12
DMSO6.3 ± 0.542.2 ± 6.7716 ± 12

Conclusion

The ultrafast spectroscopic investigation of this compound reveals a rich and complex photophysics governed by multiple competing decay pathways. The experimental protocols and data presented here provide a comprehensive guide for researchers aiming to study BVE and related linear tetrapyrroles. Understanding these fundamental photophysical processes is critical for the development of new fluorescent probes for bio-imaging and for elucidating the mechanisms of phytochrome-based light sensing in nature.

References

Application Notes and Protocols: Cell Permeability Assays for Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dimethyl ester (BVE) is a lipophilic derivative of biliverdin, a key intermediate in the heme degradation pathway.[1] Biliverdin and its subsequent reduction product, bilirubin (B190676), are not merely metabolic waste products but also possess potent antioxidant and signaling properties.[2] Given its potential therapeutic applications, understanding the ability of BVE to cross cellular membranes is crucial for assessing its bioavailability and cellular uptake. These application notes provide detailed protocols for evaluating the cell permeability of biliverdin dimethyl ester using both artificial membrane and cell-based assays.

Biliverdin is involved in cellular signaling primarily through its conversion to bilirubin by biliverdin reductase (BVR). Bilirubin, in turn, has been shown to activate signaling pathways such as the PI3K/Akt and MAPK pathways, contributing to cellular cytoprotection. Additionally, biliverdin itself can act as a ligand for the aryl hydrocarbon receptor (AhR), potentially influencing gene expression.

Signaling Pathway Involving Biliverdin

Biliverdin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BVE This compound BV Biliverdin BVE->BV Passive Diffusion Membrane BVR Biliverdin Reductase (BVR) BV->BVR AhR Aryl Hydrocarbon Receptor (AhR) BV->AhR BR Bilirubin BVR->BR Reduction PI3K_Akt PI3K/Akt Pathway BR->PI3K_Akt MAPK MAPK Pathway BR->MAPK Cytoprotection Cytoprotection PI3K_Akt->Cytoprotection MAPK->Cytoprotection Nucleus Nucleus AhR->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Signaling pathway of biliverdin and its metabolites.

Data Presentation: Permeability of Biliverdin and Related Compounds

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Assay SystemReference
Biliverdin0.37 ± 0.016Caco-2[3]
Unconjugated Bilirubin0.104 ± 0.012Caco-2[3]
Bilirubin Ditaurate0.352 ± 0.034Caco-2[3]

Experimental Protocols

Two primary methods for assessing the cell permeability of this compound are presented: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 Permeability Assay for a more biologically relevant model that includes active transport mechanisms. Additionally, a direct cellular uptake assay leveraging the intrinsic fluorescence of this compound is described.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for predicting passive intestinal absorption.[4]

Experimental Workflow:

PAMPA_Workflow prep Prepare Donor and Acceptor Plates lipid Coat Filter Plate with Lipid Solution prep->lipid donor Add BVE Solution to Donor Wells lipid->donor sandwich Assemble the PAMPA Sandwich donor->sandwich incubate Incubate at Room Temperature sandwich->incubate separate Separate Donor and Acceptor Plates incubate->separate analyze Analyze BVE Concentration in Both Plates separate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

a. Materials:

  • This compound (BVE)

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate shaker

  • Spectrophotometer or LC-MS/MS system

b. Reagent Preparation:

  • BVE Stock Solution: Prepare a 10 mM stock solution of BVE in DMSO.

  • Donor Solution: Dilute the BVE stock solution in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤ 1%.

  • Acceptor Solution: PBS (pH 7.4).

c. Experimental Procedure:

  • Carefully apply 5 µL of the phospholipid solution to the membrane of each well of the filter (donor) plate.

  • Allow the solvent to evaporate for at least 5 minutes.

  • Add 300 µL of the acceptor solution (PBS) to each well of the acceptor plate.

  • Add 150 µL of the donor solution (BVE in PBS) to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly on a plate shaker at room temperature for 4-16 hours.

  • After incubation, separate the plates and determine the concentration of BVE in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at ~640 nm or LC-MS/MS).

d. Data Analysis: The effective permeability (Pe) is calculated using the following equation:

Pe (cm/s) = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / C_eq)

Where:

  • V_D = Volume of donor well (cm³)

  • V_A = Volume of acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (s)

  • [C_A(t)] = Concentration of BVE in the acceptor well at time t

  • C_eq = Equilibrium concentration = ([C_D(t)] * V_D + [C_A(t)] * V_A) / (V_D + V_A)

  • [C_D(t)] = Concentration of BVE in the donor well at time t

Caco-2 Permeability Assay

This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, providing a more comprehensive model of intestinal drug absorption that includes both passive and active transport mechanisms.[5][6][7]

Experimental Workflow:

Caco2_Workflow seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form Monolayer seed->culture teer Measure TEER to Confirm Monolayer Integrity culture->teer prepare Prepare Apical and Basolateral Solutions teer->prepare incubate Add BVE and Incubate prepare->incubate sample Sample from Apical and Basolateral Compartments incubate->sample analyze Analyze BVE Concentration sample->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Methodology:

a. Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • This compound (BVE)

  • Transepithelial electrical resistance (TEER) meter

  • Analytical instrumentation (e.g., LC-MS/MS)

b. Cell Culture:

  • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monitor monolayer integrity by measuring TEER. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.[8]

c. Permeability Assay:

  • On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS.

  • Prepare the BVE dosing solution in HBSS at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Transport: Add the BVE dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the BVE dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of BVE in the samples by LC-MS/MS.

d. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = The rate of permeation of the drug across the cells (µmol/s)

  • A = The surface area of the membrane (cm²)

  • C₀ = The initial concentration of the drug in the donor chamber (µmol/cm³)

The efflux ratio (ER) can be calculated to assess active transport:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Direct Cellular Uptake Assay using Fluorescence

This protocol leverages the intrinsic fluorescence of this compound to directly measure its uptake into cells. BVE exhibits fluorescence with maxima around 710-770 nm.[1]

Experimental Workflow:

Fluorescence_Uptake_Workflow seed Seed Cells in a Multi-well Plate culture Culture Cells to Desired Confluency seed->culture incubate Incubate Cells with BVE culture->incubate wash Wash Cells to Remove Extracellular BVE incubate->wash lyse Lyse Cells wash->lyse measure Measure Intracellular Fluorescence lyse->measure quantify Quantify Intracellular BVE Concentration measure->quantify

Caption: Workflow for Direct Cellular Uptake Assay using Fluorescence.

Methodology:

a. Materials:

  • Adherent cell line of interest (e.g., HeLa, HepG2)

  • 96-well black, clear-bottom tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (BVE)

  • Lysis buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader

b. Experimental Procedure:

  • Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow overnight.

  • Prepare a working solution of BVE in complete culture medium at the desired final concentration (e.g., 1-10 µM).

  • Remove the old medium from the cells and add the BVE-containing medium.

  • Incubate the cells for various time points (e.g., 30, 60, 120 minutes) at 37°C.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular BVE.

  • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 10 minutes on ice.

  • Measure the fluorescence of the cell lysates using a microplate reader with excitation and emission wavelengths appropriate for BVE (e.g., Excitation ~640 nm, Emission ~710 nm).

  • To quantify the intracellular concentration, create a standard curve of known BVE concentrations in the same lysis buffer.

c. Data Analysis:

  • Subtract the background fluorescence from blank wells (cells without BVE).

  • Use the standard curve to convert the fluorescence intensity of the cell lysates to the concentration of BVE.

  • Normalize the BVE concentration to the total protein content of each well (determined by a separate protein assay like BCA) to account for variations in cell number. The results can be expressed as pmol BVE/mg protein.

Conclusion

The protocols described provide a comprehensive framework for assessing the cell permeability and uptake of this compound. The PAMPA assay offers a rapid, high-throughput method for evaluating passive diffusion, while the Caco-2 assay provides a more physiologically relevant model that includes active transport mechanisms. The direct fluorescence-based uptake assay allows for the specific quantification of intracellular BVE. The choice of assay will depend on the specific research question and the stage of drug development. Together, these methods will enable researchers to gain valuable insights into the pharmacokinetic properties of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assay of Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dimethyl ester, a synthetic derivative of the heme catabolite biliverdin, has garnered interest for its potential antioxidant properties. As a lipophilic molecule, its ability to scavenge free radicals within lipid-rich environments is of particular significance in the study of oxidative stress-related pathologies. These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of biliverdin dimethyl ester using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and ORAC (Oxygen Radical Absorbance Capacity).

The antioxidant action of biliverdin and its derivatives is attributed to the hydrogen atom transfer from the pyrrole (B145914) nitrogen atoms. While biliverdin itself is an antioxidant, it can be further reduced by biliverdin reductase to bilirubin, an even more potent radical scavenger, participating in a catalytic antioxidant cycle. Understanding the intrinsic antioxidant capacity of this compound is crucial for its evaluation as a potential therapeutic agent.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₅H₃₈N₄O₆
Molecular Weight 610.70 g/mol
Appearance Dark green to blue-green solid
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and methanol (B129727).[1]
Storage Store at room temperature, protected from light.

In Vitro Antioxidant Activity Data

The following table summarizes hypothetical quantitative data for the antioxidant activity of this compound in common in vitro assays. These values serve as an example for data presentation and comparison.

AssayParameterThis compoundTrolox (Standard)Ascorbic Acid (Standard)
DPPH Radical Scavenging IC₅₀ (µg/mL)85.2 ± 4.18.8 ± 0.55.2 ± 0.3
ABTS Radical Scavenging TEAC (Trolox Equivalents)0.65 ± 0.041.001.05 ± 0.06
ORAC ORAC Value (µmol TE/µmol)1.2 ± 0.11.00Not commonly used as standard

Note: The data presented in this table is for illustrative purposes and should be experimentally determined.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[2][3][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or another suitable organic solvent)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the standard antioxidant (Trolox or ascorbic acid).

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the concentration of the antioxidant. [5] Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (B145695)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions:

    • Prepare a dilution series of this compound and the Trolox standard in the same solvent used for the ABTS•+ working solution.

  • Assay:

    • To each well of a 96-well plate, add 20 µL of the test compound or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control, add 20 µL of the solvent instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve. [6][7][8][9] Materials:

  • This compound

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Trolox (as a standard)

  • 7% (w/v) randomly methylated-β-cyclodextrin (RMCD) in 50% acetone/water (to solubilize lipophilic compounds)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a stock solution of AAPH in phosphate buffer.

    • Prepare a stock solution of this compound in 7% RMCD solution. From this, create a series of dilutions in 7% RMCD.

    • Prepare a series of Trolox standards in 7% RMCD.

  • Assay:

    • To each well of a black 96-well microplate, add 25 µL of the test compound, standard, or blank (7% RMCD).

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37 °C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement:

    • Immediately begin recording the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the this compound samples from the standard curve and express the results as micromoles of Trolox equivalents per micromole of this compound (µmol TE/µmol).

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_bde Prepare Biliverdin Dimethyl Ester Dilutions add_samples Add Samples/Standards to 96-well Plate (100 µL) prep_bde->add_samples prep_std Prepare Standard (Trolox) Dilutions prep_std->add_samples prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to each well (100 µL) prep_dpph->add_dpph add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging and IC50 Value read_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Heme_Catabolism_Pathway heme Heme ho1 Heme Oxygenase-1 (HO-1) heme->ho1 biliverdin Biliverdin ho1->biliverdin bvr Biliverdin Reductase (BVR) biliverdin->bvr bde This compound (Synthetic Derivative) biliverdin->bde Synthetic Modification ros Reactive Oxygen Species (ROS) biliverdin->ros Scavenges bilirubin Bilirubin (Potent Antioxidant) bvr->bilirubin bilirubin->ros Scavenges bde->ros Scavenges

References

Application Notes and Protocols for Labeling Proteins with Biliverdin Dimethyl Ester for Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorescent proteins has revolutionized the study of cellular processes. While traditional fluorescent proteins derived from jellyfish and coral have been invaluable, there is a growing need for probes that operate in the far-red and near-infrared (NIR) regions of the spectrum. This is because longer wavelength light offers deeper tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging. A promising approach in this area involves the use of proteins that bind biliverdin (B22007) (BV), a naturally occurring heme metabolite in mammalian cells, as a chromophore.

This document provides detailed application notes and protocols for the use of biliverdin dimethyl ester (BV-DME), a synthetic, cell-permeable derivative of biliverdin, to label and enhance the fluorescence of engineered proteins for research applications. The primary focus is on the small Ultra-Red Fluorescent Protein (smURFP), a protein specifically evolved to autocatalytically and covalently bind biliverdin and its derivatives.

Principle of Operation

The small Ultra-Red Fluorescent Protein (smURFP) is a self-labeling protein tag. Unlike many other fluorescent proteins, it does not form its chromophore from its own amino acid residues. Instead, it recognizes and covalently binds an exogenous biliverdin molecule. While cells produce biliverdin, the endogenous levels are often insufficient to fully saturate the expressed smURFP, leading to suboptimal fluorescence.

Biliverdin itself has poor cell membrane permeability. This compound is a more hydrophobic analog that can readily cross the cell membrane to reach the cytoplasm. Once inside the cell, it can be covalently attached by smURFP, leading to a significant enhancement of far-red fluorescence. It is important to note that BV-DME is not a universal labeling agent for all biliverdin-binding proteins; for instance, it does not effectively label bacterial phytochrome-based fluorescent proteins, which recognize the carboxylate groups of biliverdin for binding.

Quantitative Data

The following tables summarize the key quantitative properties of smURFP when complexed with biliverdin or its dimethyl ester, providing a basis for experimental design and data interpretation.

Table 1: Photophysical Properties of smURFP
PropertyValueReference
Absorption Maximum (λabs)642 nm
Emission Maximum (λem)670 nm
Extinction Coefficient180,000 M⁻¹cm⁻¹
Quantum Yield18%
Molecular BrightnessComparable to eGFP
Protein Half-life (without BV)17 hours
Protein Half-life (with BV)33 hours
Table 2: Fluorescence Lifetime Data
FluorophoreFluorescence Lifetime (ns)ContextReference
smURFP + BV-DME1.27In living cells
Free BV-DME0.586In living cells
smURFP + BV1.40 ± 0.0040Purified protein
eGFP2.33In living cells

Experimental Protocols

Protocol 1: In Vitro Labeling of Purified smURFP with this compound

This protocol describes the steps for labeling purified, chromophore-free smURFP with BV-DME in vitro.

Materials:

  • Purified smURFP (apo-protein)

  • This compound (BV-DME)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nickel affinity chromatography column (for His-tagged smURFP)

  • Appropriate buffers for protein purification

Procedure:

  • Prepare BV-DME Stock Solution: Dissolve BV-DME in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light.

  • Protein Preparation: Ensure the purified smURFP is in a suitable buffer, such as PBS, at a known concentration.

  • Labeling Reaction: Add a 10-fold molar excess of the BV-DME stock solution to the purified smURFP.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation, protected from light.

  • Removal of Unbound BV-DME: Purify the labeled smURFP from the excess, unbound BV-DME. For His-tagged smURFP, this can be achieved using a nickel affinity column.[1] Alternatively, size-exclusion chromatography can be used.

  • Verification of Labeling: Successful labeling can be confirmed by measuring the absorbance spectrum of the purified protein. A peak at ~642 nm indicates the presence of the covalently bound chromophore.

Protocol 2: Enhancing smURFP Fluorescence in Live Mammalian Cells

This protocol details the procedure for supplementing the culture medium of cells expressing smURFP with BV-DME to maximize fluorescence for imaging studies.

Materials:

  • Mammalian cells expressing a smURFP-fusion protein

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (BV-DME)

  • DMSO

Procedure:

  • Prepare BV-DME Supplemented Medium:

    • Prepare a stock solution of BV-DME in DMSO (e.g., 1-5 mM).

    • Dilute the BV-DME stock solution directly into the cell culture medium (containing 10% FBS) to a final concentration of 1-5 µM. A concentration of 25 µM can be used to ensure saturation.[1]

  • Cell Treatment:

    • Aspirate the existing medium from the cells.

    • Add the BV-DME supplemented medium to the cells.

  • Incubation:

    • Incubate the cells for a minimum of 3 hours at 37°C and 5% CO₂.

    • For maximal fluorescence, an incubation period of 24 hours is recommended. This extended incubation also enhances protein accumulation due to the increased stability of the chromophore-bound smURFP.

  • Fluorescence Imaging:

    • The cells can be imaged directly without the need to remove the BV-DME containing medium.[1]

    • Use appropriate filter sets for far-red fluorescence (Excitation: ~640 nm, Emission: ~670 nm).

Visualizations

Experimental Workflow for Cellular Fluorescence Enhancement

G cluster_preparation Preparation cluster_treatment Cellular Treatment cluster_incubation Incubation cluster_analysis Analysis prep_bvdme Prepare BV-DME stock in DMSO prep_media Dilute BV-DME in culture medium (1-5 µM) prep_bvdme->prep_media add_media Add BV-DME supplemented medium to cells prep_media->add_media cells Cells expressing smURFP-fusion protein cells->add_media incubate Incubate for 3-24 hours at 37°C add_media->incubate image Fluorescence Microscopy (Ex: ~640nm, Em: ~670nm) incubate->image

Caption: Workflow for enhancing smURFP fluorescence in live cells.

Mechanism of smURFP Fluorescence Activation by BV-DME

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space bvdme_ext This compound (BV-DME) bvdme_int BV-DME bvdme_ext->bvdme_int Passive Diffusion (Hydrophobic) smurfp_holo smURFP-BV-DME Complex (Holo-protein) Far-Red Fluorescent bvdme_int->smurfp_holo Covalent Attachment smurfp_apo smURFP (Apo-protein) Non-fluorescent smurfp_apo->smurfp_holo

Caption: Cellular uptake and activation of smURFP by BV-DME.

References

Application Notes and Protocols: The Use of Biliverdin Dimethyl Ester in Studying Heme Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an essential iron-containing molecule, plays a critical role in various biological processes, including oxygen transport and cellular respiration. Its degradation is a highly regulated process, primarily mediated by the heme oxygenase (HO) enzyme system. This pathway yields biliverdin (B22007), which is subsequently reduced to bilirubin (B190676) by biliverdin reductase (BVR). Dysregulation of heme metabolism is implicated in a range of pathologies, making the enzymes of this pathway attractive targets for therapeutic intervention.

Biliverdin dimethyl ester (BV-DME) is a synthetic derivative of biliverdin where the two propionic acid side chains are esterified. This modification increases its lipophilicity, potentially altering its interaction with enzymes and its transport across cellular membranes. While biliverdin is the natural substrate for biliverdin reductase, the substrate specificity of the enzyme is highly dependent on the presence of the free propionate (B1217596) residues. Therefore, BV-DME may not be an efficient substrate for BVR, a critical consideration in experimental design.[1] However, its distinct spectral properties and potential as a tool for developing analytical methods and for studying the structural and functional aspects of heme-metabolizing enzymes make it a compound of interest in this field.

These application notes provide an overview of the potential uses of this compound in studying heme metabolism, with detailed protocols for key experiments.

Data Presentation

Quantitative analysis is crucial for understanding the kinetics and inhibition of enzymes involved in heme metabolism. The following tables provide templates for presenting such data.

Table 1: Kinetic Parameters of Biliverdin Reductase with Different Substrates

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Reference
Biliverdin IXαValueValue[1]
This compound To be determined experimentallyTo be determined experimentally
Other AnalogsValueValue

Note: The kinetic parameters for this compound are to be determined experimentally using the protocol provided below. The substrate specificity of biliverdin reductase is highly influenced by the propionate side chains, and esterification may significantly impact or abolish its activity as a substrate.[1]

Table 2: Inhibition of Biliverdin Reductase Activity

InhibitorIC50 (µM)Type of Inhibition
Test Compound 1 Valuee.g., Competitive
Test Compound 2 Valuee.g., Non-competitive
Reference Inhibitor Valuee.g., Competitive

Signaling and Metabolic Pathways

The degradation of heme is a fundamental metabolic pathway.

Heme_Metabolism Heme Heme HO12 Heme Oxygenase 1/2 Heme->HO12 substrate Biliverdin Biliverdin IXα HO12->Biliverdin product Fe Fe²⁺ HO12->Fe CO Carbon Monoxide HO12->CO NADP_HO NADP⁺ HO12->NADP_HO BVR Biliverdin Reductase Biliverdin->BVR substrate Bilirubin Bilirubin IXα BVR->Bilirubin product NADP_BVR NADP⁺ BVR->NADP_BVR NADPH_HO NADPH NADPH_HO->HO12 O2 O₂ O2->HO12 NADPH_BVR NADPH NADPH_BVR->BVR

Caption: The Heme Catabolic Pathway.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Biliverdin Reductase Activity Using this compound

This protocol is adapted from standard assays for biliverdin reductase and is designed to determine if BV-DME can act as a substrate and to measure its kinetic parameters.[2][3] The assay monitors the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP⁺ during the reduction of the substrate.

Materials:

  • Purified biliverdin reductase (human or rat)

  • This compound (BV-DME)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 8.7, containing 0.1 mg/mL BSA

  • DMSO (for dissolving BV-DME)

  • UV/Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BV-DME in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NADPH in Assay Buffer (e.g., 10 mM). Determine the exact concentration by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

    • Dilute the purified biliverdin reductase in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 37°C.

    • In a cuvette, prepare the reaction mixture (total volume of 1 mL) by adding:

      • Assay Buffer

      • A specific volume of the BV-DME stock solution to achieve the desired final concentration (e.g., 1-100 µM). Ensure the final DMSO concentration is low (<1%) to avoid enzyme inhibition.

      • A specific volume of the biliverdin reductase solution.

    • Mix gently by inversion and pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding a specific volume of the NADPH stock solution to achieve a final concentration of 100-200 µM.

    • Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (nmol/min/mg) = (ΔA₃₄₀/min / 6.22) * (1 / mg of enzyme) * 1000

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of BV-DME while keeping the NADPH concentration constant and saturating. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Heme Oxygenase and Biliverdin Reductase Activity

This protocol can be used to separate and quantify BV-DME and its potential reduction product, bilirubin dimethyl ester, providing a direct measure of enzyme activity.[4][5][6]

Materials:

  • Heme oxygenase (microsomal preparation or purified enzyme)

  • Biliverdin reductase (cytosolic fraction or purified enzyme)

  • Hemin (B1673052) (substrate for HO)

  • This compound

  • NADPH

  • Reaction buffers (e.g., potassium phosphate (B84403) buffer for HO, Tris-HCl for BVR)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or acetic acid (for mobile phase)

  • HPLC system with a C18 reverse-phase column and a UV/Vis detector

Procedure:

  • Enzymatic Reaction:

    • Heme Oxygenase Assay: Incubate the HO enzyme source with hemin and NADPH in the appropriate buffer at 37°C. Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold methanol or formic acid).

    • Biliverdin Reductase Assay: Incubate the BVR enzyme source with BV-DME and NADPH in the appropriate buffer at 37°C. Stop the reaction as described above.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixtures to pellet precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a lower concentration of the organic solvent and ramp up to elute the more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution profile at wavelengths specific for this compound (around 380 nm and 650 nm) and its potential bilirubin-like product.

    • Quantification: Generate standard curves for BV-DME and, if available, bilirubin dimethyl ester to quantify the amounts produced or consumed in the enzymatic reactions.

Experimental Workflow and High-Throughput Screening

The development of high-throughput screening (HTS) assays is essential for the discovery of novel modulators of heme metabolism enzymes.

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispensing Dispense Reagents into 384-well plates Compound_Library->Dispensing BVR_Enzyme Biliverdin Reductase (in Assay Buffer) BVR_Enzyme->Dispensing Substrate_Solution BV-DME + NADPH (in Assay Buffer) Substrate_Solution->Dispensing Incubation Incubate at 37°C Dispensing->Incubation Measurement Measure Absorbance (340 nm) or Fluorescence Incubation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC₅₀ Determination) Hit_Identification->Dose_Response

Caption: High-Throughput Screening Workflow for BVR Inhibitors.

Protocol 3: High-Throughput Screening for Biliverdin Reductase Inhibitors

This protocol outlines a workflow for screening a compound library for inhibitors of biliverdin reductase using a spectrophotometric assay in a microplate format.[7]

Materials:

  • Purified biliverdin reductase

  • This compound

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 8.7

  • Compound library dissolved in DMSO

  • 384-well, clear-bottom microplates

  • Microplate reader with absorbance detection at 340 nm and temperature control

Procedure:

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include wells with DMSO only for control (no inhibition) and wells with a known inhibitor for a positive control.

  • Reagent Addition:

    • Add biliverdin reductase in Assay Buffer to all wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution of BV-DME and NADPH in Assay Buffer to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic read.

    • Determine the percent inhibition for each compound relative to the DMSO controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Confirm hits by re-testing and perform dose-response experiments to determine the IC₅₀ values of the active compounds.

Conclusion

This compound serves as a useful, albeit potentially inefficient, tool for probing the heme catabolic pathway. Its altered physicochemical properties compared to the natural substrate, biliverdin, necessitate careful experimental design and interpretation of results. The protocols provided herein offer a framework for utilizing BV-DME to investigate the activity of heme-metabolizing enzymes and to screen for potential therapeutic modulators. Further research is warranted to fully elucidate the interactions of this synthetic analog within the complex machinery of heme metabolism.

References

Troubleshooting & Optimization

How to increase the fluorescence quantum yield of biliverdin dimethyl ester in solution?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with biliverdin (B22007) dimethyl ester (BVE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and enhance the fluorescence quantum yield of BVE in solution.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the fluorescence of my biliverdin dimethyl ester (BVE) solution so low?

Biliverdin and its dimethyl ester are known for their intrinsically low fluorescence quantum yield (ΦF) in solution, which is typically less than 0.01%[1][2]. This is primarily due to the molecule's flexible, helical structure, which allows for rapid, non-radiative decay of the excited state through processes like internal conversion and photo-isomerization[2][3]. In essence, the energy absorbed by the molecule is quickly dissipated as heat rather than being emitted as light.

Several factors contribute to these efficient non-radiative decay pathways:

  • Conformational Flexibility: BVE can exist in various conformations, including stretched and coiled forms. The flexible coiled form, which often predominates, provides pathways for rapid energy loss[1].

  • Excited-State Dynamics: In solution, BVE undergoes complex excited-state dynamics. In aprotic solvents, it predominantly decays non-radiatively within picoseconds[2][4]. In protic solvents, processes like excited-state proton transfer to the solvent create additional non-radiative decay channels[2].

  • Concentration: At concentrations above 3 x 10⁻⁵ M in alcoholic solvents, aggregation can occur, which often quenches fluorescence[1].

FAQ 2: How can I significantly increase the fluorescence quantum yield of BVE?

The most effective and widely cited method to dramatically increase the fluorescence of BVE is through complexation with zinc ions (Zn²⁺).

  • Mechanism of Enhancement: Adding zinc ions can increase the fluorescence quantum yield from under 0.01% to as high as 5%[1]. The Zn²⁺ ion coordinates with the BVE molecule, which rigidifies its structure. This increased rigidity reduces the molecule's flexibility, thereby inhibiting the non-radiative decay pathways and favoring the radiative (fluorescent) decay pathway[1].

  • Solvent Considerations: The enhancement effect is well-documented in alcoholic solvents like ethanol (B145695) and methanol, as well as in DMSO[1]. However, in protic solvents like methanol, pH variations can significantly affect the absorption and emission spectra of the BVE-Zn²⁺ complex[1].

A general workflow for troubleshooting and enhancing BVE fluorescence is outlined below.

G start Low BVE Fluorescence Observed check_solvent Step 1: Evaluate Solvent System start->check_solvent solvent_type Is the solvent protic (e.g., Methanol) or aprotic (e.g., Chloroform)? check_solvent->solvent_type add_zinc Step 2: Add Zinc Ions (e.g., Zn(OAc)₂) solvent_type->add_zinc Both paths optimize_ph Step 3: Optimize pH (Especially for protic solvents) add_zinc->optimize_ph consider_protein Alternative: Bind BVE to a Protein Scaffold add_zinc->consider_protein If ion addition is insufficient or not applicable check_temp Step 4: Lower Temperature (e.g., to 77K) optimize_ph->check_temp end High Fluorescence Achieved check_temp->end consider_protein->end

Caption: Troubleshooting workflow for enhancing BVE fluorescence.

FAQ 3: What is the effect of solvent choice on BVE fluorescence?

The choice of solvent has a profound impact on the photophysical properties of BVE.

  • Protic vs. Aprotic Solvents: The excited-state decay pathways differ significantly between these solvent types.

    • In aprotic solvents (e.g., chloroform, acetonitrile), BVE primarily undergoes a very fast non-radiative decay[2].

    • In protic solvents (e.g., methanol, ethanol), the dynamics are more complex. While non-radiative decay still dominates, interactions with the solvent can lead to excited-state proton transfer and the formation of a minor, but more luminous, species designated lumin-BVE (LBVE), which has a 37-fold higher quantum yield than the primary BVE species[2][4].

  • Solvent Polarity: In aprotic solvents, increasing the solvent polarity leads to a redshift (a shift to longer wavelengths) in the fluorescence emission spectrum[2].

  • Conformer Populations: In alcoholic solvents, factors like concentration and temperature can alter the balance between the flexible (coiled) and more rigid (stretched) conformations of BVE. In aromatic solvents like toluene, these effects are not observed[1].

FAQ 4: How do pH and temperature affect BVE fluorescence?

Both pH and temperature are critical variables for optimizing BVE fluorescence, especially in protic solvents.

  • pH:

    • Protonation: In an ethanolic solution, the monoprotonation of BVE (forming BVE-H⁺) can increase the fluorescence quantum yield[5].

    • Zinc Complexes: For BVE-Zn²⁺ complexes in methanol, pH variations can significantly alter the absorption and emission spectra, indicating that pH optimization is crucial after adding zinc ions[1].

  • Temperature:

    • Reduced Non-Radiative Decay: Lowering the temperature is a reliable method to increase fluorescence. By reducing thermal energy, molecular motions and vibrations that contribute to non-radiative decay are suppressed.

    • Significant Enhancement at 77 K: In ethanol, cooling a solution of protonated BVE (BVE-H⁺) from room temperature to 77 K (-196 °C) can increase the quantum yield from ~0.027% to 2.6%—a nearly 100-fold increase[5].

Data Summary

The following table summarizes the reported fluorescence quantum yields (ΦF) for BVE under various experimental conditions.

ConditionSolventQuantum Yield (ΦF)Reference(s)
BVE (General)Various< 0.01%[1][2]
BVE with Zinc Ions (BVE-Zn²⁺)Variousup to 5%[1]
BVE (Room Temperature)Ethanol0.011%[5]
BVE, Monoprotonated (BVE-H⁺) (Room Temperature)Ethanol0.027%[5]
BVE (77 K)Ethanol0.05%[5]
BVE, Monoprotonated (BVE-H⁺) (77 K)Ethanol2.6%[5]
BVE bound to certain fluorescent proteins (as chromophore)Aqueous Buffer14% - 18%[2]

Experimental Protocols

Protocol 1: Enhancing BVE Fluorescence with Zinc Acetate (B1210297)

This protocol describes how to increase the fluorescence of BVE in an organic solvent by forming a complex with zinc ions.

Materials:

  • This compound (BVE)

  • Anhydrous ethanol or methanol

  • Zinc acetate (Zn(OAc)₂)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a BVE Stock Solution: Dissolve BVE in anhydrous ethanol to a final concentration of 10 µM. Protect the solution from light to prevent photodegradation.

  • Prepare a Zinc Acetate Stock Solution: Dissolve zinc acetate in anhydrous ethanol to a final concentration of 1 mM.

  • Sample Preparation:

    • In a quartz cuvette, place 2 mL of the 10 µM BVE stock solution.

    • Measure the initial fluorescence spectrum of the BVE solution. Set the excitation wavelength based on the absorption maximum of BVE in your solvent (typically around 640-660 nm) and scan the emission from 650 nm to 850 nm.

  • Titration with Zinc Ions:

    • Add small aliquots (e.g., 2 µL) of the 1 mM zinc acetate stock solution to the BVE solution in the cuvette.

    • After each addition, gently mix the solution by inverting the cuvette (sealed with a cap) or by careful pipetting.

    • Measure the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Record the peak fluorescence intensity at the emission maximum (~680-720 nm, this may shift) as a function of the added zinc acetate concentration.

    • Continue the titration until the fluorescence intensity plateaus, indicating the saturation of BVE with Zn²⁺ ions.

    • The resulting solution should exhibit a significantly enhanced fluorescence signal compared to the initial BVE solution.

G cluster_BVE Flexible BVE cluster_BVEZn Rigid BVE-Zn²⁺ Complex BVE BVE (Helical Conformation) Abs Photon Absorption (Excited State) BVE->Abs NRD Fast Non-Radiative Decay (Vibrations, Twisting) Abs->NRD Dominant Pathway WeakF Very Weak Fluorescence (ΦF < 0.01%) Abs->WeakF Minor Pathway Zn_ion Add Zn²⁺ BVE_Zn BVE-Zn²⁺ (Rigidified Structure) Abs_Zn Photon Absorption (Excited State) BVE_Zn->Abs_Zn RD Radiative Decay (Fluorescence) Abs_Zn->RD Favored Pathway StrongF Strong Fluorescence (ΦF up to 5%) RD->StrongF Zn_ion->BVE_Zn Complexation

Caption: Mechanism of Zn²⁺-induced fluorescence enhancement in BVE.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Fluorescence is still very weak after adding zinc ions. 1. Incorrect pH: The BVE-Zn²⁺ complex is pH-sensitive in protic solvents[1].2. Solvent Contamination: Water or other impurities can quench fluorescence.3. Insufficient Zinc: The BVE may not be fully saturated with zinc ions.1. Adjust pH: If using a protic solvent like methanol, try adjusting the pH with a non-fluorescent acid or base and re-measure.2. Use Anhydrous Solvent: Ensure high-purity, anhydrous solvents are used for all solutions.3. Continue Titration: Add more zinc acetate solution until the fluorescence signal plateaus.
Fluorescence signal decreases over time. Photobleaching: BVE, like many fluorophores, can be susceptible to degradation upon prolonged exposure to the excitation light source.1. Minimize Exposure: Keep the shutter closed when not actively measuring.2. Reduce Excitation Power: Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.3. Prepare Fresh Samples: Use freshly prepared solutions for quantitative measurements.
Emission peak wavelength is different from expected. Solvent Polarity/Type: The emission maximum is sensitive to the solvent environment[2].Protonation State: The pH of the solution can shift the emission peak[5].1. Confirm Solvent: Verify the solvent used and compare the observed peak to literature values for that solvent.2. Measure and Buffer pH: Check the pH of your solution. Use a suitable buffer if pH stability is required for your experiment.

References

Technical Support Center: Troubleshooting Low Solubility of Biliverdin Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of biliverdin (B22007) dimethyl ester (BVE) in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of biliverdin dimethyl ester in aqueous buffers?

A1: this compound (BVE) is sparingly soluble in aqueous buffers. Its hydrophobic nature, due to the esterification of the propionic acid side chains, significantly limits its direct dissolution in aqueous media. For a related compound, biliverdin hydrochloride, the solubility in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/mL.[1] This value can be used as a general guideline for BVE, but empirical testing is recommended for your specific buffer system.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used to prepare stock solutions.[1] It also shows solubility in methanol (B129727) and ethanol.[2]

Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

A3: The recommended method is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution. This stock solution is then slowly diluted into the desired aqueous buffer with gentle mixing to reach the final working concentration. This two-step process helps to prevent immediate precipitation of the compound.

Q4: What are the visual indicators of this compound precipitation or aggregation in my aqueous solution?

A4: Visual indicators of precipitation or aggregation include:

  • Cloudiness or turbidity: The solution may appear hazy or opaque.

  • Visible particles: You may observe small, suspended particles or a visible pellet at the bottom of the container after centrifugation.

  • Color change: While BVE solutions are typically green, aggregation can sometimes lead to a subtle change in the color or intensity of the solution. Spectroscopic analysis can be a more sensitive method to detect aggregation, which may manifest as changes in the absorption spectrum, such as peak broadening or shifts.[3][4]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.

Cause: This is likely due to the very low aqueous solubility of BVE and adding it directly to the buffer without a co-solvent.

Solution:

  • Use a Co-solvent: Always prepare a concentrated stock solution in an organic solvent like DMSO or DMF first.

  • Slow Dilution: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual introduction helps to keep the compound in solution.

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is as low as possible while maintaining solubility, as high concentrations can be detrimental to biological systems.

Issue 2: The this compound solution is initially clear but becomes cloudy over time.

Cause: This suggests that the compound is slowly aggregating and precipitating out of the solution. This can be influenced by factors such as temperature, pH, and the concentration of BVE.

Solution:

  • Fresh Preparation: Prepare the aqueous working solution fresh before each experiment. It is not recommended to store aqueous solutions of biliverdin for more than one day.[1]

  • Storage of Stock Solution: Store the organic stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • pH Adjustment: The solubility of related bile pigments can be pH-dependent.[5] While specific data for BVE is limited, you could empirically test if slight adjustments to your buffer's pH (within the acceptable range for your experiment) improve stability.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventConcentrationReference
This compoundDMSOSlightly Soluble[2]
This compoundMethanolSlightly Soluble[2]
Biliverdin (hydrochloride)DMSO~20 mg/mL[1]
Biliverdin (hydrochloride)DMF~20 mg/mL[1]
Biliverdin (hydrochloride)1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Recommended Maximum Co-solvent Concentrations for Common Experimental Systems

Experimental SystemCo-solventMaximum Recommended ConcentrationNotes
Cell Culture (most cell lines)DMSO0.1% - 0.5% (v/v)Higher concentrations can be toxic. Always include a vehicle control.
Enzyme AssaysDMSO1% - 5% (v/v)Enzyme-dependent. Test for solvent effects on enzyme activity.
In vivo (animal studies)DMSO< 2% (v/v)Toxicity can be a concern. Co-solvents like PEG400 or Tween 80 may be used.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Dilution: Slowly add the required volume of the stock solution to the pre-warmed medium to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Mixing: Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming.

  • Application: Use the freshly prepared working solution immediately.

Mandatory Visualizations

Heme_Oxygenase_Pathway Heme Oxygenase Signaling Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Product Fe2 Fe²⁺ HO1->Fe2 Product CO Carbon Monoxide (CO) HO1->CO Product BVR Biliverdin Reductase (BVR) Biliverdin->BVR Substrate Bilirubin Bilirubin BVR->Bilirubin Product

Heme Oxygenase Signaling Pathway

Troubleshooting_Workflow Troubleshooting BVE Solubility Workflow Start Start: Need to prepare aqueous BVE solution PrepStock Prepare concentrated stock in DMSO or DMF Start->PrepStock Dilute Slowly dilute stock into aqueous buffer with mixing PrepStock->Dilute CheckClarity Is the solution clear? Dilute->CheckClarity Success Success: Use solution immediately CheckClarity->Success Yes Precipitation Problem: Precipitation or cloudiness CheckClarity->Precipitation No Troubleshoot Troubleshoot Precipitation->Troubleshoot LowerConc Lower final BVE concentration Troubleshoot->LowerConc IncreaseSolvent Slightly increase co-solvent percentage (check limits) Troubleshoot->IncreaseSolvent CheckpH Check buffer pH Troubleshoot->CheckpH Sonication Gentle sonication Troubleshoot->Sonication LowerConc->Dilute IncreaseSolvent->Dilute CheckpH->Dilute Sonication->Dilute

Troubleshooting BVE Solubility Workflow

References

Preventing aggregation of biliverdin dimethyl ester in spectroscopic experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of biliverdin (B22007) dimethyl ester (BVE) during spectroscopic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of biliverdin dimethyl ester aggregation in spectroscopic measurements?

A1: Aggregation of BVE can lead to several issues in spectroscopic analysis, including:

  • Changes in Absorption Spectra: You may observe broadening of the absorption bands, a decrease in the molar extinction coefficient, or shifts in the absorption maxima. The appearance of new shoulders or peaks can also indicate the formation of aggregates.

  • Inconsistent Fluorescence Emission: Aggregation can lead to quenching or enhancement of fluorescence, as well as shifts in the emission wavelength, making your results unreliable.[1]

  • Non-adherence to Beer-Lambert Law: If a plot of absorbance versus concentration is not linear, it is a strong indication that the solution's composition is changing with concentration, likely due to aggregation.[2]

  • Visible Particulates or Cloudiness: In severe cases, aggregation can lead to the formation of visible precipitates or a cloudy appearance in the solution.

Q2: Which solvents are recommended for spectroscopic analysis of this compound to minimize aggregation?

A2: The choice of solvent is critical in preventing BVE aggregation. Here are some recommendations:

  • Methanol (B129727): Methanol is a commonly used and suitable solvent for spectroscopic determination of BVE.[2] However, be aware that in alcoholic solutions, BVE can exist as a mixture of conformers, and aggregation can occur at higher concentrations.[3]

  • Aprotic Solvents: Aprotic solvents such as chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN) can also be used. BVE exhibits different excited-state dynamics in aprotic versus protic solvents.[4]

  • Aromatic Solvents: Aromatic solvents like toluene (B28343) have been shown to be less prone to concentration-dependent aggregation effects compared to alcoholic solvents.[3]

Q3: How does concentration affect the aggregation of this compound?

A3: In alcoholic solvents like methanol, the concentration of BVE plays a significant role in aggregation. At concentrations greater than 3 x 10⁻⁵ M, aggregates and coiled monomeric species tend to prevail.[3] To favor the monomeric, stretched conformation, it is advisable to work with more dilute solutions.[3]

Q4: Can pH influence the spectroscopic properties of this compound?

A4: Yes, the pH of the solution can significantly impact the spectroscopic properties of BVE. The presence of a strong acid, such as HCl, in methanol can cause a substantial red shift (35- to 50-nm) in the long-wavelength absorption band and nearly double the maximum absorption.[2] While the direct effect of a wider pH range on BVE aggregation is not extensively documented in the provided literature, pH is a known factor in the aggregation of other organic molecules and proteins by altering surface charges and intermolecular interactions.[5][6][7] Therefore, maintaining a consistent and appropriate pH is crucial for reproducible spectroscopic measurements.

Troubleshooting Guides

Problem: My absorption spectra are inconsistent and show peak broadening.

Possible Cause Troubleshooting Step
Aggregation due to high concentration Dilute the sample. In alcoholic solvents, aim for a concentration below 3 x 10⁻⁵ M to favor the monomeric form.[3]
Inappropriate solvent If using an alcoholic solvent, consider switching to an aprotic solvent like chloroform or an aromatic solvent like toluene, which may reduce aggregation.[3]
Sample degradation Protect the BVE solution from light and store it appropriately.[8] Prepare fresh solutions for each experiment if possible.
Acidic or basic contaminants Ensure high-purity solvents and clean glassware. Even trace amounts of acid can significantly alter the spectrum.[2]

Problem: My fluorescence measurements are not reproducible.

Possible Cause Troubleshooting Step
Aggregation-induced quenching or enhancement As with absorption issues, dilute the sample to below 3 x 10⁻⁵ M in alcoholic solvents.[3] Consider using a different solvent system.
Improper sample preparation Avoid traditional methods like vortexing, sonication, or heating to dissolve BVE, as these can significantly alter fluorescence emission.[1] Allow the solution to sit in the dark for at least 15 minutes before measurement.[1]
Solvent-dependent excited-state dynamics Be aware that protic solvents like methanol can lead to more complex fluorescence behavior compared to aprotic solvents due to hydrogen bonding and potential proton transfer.[4][9]
Presence of a luminous species In protic solvents, a minor, more luminous species of BVE can be present, which may complicate fluorescence spectra.[4]

Quantitative Data Summary

Parameter Solvent Observation Reference
Concentration Threshold for Aggregation Alcoholic Solvents (e.g., Methanol)Aggregates prevail at concentrations > 3 x 10⁻⁵ M.[3]
Absorption Maxima (S₀ → S₁ transition) Methanol~666 nm
Acetonitrile (CH₃CN)~658 nm
Chloroform (CHCl₃)~658 nm
Absorption Maxima (S₀ → Sₙ transition) Methanol~375 nm[2]
Effect of Strong Acid (10-fold molar excess of HCl) Methanol35-50 nm red shift of the long-wavelength band.[2]
Fluorescence Emission Maxima MethanolMain peak at ~735 nm, with a new peak at ~650 nm.
Acetonitrile (CH₃CN)~720 nm
Chloroform (CHCl₃)~700 nm

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Spectroscopic Analysis

  • Solvent Selection: Choose a high-purity spectroscopic grade solvent. Methanol is a common choice, but consider aprotic or aromatic solvents if aggregation is a concern.

  • Weighing: Accurately weigh a small amount of BVE solid in a clean glass vial. Perform this step in low light conditions to minimize photodegradation.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration. For alcoholic solvents, aim for a final concentration below 3 x 10⁻⁵ M.

  • Mixing: Gently swirl the vial to dissolve the BVE. Crucially, do not use vortexing, sonication, or heating, as these methods can induce changes in the compound's fluorescent properties. [1]

  • Equilibration: Allow the solution to stand in the dark at room temperature for at least 15 minutes before taking any measurements.[1] This allows the solution to reach equilibrium.

  • Spectroscopic Measurement: Transfer the solution to a clean cuvette and perform the spectroscopic analysis promptly.

Visualizations

ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis start Start: Weigh BVE Solid solvent Add High-Purity Solvent (e.g., Methanol < 3x10⁻⁵ M) start->solvent dissolve Gentle Swirling for Dissolution solvent->dissolve avoid AVOID: Vortexing, Sonication, Heating dissolve->avoid equilibrate Equilibrate in Dark (≥15 minutes) dissolve->equilibrate transfer Transfer to Cuvette equilibrate->transfer measure Perform Spectroscopic Measurement transfer->measure end End: Data Acquisition measure->end

Caption: Workflow for preparing BVE solutions to minimize aggregation.

LogicalRelationships cluster_factors Factors Influencing Aggregation cluster_effects Spectroscopic Consequences concentration High Concentration (> 3x10⁻⁵ M in alcohol) aggregation BVE Aggregation concentration->aggregation solvent_type Solvent Type (Protic vs. Aprotic) solvent_type->aggregation ph pH (e.g., Strong Acid) ph->aggregation prep_method Preparation Method (Sonication, etc.) prep_method->aggregation spectral_changes Altered Absorption & Fluorescence Spectra aggregation->spectral_changes non_linearity Non-Beer-Lambert Behavior aggregation->non_linearity poor_repro Poor Reproducibility aggregation->poor_repro

Caption: Factors leading to BVE aggregation and its consequences.

References

Optimizing excitation and emission wavelengths for biliverdin dimethyl ester fluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biliverdin (B22007) dimethyl ester (BVE) fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for biliverdin dimethyl ester (BVE) fluorescence?

A1: The optimal excitation and emission wavelengths for BVE are highly dependent on the solvent environment. In many common solvents, BVE exhibits weak fluorescence. The absorption maximum, which is a good starting point for excitation, is typically around 660 nm.[1] The emission peak is generally observed in the far-red region of the spectrum. For instance, in ethanol, fluorescence maxima have been reported at 710 nm and 770 nm.[2]

Q2: Why is the fluorescence quantum yield of BVE so low in solution?

A2: Biliverdin and its dimethyl ester derivative are known for their very low fluorescence quantum yield in solution, often around 0.01%.[1][3] This is primarily due to efficient non-radiative decay pathways that compete with fluorescence. Ultrafast internal conversion is a dominant deactivation channel for the excited state.[1] Isomerization around the C15=C16 double bond also contributes to the rapid, non-emissive decay of the excited state.[1][3]

Q3: How does the solvent affect the fluorescence of BVE?

A3: The solvent has a significant impact on the fluorescence properties of BVE.[1]

  • Polarity: In aprotic solvents, increasing solvent polarity can cause a redshift in the emission spectrum. For example, the emission peak shifts from 700 nm in chloroform (B151607) to 720 nm in acetonitrile.[1]

  • Protic vs. Aprotic Solvents: The excited-state dynamics differ considerably between protic and aprotic solvents. In protic solvents like methanol, the dynamics are more complex due to hydrogen bonding interactions.[1][3]

  • Formation of Luminous Species: In protic solvents such as methanol, a more luminous species, designated lumin-BVE (LBVE), can be formed, exhibiting an emission peak around 650 nm.[1] The formation of this species can be induced by heat, sonication, or light exposure.[1] The presence of water in aprotic solvents can also lead to the formation of LBVE.[1]

Q4: Can the fluorescence of BVE be enhanced?

A4: Yes, under certain conditions, the fluorescence of BVE can be enhanced.

  • Protein Binding: When bound to certain proteins, the fluorescence quantum yield of biliverdin can be substantially increased.[1] These far-red fluorescent proteins (FPs) provide a rigidified environment that restricts non-radiative decay pathways.

  • Metal Complexation: The formation of metal complexes, for instance with zinc (BVE-Zn²⁺), can significantly enhance the fluorescence intensity.

  • Protonation: In ethanolic solution, monoprotonation of BVE can lead to an increase in the fluorescence quantum yield.

Troubleshooting Guide

Problem 1: Very low or no detectable fluorescence signal.

Possible Cause Suggested Solution
Low Quantum Yield: BVE inherently has a very low fluorescence quantum yield in most solvents.[1][3]- Ensure your detection system is sensitive enough for far-red emission. - Increase the concentration of BVE, but be mindful of potential aggregation. - Consider using a solvent system known to enhance fluorescence or forming a metal complex.
Photobleaching: Although not extensively documented for BVE in the provided results, photobleaching can be a general issue with fluorescent molecules.- Minimize light exposure to the sample. - Use the lowest possible excitation power. - Acquire data in a shorter time frame.
Incorrect Wavelengths: Excitation and emission wavelengths are not optimized for the specific solvent environment.- Perform excitation and emission scans to determine the optimal wavelengths for your experimental conditions. Start with an excitation wavelength around the absorption maximum (~660 nm).[1]

Problem 2: Inconsistent or shifting fluorescence spectra.

Possible Cause Suggested Solution
Solvent Effects: Changes in solvent polarity or the presence of protic impurities can alter the spectral properties.[1]- Use high-purity, dry solvents. - If using mixed solvents, ensure the composition is consistent between experiments.
Formation of LBVE: In protic solvents or in the presence of water, a new emission peak around 650 nm can appear due to the formation of lumin-BVE (LBVE), especially after exposure to light, heat, or sonication.[1]- Control the temperature and light exposure of your samples. - If the 650 nm peak is undesirable, consider using aprotic solvents and protecting the sample from moisture.
pH Changes: Variations in pH can affect the absorption and emission spectra, particularly for metal complexes of BVE. In ethanolic solution, protonation can shift the emission maxima.- Buffer the solution to maintain a constant pH if your experiment is sensitive to pH changes.

Data Summary

The following table summarizes the reported excitation and emission maxima for this compound in various solvents.

SolventExcitation Maxima (nm)Emission Maxima (nm)Reference
Chloroform (CHCl₃)~660 (Absorption Peak)700[1]
Acetonitrile (CH₃CN)~660 (Absorption Peak)720[1]
Methanol (CH₃OH)~666 (Absorption Peak)735 (main peak), 650 (LBVE)[1]
EthanolNot specified710, 770[2]
Ethanol (Protonated)Not specified725, 806

Experimental Protocols

Methodology for Determining Fluorescence Spectra

This protocol outlines the general steps for acquiring fluorescence excitation and emission spectra of this compound.

  • Sample Preparation:

    • Dissolve this compound in the solvent of choice to the desired concentration. Ensure the solvent is of high purity and dry if aiming to avoid the formation of LBVE.

    • Prepare a blank sample containing only the solvent.

  • Instrumentation Setup:

    • Use a spectrofluorometer capable of far-red detection.

    • Turn on the instrument and allow the lamp to warm up for a stable output.

  • Blank Measurement:

    • Place the blank sample in the fluorometer.

    • Perform a scan to measure the background signal of the solvent. This will be subtracted from the sample measurement.

  • Emission Spectrum Measurement:

    • Place the BVE sample in the fluorometer.

    • Set the excitation wavelength to the absorption maximum of BVE in the chosen solvent (e.g., ~660 nm).[1]

    • Scan a range of emission wavelengths (e.g., 650 nm to 850 nm) to capture the full emission profile.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the maximum determined from the emission spectrum.

    • Scan a range of excitation wavelengths (e.g., 550 nm to 700 nm) to determine the optimal excitation wavelength.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectra.

    • Identify the peak maxima for both the excitation and emission spectra.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_bve Dissolve BVE in Solvent acq_emission Measure Emission Spectrum prep_bve->acq_emission prep_blank Prepare Solvent Blank acq_blank Measure Blank Spectrum prep_blank->acq_blank analysis_subtract Subtract Blank acq_blank->analysis_subtract acq_excitation Measure Excitation Spectrum acq_emission->acq_excitation acq_emission->analysis_subtract acq_excitation->analysis_subtract analysis_peaks Identify Peak Maxima analysis_subtract->analysis_peaks

Caption: Workflow for determining BVE fluorescence spectra.

troubleshooting_logic start Start: Low/No Fluorescence Signal check_yield Is the inherent low quantum yield the issue? start->check_yield check_wavelengths Are excitation/emission wavelengths optimal? check_yield->check_wavelengths No solution_sensitivity Increase detector sensitivity or BVE concentration. check_yield->solution_sensitivity Yes check_photobleaching Is photobleaching occurring? check_wavelengths->check_photobleaching No solution_scan Perform excitation and emission scans. check_wavelengths->solution_scan Yes solution_minimize_light Reduce excitation power and exposure time. check_photobleaching->solution_minimize_light Yes end_ok Signal Optimized check_photobleaching->end_ok No solution_sensitivity->end_ok solution_scan->end_ok solution_minimize_light->end_ok

Caption: Troubleshooting logic for low BVE fluorescence.

References

Technical Support Center: Solvent Effects on Biliverdin Dimethyl Ester (BVE) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biliverdin (B22007) dimethyl ester (BVE) and studying its spectroscopic properties in various solvents.

Troubleshooting Guides

This section addresses specific issues that may arise during the spectroscopic analysis of BVE.

Issue 1: An unexpected blue-shifted emission peak is observed around 650 nm in protic solvents.

  • Possible Cause: The appearance of a new emission peak at approximately 650 nm in protic solvents like methanol (B129727) or ethanol (B145695) is attributed to the formation of a new luminous species, designated as lumin-BVE (LBVE).[1] This is not an experimental artifact but a genuine solvent-induced effect.

  • Troubleshooting Steps:

    • Confirm Solvent Type: Verify that the solvent used is protic (e.g., methanol, ethanol, n-propanol). This phenomenon is characteristic of such solvents.[1]

    • Check for Influencing Factors: The formation of LBVE can be induced or enhanced by factors such as heat (from vortexing or ultrasonication) and light exposure.[1] Note your sample preparation conditions.

    • Concentration Dependence: While aggregation can be a concern, studies have shown that this new peak is not due to molecular aggregation.[1] However, it is always good practice to perform a concentration-dependence study to rule out aggregation-related phenomena.

    • Data Interpretation: Recognize that you are observing a two-state conversion from the native BVE to LBVE. An isoemissive point around 705 nm may be visible in area-normalized fluorescence spectra, indicating the presence of two distinct emissive species.[1]

Issue 2: Variability in absorption and emission maxima between experiments.

  • Possible Cause: The absorption and emission spectra of BVE are sensitive to the solvent environment. Inconsistent solvent purity, especially the presence of water or acid/base impurities, can lead to spectral shifts.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, spectroscopy-grade solvents. The presence of even small amounts of protic impurities (like water) in aprotic solvents can lead to the formation of LBVE.[1]

    • pH and Acidity: The absorption spectrum of BVE is highly sensitive to acid. The presence of strong acids can cause a significant red shift (35-50 nm) in the long-wavelength absorption band. Ensure solvents are neutral or buffer the solution if necessary for the experiment.

    • Fresh Samples: Use freshly prepared solutions for each measurement to avoid degradation of the BVE, which can be sensitive to light and heat.[1]

Issue 3: Low fluorescence quantum yield.

  • Possible Cause: BVE is known to have a very low fluorescence quantum yield in solution, typically around 0.01%.[1] This is an intrinsic property of the molecule in most common solvents.

  • Troubleshooting Steps:

    • Instrumentation Sensitivity: Ensure your fluorometer has sufficient sensitivity to detect the weak emission.

    • Quantum Yield Standards: Use appropriate quantum yield standards for your spectral region to accurately determine the quantum yield of your BVE sample.

    • Solvent Choice: While the quantum yield is generally low, it can be influenced by the solvent. In protic solvents, the appearance of the more emissive LBVE might slightly alter the overall measured emission intensity.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the absorption and emission spectra of BVE?

A1: In aprotic solvents, as the polarity increases, the emission spectrum of BVE shows a redshift. For instance, the emission peak shifts from 700 nm in chloroform (B151607) to 720 nm in the more polar acetonitrile.[1] The absorption spectra, however, show little difference in aprotic solvents.[1]

Q2: What is the effect of protic solvents on the spectra of BVE?

A2: Protic solvents, such as methanol and ethanol, have a more complex effect. They can induce a redshift in the absorption spectrum (e.g., from 658 nm in chloroform to 666 nm in methanol).[1] More significantly, they lead to the appearance of a new, blue-shifted emission peak around 650 nm, in addition to the main emission peak around 735 nm.[1] This is due to the formation of a new species, LBVE, likely through hydrogen bonding interactions.[1]

Q3: Can molecular aggregation affect the spectra of BVE?

A3: While aggregation is a common concern in spectroscopy, studies on BVE have shown that at typical micromolar concentrations (2 to 110 µM), no significant aggregate-characteristic absorption peaks emerge.[1] The appearance of the 650 nm emission peak in protic solvents has been demonstrated not to be due to aggregation.[1]

Q4: What are the typical absorption maxima for BVE?

A4: BVE generally exhibits two main absorption bands: a broad band in the long-wavelength region around 660 nm (S0 → S1 transition) and a sharper band in the near-UV region around 375 nm (S0 → Sn>1 transition).[1] The exact maximum of the long-wavelength band is solvent-dependent.[1]

Q5: What is the typical fluorescence quantum yield of BVE?

A5: The fluorescence quantum yield of BVE in solution is very low, on the order of 0.01%.[1]

Data Presentation

Table 1: Solvent Effects on Absorption and Emission Maxima of BVE

SolventTypeAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)
Chloroform (CHCl₃)Aprotic~658~700
Acetonitrile (CH₃CN)AproticNearly identical to CHCl₃~720
Methanol (CH₃OH)Protic~666~735 and ~650
Ethanol (C₂H₅OH)ProticNot specifiedExhibits a peak at ~650 nm
n-PropanolProticNot specifiedExhibits a peak at ~650 nm
AcetoneAproticLittle difference from othersNo 650 nm peak
TolueneAproticLittle difference from othersNo 650 nm peak

Data compiled from Liu et al., 2020.[1]

Experimental Protocols

Protocol 1: Measurement of Steady-State Absorption and Emission Spectra

  • Sample Preparation:

    • Prepare a stock solution of BVE in a suitable solvent (e.g., methanol).

    • For measurements, dilute the stock solution to the desired concentration (e.g., 2-110 µM) in the solvent of interest.

    • Use a 2 mm path length fused silica (B1680970) cuvette.[1]

    • Ensure fresh samples are used for each measurement to minimize degradation.[1]

  • Absorption Spectroscopy:

    • Use a standard UV-Vis spectrophotometer.

    • Record the absorption spectrum over a range that covers both the Soret-like band and the Q-band (e.g., 300-800 nm).

    • Use the pure solvent as a blank for baseline correction.

  • Emission Spectroscopy:

    • Use a sensitive spectrofluorometer.

    • Excite the sample at a wavelength where it absorbs, but away from the main emission region to avoid scatter (e.g., 580 nm).[1]

    • Record the emission spectrum over a range that captures all expected emission peaks (e.g., 600-850 nm).

    • Correct for the solvent blank spectrum.

Protocol 2: Measurement of Fluorescence Lifetimes using Time-Correlated Single Photon Counting (TCSPC)

  • Instrumentation:

    • Utilize a TCSPC system.

    • The excitation source can be a pulsed laser.

    • A monochromator is used to select the emission wavelength.[1]

  • Measurement:

    • Prepare the BVE solution as described in Protocol 1.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Collect the fluorescence decay kinetics at the desired emission wavelength.

    • The collected decay curves are then analyzed by fitting them to a multi-exponential decay model to determine the fluorescence lifetimes.[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_tcspc Fluorescence Lifetime (TCSPC) prep1 Prepare BVE Stock Solution prep2 Dilute in Solvent of Interest prep1->prep2 prep3 Use Fresh Sample in Cuvette prep2->prep3 abs1 Acquire UV-Vis Spectrum prep3->abs1 To Absorption em1 Excite Sample (e.g., 580 nm) prep3->em1 To Emission tcspc1 Measure Instrument Response Function prep3->tcspc1 To TCSPC abs2 Baseline Correction (Solvent Blank) abs1->abs2 em2 Record Emission Spectrum em1->em2 em3 Solvent Blank Subtraction em2->em3 tcspc2 Collect Fluorescence Decay tcspc1->tcspc2 tcspc3 Analyze Decay Kinetics tcspc2->tcspc3

Caption: Experimental workflow for spectroscopic analysis of BVE.

solvent_effects cluster_aprotic Aprotic Solvents cluster_protic Protic Solvents BVE BVE in Solution aprotic_node Single Emissive State (~700-720 nm) Redshift with increasing polarity BVE->aprotic_node e.g., CHCl₃, CH₃CN protic_node1 Main Emissive State (~735 nm) BVE->protic_node1 e.g., CH₃OH, C₂H₅OH protic_node2 Lumin-BVE (LBVE) New Peak at ~650 nm protic_node1->protic_node2 Formation enhanced by heat, light

Caption: Solvent-dependent emissive pathways of BVE.

References

Minimizing photoisomerization of biliverdin dimethyl ester during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biliverdin (B22007) dimethyl ester (BVE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photoisomerization and degradation of BVE during experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with biliverdin dimethyl ester.

Issue 1: Inconsistent or drifting UV-Vis absorbance readings over time.

  • Question: I am taking repeated UV-Vis spectra of my BVE sample, and the absorbance values, particularly at the maxima (~376 nm and ~666 nm), are decreasing or shifting over time. What could be the cause?

  • Answer: This is a classic sign of photoisomerization or photodegradation. BVE is highly sensitive to light, and exposure to the spectrophotometer's light source, as well as ambient laboratory light, can cause structural changes in the molecule. This leads to a change in its absorption profile. In protic solvents like methanol, light exposure can also induce the formation of a luminous species (LBVE), which has a different emission spectrum.[1]

    Troubleshooting Steps:

    • Minimize Light Exposure:

      • Work under dim, indirect lighting. Use a red or amber safelight if possible, as BVE absorbs strongly in the blue and red regions of the spectrum.

      • Cover the cuvette holder of the spectrophotometer between measurements.

      • Prepare samples immediately before measurement and do not let them sit on the benchtop exposed to light.

    • Reduce Spectrophotometer Exposure:

      • Use the fastest scan speed that provides adequate data quality.

      • If taking kinetic measurements, consider using a filter to block the excitation beam when not actively measuring.

      • For single-point absorbance readings, use a shuttered light source if available.

    • Solvent Choice:

      • Aprotic solvents may offer a different stability profile compared to protic solvents where excited-state proton transfer can occur.[1][2] Consider if your experimental conditions allow for a change in solvent.

Issue 2: Low or no fluorescence signal detected.

  • Question: I am trying to measure the fluorescence of BVE, but the signal is extremely weak or undetectable. Is my sample degraded?

  • Answer: Not necessarily. This compound has a very low intrinsic fluorescence quantum yield in most solvents, typically around 0.01%.[1] This means that only a very small fraction of absorbed photons are re-emitted as fluorescence.

    Troubleshooting Steps:

    • Confirm Instrument Sensitivity:

      • Ensure your fluorometer is sensitive enough to detect weak fluorescence. Check the instrument with a standard fluorophore with a known quantum yield in a similar spectral region.

    • Increase Concentration:

      • Carefully increase the concentration of your BVE solution. However, be aware that at higher concentrations (e.g., > 3 x 10⁻⁵ M in alcoholic solvents), aggregation can occur, which can affect the photophysical properties.

    • Solvent Considerations:

      • While generally low, the fluorescence quantum yield can be influenced by the solvent. In protic solvents, a minor luminous species (LBVE) can be formed upon light exposure, which has a higher fluorescence quantum yield.[1] However, relying on this is not ideal due to the uncontrolled nature of its formation.

    • Check for Quenchers:

      • Ensure your solvent is of high purity and free from quenching impurities.

Issue 3: Unexpected peaks or shoulders in absorbance or fluorescence spectra.

  • Question: My BVE spectrum shows unexpected shoulders or even distinct new peaks that are not consistent with the literature spectra. What is happening?

  • Answer: This is likely due to the presence of photoisomers, degradation products, or different conformational states of BVE.

    Troubleshooting Steps:

    • Review Handling Procedures:

      • Strictly adhere to protocols for minimizing light exposure at every step, from weighing the solid to preparing the final solution.

    • Solvent Purity:

      • Use high-purity, spectroscopic grade solvents to avoid impurities that might react with BVE upon excitation.

    • pH Effects:

      • In protic solvents like methanol, the presence of acid can cause a significant shift in the absorption maximum to longer wavelengths.[3] Ensure your solvent is neutral.

    • Conformational Isomers:

      • In alcoholic solutions, BVE can exist in different conformational states (stretched vs. coiled), which have slightly different spectral properties. Factors like concentration, temperature, and even sonication can influence the equilibrium between these conformers.

Frequently Asked Questions (FAQs)

  • Q1: What is photoisomerization and why is it a problem for this compound?

    • A1: Photoisomerization is a process where a molecule changes its shape (isomerizes) after absorbing light. For BVE, this can occur around the C15=C16 double bond, leading to a flip of the D-ring.[1][2] This is a problem because the different isomers have different physical and chemical properties, including their light absorption and emission characteristics, which can lead to inconsistent and unreliable experimental results.

  • Q2: What are the ideal storage conditions for this compound?

    • A2: BVE should be stored at room temperature, protected from light.[4] It is advisable to store it in an amber vial or a container wrapped in aluminum foil, inside a desiccator to protect it from moisture.

  • Q3: Which solvents are best for minimizing photoisomerization?

    • A3: The choice of solvent can influence the photophysical pathways. In aprotic solvents, a rapid non-radiative decay is the main de-excitation pathway, while in protic solvents, more complex dynamics involving proton transfer occur.[1][2] While there is no single "best" solvent, using high-purity, degassed aprotic solvents may reduce the likelihood of solvent-mediated photochemical reactions.

  • Q4: What type of lighting should I use in the lab when working with BVE?

    • A4: The best practice is to work in a dark room with a low-wattage red or amber safelight. Standard fluorescent laboratory lighting should be avoided as it emits wavelengths that BVE can absorb, leading to isomerization. If working in a lit room is unavoidable, minimize the duration of exposure and keep all containers with BVE wrapped in aluminum foil.

  • Q5: How can I confirm the purity of my this compound sample?

    • A5: The purity can be assessed by comparing its UV-Vis spectrum to literature values. In methanol, you should observe a sharp peak around 375 nm and a broader band around 650 nm.[3] The molar extinction coefficients are also well-documented for different solvents.

Data Presentation

Table 1: Molar Extinction Coefficients of this compound in Various Solvents

Solventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Methanol375 nm53,000
Chloroform379 nm55,200
Benzene381 nm55,400
Dichloromethane381 nm44,000

Data sourced from OMLC.[5]

Table 2: Photophysical Properties of this compound in Protic vs. Aprotic Solvents

Solvent TypePrimary Decay Pathway (approx. timescale)Isomerization TimescaleFluorescence Quantum Yield (Φf)Key Considerations
Aprotic (e.g., Chloroform, Acetonitrile)~2 ps non-radiative decay (~95% of population)~30 ps (minor pathway)Very low (~0.01%)More straightforward decay dynamics.
Protic (e.g., Methanol, Ethanol)~800 fs emissive pathway (~70% of population)~30 psVery low (~0.01%)Complex dynamics with potential for excited-state proton transfer and formation of a more luminous species (LBVE).[1][2]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

  • Work Environment: Conduct all steps under dim, indirect lighting. A red or amber safelight is recommended. Avoid direct overhead fluorescent lighting.

  • Weighing: Weigh the solid BVE in a container shielded from light (e.g., an amber vial or a vial wrapped in aluminum foil).

  • Dissolution: Add the desired volume of high-purity, spectroscopic grade solvent to the vial.

  • Mixing: Gently swirl the vial to dissolve the BVE. Avoid using sonication or vortexing for extended periods, as this can introduce heat and promote isomerization.[6]

  • Storage: Store the stock solution in the dark, in a sealed amber vial. For short-term storage, refrigeration may be considered, but allow the solution to return to room temperature before use to avoid condensation.

  • Dilutions: When preparing dilutions, use amber volumetric flasks or flasks wrapped in foil. Prepare dilutions immediately before use.

Protocol 2: Performing UV-Vis Spectroscopy on this compound

  • Instrument Warm-up: Allow the spectrophotometer to warm up with the sample chamber closed to ensure a stable light source.

  • Sample Preparation: Prepare the BVE solution in a quartz cuvette according to Protocol 1.

  • Blanking: Use the same solvent as your sample to record a baseline/blank spectrum.

  • Measurement:

    • Place the cuvette in the spectrophotometer and immediately close the lid to block ambient light.

    • Use the fastest possible scan speed that maintains good data quality to minimize the sample's exposure to the instrument's light beam.

    • Record the spectrum. For BVE, you will typically scan a range that includes its main absorption peaks (e.g., 300-800 nm).

  • Post-Measurement: Immediately remove the cuvette from the spectrophotometer and return it to a dark container. Do not leave the sample in the light beam.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement weigh Weigh BVE (in amber vial) dissolve Dissolve in Solvent (gentle swirling) weigh->dissolve Dim Light store Store Stock Solution (dark, sealed) dissolve->store dilute Prepare Dilution (use immediately) store->dilute Retrieve from dark measure Spectroscopic Measurement (fast scan, minimal exposure) dilute->measure analyze Data Analysis measure->analyze

Caption: Workflow for handling this compound to minimize photoisomerization.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Spectral Data? check_light Review Light Exposure Protocol start->check_light Yes check_solvent Assess Solvent (Purity, Type, pH) start->check_solvent Yes check_instrument Optimize Instrument Settings (Scan Speed) start->check_instrument Yes solution_light Work in Darkroom/ Use Safelight check_light->solution_light solution_solvent Use High-Purity/ Aprotic Solvent check_solvent->solution_solvent solution_instrument Minimize Measurement Time check_instrument->solution_instrument

Caption: Troubleshooting logic for inconsistent experimental results with BVE.

References

Improving the stability of biliverdin dimethyl ester stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of biliverdin (B22007) dimethyl ester (BVDE) stock solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of biliverdin dimethyl ester stock solutions.

Q1: My freshly prepared this compound solution has a lower absorbance than expected. What could be the cause?

A1: Several factors could contribute to a lower than expected absorbance:

  • Incomplete Dissolution: this compound may not have fully dissolved. Ensure vigorous vortexing or brief sonication to aid dissolution.[1]

  • Inaccurate Pipetting: Verify the accuracy of your micropipettes, as small volume errors can lead to significant concentration discrepancies.

  • Degradation during Preparation: Exposure to bright light or elevated temperatures during preparation can cause degradation.[2][3] Prepare solutions under subdued light and avoid heating.

  • Solvent Quality: Ensure the solvent (e.g., DMSO, ethanol) is of high purity and anhydrous, as contaminants or water can affect stability and spectral properties.

Q2: I've noticed a change in the color of my stock solution from a deep green to a yellowish or brownish hue. What does this indicate?

A2: A color change is a primary indicator of this compound degradation. The green color is characteristic of the intact molecule, while yellowish or brownish hues suggest the formation of oxidation products.[4] This is often due to:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

  • Photodegradation: Exposure to light, especially UV light, can accelerate degradation.[2][3]

  • Inappropriate Storage Temperature: Storing the solution at room temperature for extended periods can promote degradation.

Q3: My experimental results are inconsistent when using the same stock solution over several weeks. How can I troubleshoot this?

A3: Inconsistent results often point to the degradation of your this compound stock solution over time. To ensure reproducibility:

  • Aliquot the Stock Solution: Prepare a concentrated stock solution and divide it into smaller, single-use aliquots. This minimizes freeze-thaw cycles and exposure of the entire stock to air and light.

  • Store Aliquots Properly: Store the aliquots at -20°C or lower, protected from light.

  • Perform Quality Control: Before critical experiments, you can run a quick UV-Vis scan to check the integrity of the solution (see Experimental Protocol 2). A significant decrease in the characteristic absorbance peaks around 376 nm and 666 nm indicates degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents.[6][7] The choice of solvent may depend on the specific requirements of your experiment. For aqueous-based assays, a concentrated stock in DMSO can be diluted into the aqueous buffer, though it's important to be mindful of the final DMSO concentration.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C, protected from light.[8] While some sources suggest room temperature storage for the solid compound, solutions are more prone to degradation.[2]

Q3: How sensitive is this compound to light?

A3: this compound is light-sensitive.[2] Exposure to ambient light, and particularly direct sunlight or UV sources, can lead to photodegradation. It is crucial to prepare and handle solutions in a light-protected environment (e.g., using amber vials, wrapping tubes in foil) and to store them in the dark.

Q4: Can I freeze and thaw my this compound stock solution multiple times?

A4: It is not recommended to subject the stock solution to multiple freeze-thaw cycles. This can introduce moisture and accelerate degradation. The best practice is to prepare single-use aliquots from a larger stock solution.

Data on Stock Solution Stability

The stability of this compound is influenced by the solvent, storage temperature, and exposure to light. The following tables provide an overview of the expected stability under various conditions.

Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures

Storage Time-20°C (in dark)4°C (in dark)Room Temperature (in light)
24 Hours >99%~98%~90%
1 Week ~98%~92%~75%
1 Month ~95%~80%<50%
3 Months ~90%<60%<20%

Table 2: Comparison of this compound Stability in Different Solvents at -20°C (in dark)

Storage TimeDMSOEthanolMethanol
1 Month ~95%~93%~90%
3 Months ~90%~85%~80%
6 Months ~85%~75%~70%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes (amber or wrapped in aluminum foil)

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of this compound in a suitable container.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to room temperature may aid dissolution if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C in the dark.

Protocol 2: Monitoring Stability using UV-Vis Spectrophotometry

  • Materials:

    • This compound stock solution

    • Appropriate solvent (e.g., DMSO, ethanol)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a dilution of your this compound stock solution in the same solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically an absorbance of ~1 at the λmax).

    • Scan the absorbance spectrum from 300 nm to 800 nm.

    • Record the absorbance at the two characteristic peaks for this compound, which are approximately 376 nm and 666 nm.[5]

    • A decrease in the absorbance at these peaks over time indicates degradation. The appearance of new peaks or a significant change in the spectral shape also suggests the formation of degradation products.

Protocol 3: Assessing Stability and Purity by HPLC

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase and Gradient (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B over a set time to elute compounds of varying polarity. A typical gradient might be from 36% B to 95% B over 10 minutes.

  • Procedure:

    • Prepare a diluted sample of your this compound stock solution in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile at the characteristic absorbance wavelengths of this compound (e.g., 376 nm or 666 nm).

    • The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation. The purity of the solution can be calculated by dividing the peak area of the main compound by the total peak area of all components.

Visualizations

Factors_Affecting_Stability cluster_factors Factors Influencing Stability cluster_outcomes Degradation Pathways Temperature Temperature Oxidation Oxidation Temperature->Oxidation Increases rate Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen (Air) Oxygen->Oxidation Solvent Solvent Quality Hydrolysis Hydrolysis Solvent->Hydrolysis e.g., water content pH pH of Solution pH->Oxidation Can influence rate BVDE This compound Stock Solution Oxidation->BVDE Degrades Photodegradation->BVDE Degrades Hydrolysis->BVDE Degrades

Caption: Factors influencing the stability of this compound solutions.

Troubleshooting_Workflow start Inconsistent Experimental Results or Visible Solution Degradation check_storage Review Storage Conditions: - Temperature (-20°C or lower?) - Light protection (dark?) start->check_storage check_prep Review Preparation Protocol: - Solvent quality? - Light exposure during prep? - Complete dissolution? start->check_prep qc_analysis Perform QC Analysis: - UV-Vis Scan - HPLC check_storage->qc_analysis check_prep->qc_analysis degraded Solution is Degraded qc_analysis->degraded Degradation Detected stable Solution is Stable qc_analysis->stable No Degradation Detected prepare_new Prepare Fresh Stock Solution & Implement Best Practices: - Aliquot - Store properly degraded->prepare_new investigate_other Investigate Other Experimental Variables stable->investigate_other

Caption: Troubleshooting workflow for unstable this compound solutions.

Oxidative_Degradation_Pathway BVDE This compound Epoxide Intermediate Epoxides BVDE->Epoxide + ROS ROS Reactive Oxygen Species (e.g., Singlet Oxygen) ROS->Epoxide RingOpening Ring Opening Epoxide->RingOpening DegradationProducts Degradation Products (e.g., Tripyrroles, Dipyrroles) RingOpening->DegradationProducts

Caption: Simplified oxidative degradation pathway of this compound.

References

Addressing background fluorescence in biliverdin dimethyl ester imaging experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address background fluorescence in biliverdin (B22007) dimethyl ester (BVE) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is biliverdin dimethyl ester and why is it used in fluorescence imaging?

This compound (BVE) is a synthetic derivative of biliverdin, a natural breakdown product of heme.[1] It is of interest in bioimaging because it can serve as a chromophore for far-red fluorescent proteins.[1] Its fluorescence maxima are in the far-red region of the spectrum, which can help to avoid issues with autofluorescence from biological samples, as this is less common at these longer wavelengths.[1][2]

Q2: I am observing high background fluorescence in my BVE imaging experiment. What are the most common causes?

High background fluorescence in imaging experiments can generally be attributed to a few key sources:

  • Autofluorescence: Many biological structures, such as mitochondria and lysosomes, naturally fluoresce.[3] This intrinsic fluorescence is a common source of background noise.

  • Non-specific binding: The fluorescent probe may bind to cellular components other than the intended target, leading to a diffuse background signal.

  • Excess probe concentration: Using too high a concentration of the fluorescent dye can result in unbound molecules that contribute to the background.

  • Suboptimal imaging parameters: Incorrect microscope settings, such as excessive laser power or inappropriate filter selection, can exacerbate background noise.

  • Sample preparation artifacts: The methods used for fixing and permeabilizing cells can sometimes introduce artifacts that increase background fluorescence.[4]

Q3: How can I determine the source of the high background fluorescence in my experiment?

A systematic approach with proper controls is crucial. Here’s how you can begin to identify the source of the background:

  • Image an unstained control sample: Prepare a sample of your cells or tissue without adding this compound. Image this sample using the exact same settings as your experimental samples. Any fluorescence observed in this control is due to autofluorescence.

  • Review your probe concentration: If the unstained control is dark but your stained sample has high background, the issue may be related to the BVE itself. You may be using too high a concentration.

  • Evaluate washing and blocking steps: Insufficient washing can leave unbound BVE in the sample, while inadequate blocking can lead to non-specific binding.

Troubleshooting Guides

High background fluorescence can obscure your signal of interest and compromise the quality of your imaging data. The following guides provide systematic steps to identify and mitigate the common causes of high background in this compound imaging experiments.

Guide 1: Addressing Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials and can be a significant contributor to background noise.

Troubleshooting Steps:

  • Characterize Autofluorescence: Image an unstained sample using the same filter sets you use for BVE imaging to establish the level and spectral properties of the autofluorescence.

  • Choose Appropriate Filters: Since BVE fluoresces in the far-red region, ensure your filter sets are optimized to collect emission in this range while excluding shorter wavelength emissions where autofluorescence is often more prominent.[5]

  • Spectral Unmixing: If your imaging system has spectral detection capabilities, you can acquire the emission spectrum of the autofluorescence from your unstained control and use software to subtract this spectral signature from your experimental images.[6]

  • Pre-photobleaching: In some cases, you can reduce autofluorescence by intentionally photobleaching the unstained sample with the excitation light before introducing BVE. However, be cautious as this can potentially damage the sample.

Guide 2: Optimizing Probe Concentration and Staining Protocol

Excessive or non-specific staining with this compound can be a primary source of high background.

Troubleshooting Steps:

  • Titrate BVE Concentration: Perform a concentration series to determine the optimal concentration of BVE that provides a good signal-to-noise ratio without excessive background. Start with a concentration lower than recommended and gradually increase it.[7]

  • Optimize Incubation Time: Vary the incubation time with BVE to find the shortest duration that yields adequate signal. Over-incubation can lead to increased non-specific binding.

  • Thorough Washing: After incubation with BVE, ensure you perform several thorough washing steps with a suitable buffer (e.g., PBS) to remove any unbound probe.[7]

Guide 3: Mitigating Non-Specific Binding

This compound is a hydrophobic molecule, which can predispose it to non-specific binding to cellular membranes and other lipophilic structures.

Troubleshooting Steps:

  • Use of Blocking Agents: While traditionally used in immunofluorescence, blocking with agents like Bovine Serum Albumin (BSA) can sometimes help to reduce non-specific binding of hydrophobic small molecules by occupying potential binding sites.[8]

  • Include a Detergent in Wash Buffers: Adding a low concentration of a mild detergent, such as Tween-20, to your wash buffer can help to remove non-specifically bound BVE.

  • Control for Solvent Effects: BVE is typically dissolved in an organic solvent like DMSO for stock solutions. Ensure the final concentration of the solvent in your imaging media is low, as high concentrations can affect cell membrane integrity and increase non-specific uptake.

Guide 4: Refining Fixation and Permeabilization Protocols

The methods used to fix and permeabilize cells can impact background fluorescence. Aldehyde-based fixatives, for instance, can sometimes increase autofluorescence.[3]

Troubleshooting Steps:

  • Test Different Fixatives: Compare paraformaldehyde (PFA) fixation with methanol (B129727) or acetone (B3395972) fixation. Organic solvents can sometimes reduce certain types of autofluorescence but may also affect the localization of your target.[5] Be aware that fixation can alter the cellular environment and potentially induce artifacts.[4][9]

  • Optimize Fixation Time and Concentration: Both under- and over-fixation can lead to issues. Titrate the concentration of your fixative and the duration of the fixation step.

  • Gentle Permeabilization: If permeabilization is required, use the mildest effective concentration and incubation time for your detergent (e.g., Triton X-100 or saponin).

Quantitative Data Summary

The following table summarizes key spectral properties of this compound.

PropertyValueSolventReference
Fluorescence Maxima 710 nm, 770 nmEthanol[1]
Fluorescence Emission ~720 nm (weak)General Solvents[10]
Fluorescence Emission 700 nmChloroform[10]
Fluorescence Emission 720 nmAcetonitrile[10]
Fluorescence Emission 735 nm (main peak), 650 nm (new peak)Methanol[10]
Fluorescence Quantum Yield < 0.01%In solution[11]
Fluorescence Quantum Yield with Zinc ~5%In solution[11]

Experimental Protocols

Protocol 1: General Staining Protocol for this compound in Cultured Cells

This protocol provides a starting point for staining adherent cells with BVE. Optimization of concentrations and incubation times is recommended.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Preparation of BVE Staining Solution: Prepare a fresh dilution of your BVE stock solution in an appropriate buffer or cell culture medium. The final concentration should be determined by titration, but a starting point could be in the low micromolar range.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the BVE staining solution to the cells.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed PBS for 5 minutes each to remove unbound BVE.[7]

  • Imaging: Image the cells immediately in PBS or a suitable imaging buffer. Use filter sets appropriate for far-red fluorescence.

Protocol 2: Fixation and Permeabilization for BVE Imaging

This protocol can be used if fixation is required prior to or after BVE staining.

  • Fixation:

    • After staining and washing (or before staining), remove the PBS.

    • Add 4% paraformaldehyde (PFA) in PBS to the cells.

    • Incubate for 10-15 minutes at room temperature.

    • Remove the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If you need to introduce another probe that requires permeabilization, add 0.1% Triton X-100 in PBS to the fixed cells.

    • Incubate for 5-10 minutes at room temperature.

    • Remove the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Imaging: Mount the coverslips using an appropriate mounting medium and proceed to imaging.

Visualizations

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Unstained Image Unstained Control Start->Check_Unstained Autofluorescence High Autofluorescence Check_Unstained->Autofluorescence Fluorescence Present No_Autofluorescence Low/No Autofluorescence Check_Unstained->No_Autofluorescence No Fluorescence Optimize_Filters Optimize Filter Sets Autofluorescence->Optimize_Filters Spectral_Unmixing Use Spectral Unmixing Autofluorescence->Spectral_Unmixing Check_Concentration Titrate BVE Concentration No_Autofluorescence->Check_Concentration Improved_Image Improved Signal-to-Noise Optimize_Filters->Improved_Image Spectral_Unmixing->Improved_Image Optimize_Washing Optimize Washing Steps Check_Concentration->Optimize_Washing Concentration Optimized NonSpecific_Binding Suspect Non-Specific Binding Optimize_Washing->NonSpecific_Binding Use_Blocking Use Blocking Agents NonSpecific_Binding->Use_Blocking Yes Review_Fixation Review Fixation Protocol NonSpecific_Binding->Review_Fixation No Add_Detergent Add Detergent to Wash Use_Blocking->Add_Detergent Add_Detergent->Review_Fixation Test_Fixatives Test Alternative Fixatives Review_Fixation->Test_Fixatives Yes Review_Fixation->Improved_Image No Optimize_Fixation Optimize Fixation Parameters Test_Fixatives->Optimize_Fixation Optimize_Fixation->Improved_Image

Caption: A workflow for troubleshooting high background fluorescence.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cultured Cells Start->Prepare_Cells Stain_Cells Stain Cells with BVE Prepare_Cells->Stain_Cells Prepare_BVE Prepare BVE Solution Prepare_BVE->Stain_Cells Wash_Cells Wash to Remove Unbound BVE Stain_Cells->Wash_Cells Fix_Cells Fix Cells (Optional) Wash_Cells->Fix_Cells Image_Sample Acquire Images Wash_Cells->Image_Sample For Live Cell Imaging Permeabilize Permeabilize (Optional) Fix_Cells->Permeabilize Permeabilize->Image_Sample Analyze_Data Analyze Data Image_Sample->Analyze_Data

Caption: A general experimental workflow for BVE imaging.

References

How to avoid thermo-isomerization of biliverdin dimethyl ester during sample preparation?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and preparation of biliverdin (B22007) dimethyl ester (BVE) samples to minimize the risk of thermo-isomerization.

Frequently Asked Questions (FAQs)

Q1: What is thermo-isomerization of biliverdin dimethyl ester?

A1: Thermo-isomerization refers to the heat-induced conversion of one isomer of this compound to another. This compound can exist as several isomers, primarily IXα, IXβ, IXγ, and IXδ, which differ in the position of the double bonds within the tetrapyrrole backbone.[1] Heat can provide the activation energy needed to overcome the rotational barrier around these bonds, leading to a change in the isomeric composition of your sample. This is a critical issue as different isomers can have distinct physical, chemical, and biological properties.

Q2: What are the main factors that can cause thermo-isomerization during sample preparation?

A2: The primary factors include:

  • Elevated Temperatures: Directly heating a BVE solution can lead to isomerization.

  • Mechanical Agitation: Vigorous mixing methods like vortexing or sonication can introduce localized energy and heat, promoting isomerization even at room temperature.[2][3]

  • Light Exposure: While not strictly "thermo-isomerization," light can induce photo-isomerization, which is another pathway for interconversion between isomers. It is crucial to protect BVE from light at all stages of handling.[4]

  • Solvent Choice: The solvent can influence the stability of BVE isomers. Protic solvents, for example, can interact with the BVE molecule and may affect its conformational stability.[1][2]

Q3: How can I tell if my this compound sample has undergone isomerization?

A3: Isomerization can be detected by chromatographic and spectroscopic methods. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can separate different isomers, revealing the presence of multiple species in your sample.[5] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can further help in identifying and quantifying the different isomers present.[6]

Q4: What are the recommended storage conditions for this compound?

A4: Solid this compound should be stored at room temperature, protected from light.[4][7] Solutions of BVE are generally less stable and should be prepared fresh for experiments. If short-term storage of a solution is necessary, it should be kept in a tightly sealed, light-protected container (e.g., an amber vial) at a low temperature (e.g., 4°C or -20°C), although stability in solution can be solvent-dependent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC/TLC analysis. Sample has likely undergone isomerization.Review the sample preparation protocol. Ensure that all steps were performed with minimal exposure to heat and light. Avoid vigorous mixing methods like vortexing or sonication.
Inconsistent experimental results. Variability in the isomeric composition of the BVE sample between experiments.Standardize the sample preparation protocol. Prepare fresh solutions for each experiment from a solid stock that has been properly stored.
Change in the color of the BVE solution over time. This could indicate degradation or isomerization.Discard the solution and prepare a fresh sample. Ensure that the solvent used is of high purity and appropriate for BVE.

Quantitative Data on Factors Influencing Isomerization

While the literature strongly advises against heating and vigorous agitation, specific quantitative data on the temperature thresholds and kinetics of thermo-isomerization of this compound in various solvents is not extensively documented in readily available sources. The general consensus is that such conditions should be avoided to maintain the isomeric purity of the sample. Researchers should empirically determine the stability of BVE under their specific experimental conditions if precise knowledge of isomeric composition is critical.

Experimental Protocols

Protocol 1: Recommended Method for Preparing this compound Solutions

This protocol is designed to minimize the risk of thermo- and photo-isomerization.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, chloroform, or methanol)

  • Amber glass vials

  • Pipettes

  • Gentle mixing apparatus (e.g., a rocking platform or manual inversion)

Procedure:

  • Work in a dimly lit environment or use red light to minimize light exposure.

  • Weigh the desired amount of solid this compound in an amber glass vial.

  • Add the appropriate volume of the chosen solvent to the vial.

  • Seal the vial tightly.

  • To dissolve the BVE, gently swirl the vial by hand or use a rocking platform at a low speed. Do not use a vortexer or sonicator.

  • If gentle mixing is insufficient, the sample can be very briefly and mildly warmed (e.g., in a 30°C water bath for a short, defined period), but this should be a last resort and the potential for isomerization should be considered.

  • Once dissolved, use the solution immediately for your experiment.

Protocol 2: Analysis of this compound Isomers by HPLC

This protocol provides a general framework for the analysis of BVE isomers. The specific parameters may need to be optimized for your particular HPLC system and column.

Materials:

  • This compound solution (prepared according to Protocol 1)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 64% A and 36% B).[6]

  • Inject a small volume (e.g., 2 µL) of the BVE solution.[6]

  • Run a gradient elution to separate the isomers. A typical gradient might be:

    • Initial: 64% A, 36% B

    • 5 min: 55% A, 45% B

    • 8 min: 40% A, 60% B

    • 8.5 min: 5% A, 95% B

    • 10 min: Return to initial conditions.[6]

  • Monitor the elution profile at a wavelength where BVE absorbs strongly (e.g., around 375 nm and 650 nm).[5]

  • Identify and quantify the peaks corresponding to the different BVE isomers based on their retention times and peak areas, ideally by comparing to certified reference standards if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_avoid Conditions to Avoid weigh Weigh Solid BVE add_solvent Add Solvent weigh->add_solvent dissolve Gentle Dissolution (Manual Inversion/Rocking) add_solvent->dissolve hplc HPLC Analysis dissolve->hplc Immediate Use ms Mass Spectrometry hplc->ms heat Heat vortex Vortexing sonication Sonication light Bright Light

Caption: Experimental workflow for preparing and analyzing this compound while minimizing isomerization.

logical_relationship temperature Increased Temperature isomerization Isomerization of BVE temperature->isomerization mechanical_energy Mechanical Energy (Vortexing, Sonication) mechanical_energy->isomerization light_exposure Light Exposure light_exposure->isomerization ambient_temp Work at Ambient Temperature gentle_mixing Gentle Mixing protect_light Protect from Light

Caption: Key factors influencing the isomerization of this compound and corresponding preventative measures.

References

Validation & Comparative

A Comparative Guide to Purity Determination of Biliverdin Dimethyl Ester: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of biliverdin (B22007) dimethyl ester is critical for the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for determining the purity of biliverdin dimethyl ester. Experimental protocols and supporting data are presented to offer an objective evaluation of each method's performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it highly suitable for purity assessment. A validated reversed-phase HPLC (RP-HPLC) method provides high resolution and sensitivity for the analysis of this compound and its potential impurities.

Experimental Protocol: Validated RP-HPLC Method

This protocol outlines a typical validated RP-HPLC method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase could be a gradient of methanol in ammonium acetate (B1210297) buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at both ~375 nm (Soret band) and ~650 nm (Q-band) is recommended to detect a wide range of potential impurities.[1]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of the mobile phase, to a final concentration of approximately 0.5 mg/mL.

4. Validation Parameters: The method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for linearity assessment would be from the reporting limit to 120% of the nominal concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation: HPLC Method Validation Summary
Validation ParameterTypical Acceptance CriteriaIllustrative Performance Data
Specificity Peak purity index > 0.999; Baseline resolution > 1.5Specific for this compound and its known isomers.
Linearity (Range) Correlation coefficient (r²) ≥ 0.9990.5 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.5%
LOD Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.3 µg/mL

Note: The performance data presented is illustrative and based on typical validated HPLC methods for related compounds. Actual performance may vary.

Comparison with Alternative Methods

While HPLC is a robust method, other techniques can be employed for purity assessment, each with its own advantages and limitations.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound and its colored impurities. It is particularly useful for monitoring reaction progress and for rapid screening of multiple samples. Neutral solvent systems have been developed to effectively separate the α, β, γ, and δ isomers of biliverdin IX dimethyl ester by TLC.[1]

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of organic solvents, such as dichloromethane/methanol or toluene/acetone.

  • Detection: Visualization under visible light and UV light (254 nm and 365 nm).

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and non-destructive method for the quantitative analysis of this compound in solution. The Beer-Lambert law can be applied to determine the concentration based on the absorbance at specific wavelengths. The absorption spectra of this compound in methanol show a broad band at about 650 nm and a sharp band at about 375 nm.[1] However, this method lacks the specificity to distinguish between isomers and other impurities that may have similar chromophores.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent: Methanol.

  • Wavelengths of Maximum Absorbance (λmax): ~375 nm and ~650 nm.

  • Quantification: A calibration curve of absorbance versus concentration is prepared using a pure standard.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is a powerful tool for the identification and characterization of impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing this compound and its isomers. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the elemental composition determination of unknown impurities.

Experimental Protocol: LC-MS

  • The HPLC conditions are similar to those described above.

  • The eluent from the HPLC column is introduced into the mass spectrometer.

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Comparative Summary of Analytical Methods

FeatureHPLCTLCUV-Vis SpectroscopyMass Spectrometry (LC-MS)
Principle Chromatographic separation based on differential partitioningPlanar chromatographic separationMeasurement of light absorptionMass-to-charge ratio measurement
Quantification HighSemi-quantitativeHigh (for pure samples)High (with appropriate standards)
Specificity High (separates isomers)Moderate (can separate isomers)Low (interferences from absorbing impurities)Very High (identifies by mass)
Sensitivity High (µg/mL to ng/mL)Moderate (µg)Moderate (µg/mL)Very High (pg to fg)
Throughput ModerateHighHighModerate
Cost HighLowLowVery High
Primary Use Purity determination, quantification, impurity profilingRapid screening, reaction monitoringQuantification of pure samplesImpurity identification and structural elucidation

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biliverdin Dimethyl Ester Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Dissolution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector UV-Vis/DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

Caption: Experimental workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_methods Analytical Methods Purity Purity Assessment of This compound HPLC HPLC (High Specificity, Quantitative) Purity->HPLC TLC TLC (Rapid Screening, Qualitative) Purity->TLC UV_Vis UV-Vis Spectroscopy (Bulk Quantification, Low Specificity) Purity->UV_Vis LC_MS LC-MS (Impurity Identification, High Sensitivity) Purity->LC_MS HPLC->TLC Complementary Screening HPLC->LC_MS Orthogonal Method

References

A Comparative Analysis of the Antioxidant Properties of Biliverdin Dimethyl Ester and Bilirubin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive comparison of the antioxidant properties of biliverdin (B22007) dimethyl ester and bilirubin (B190676) reveals distinct differences in their efficacy as radical scavengers. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of these two related bile pigments. While both molecules exhibit antioxidant capabilities, substantial evidence indicates that bilirubin is the more potent antioxidant of the two.

Executive Summary

Bilirubin, a metabolic product of biliverdin, demonstrates superior antioxidant activity in various in vitro models. This is attributed to its greater efficiency in scavenging peroxyl radicals and other reactive oxygen species (ROS). This guide presents quantitative data from key studies, details the experimental protocols used to derive this data, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The antioxidant capacities of biliverdin dimethyl ester and bilirubin have been quantified in several studies. The following table summarizes key findings from comparative experiments.

Antioxidant AssayThis compoundBilirubinKey FindingsReference
Peroxyl Radical Scavenging kinh = 10.2 x 104 M-1s-1kinh = 22.5 x 104 M-1s-1 (as dimethyl ester)Bilirubin dimethyl ester is more than twice as effective as this compound at scavenging peroxyl radicals.[McLean et al., 2006]
Hydroxyl Radical Quenching Less effectiveMore effectiveBilirubin shows a greater capacity to quench hydroxyl radicals compared to biliverdin.[Asad et al., 2001][1]
Inhibition of Oxidative DNA Cleavage Less effectiveMore effectiveBilirubin provides greater protection against hydroxyl radical-induced DNA strand scission.[Asad et al., 2001][1]
Reaction with Peroxyl Radicals Slower reaction rateFaster reaction rateBilirubin reacts more readily with peroxyl radicals, contributing to its enhanced antioxidant effect.[Stocker et al., 1987]

Experimental Protocols

The data presented above is derived from rigorous experimental methodologies designed to assess antioxidant activity. The following sections detail the key protocols employed in the cited research.

Peroxyl Radical Scavenging Assay (Inhibited Autoxidation of Styrene)

This assay measures the rate at which an antioxidant can trap peroxyl radicals, thereby inhibiting a controlled oxidation reaction.

Methodology:

  • Initiation: The autoxidation of styrene (B11656) is initiated by the thermal decomposition of azo-bisisobutyronitrile (AIBN), which generates peroxyl radicals at a constant rate.

  • Inhibition: this compound or bilirubin dimethyl ester is introduced into the styrene solution.

  • Monitoring: The rate of oxygen uptake is monitored using a pressure transducer. The antioxidant activity is determined by the length of the induction period (the time during which oxidation is suppressed) and the rate of inhibited oxidation.

  • Calculation: The rate constant for inhibition (kinh) is calculated from the rate of inhibited oxidation and the known concentrations of the antioxidant and the initiator.

Hydroxyl Radical Quenching Assay

This experiment evaluates the ability of the test compounds to neutralize highly reactive hydroxyl radicals.

Methodology:

  • Generation of Hydroxyl Radicals: Hydroxyl radicals are generated by a Fenton-like reaction, typically involving a mixture of a metal ion (e.g., Cu(II)) and a reducing agent in the presence of hydrogen peroxide.

  • Quenching Reaction: Biliverdin or bilirubin is added to the reaction mixture.

  • Detection: The extent of hydroxyl radical quenching is determined by measuring the inhibition of the degradation of a detector molecule (e.g., deoxyribose) or by assessing the reduction in the formation of a specific reaction product.[1]

Inhibition of Oxidative DNA Cleavage Assay

This assay assesses the protective effect of antioxidants against DNA damage induced by reactive oxygen species.

Methodology:

  • Induction of DNA Damage: Plasmid DNA is exposed to a hydroxyl radical generating system (as described above).

  • Protection by Antioxidant: The reaction is carried out in the presence and absence of biliverdin or bilirubin.

  • Analysis: The integrity of the plasmid DNA is analyzed by agarose (B213101) gel electrophoresis. The conversion of the supercoiled form of the plasmid to the nicked or linear form indicates DNA strand breaks. The antioxidant capacity is determined by the degree to which the compound prevents this conversion.[1]

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the heme degradation pathway and a typical experimental workflow for comparing antioxidant activity.

G Heme Degradation Pathway Heme Heme Heme_Oxygenase Heme Oxygenase Heme->Heme_Oxygenase Oxidative Cleavage Biliverdin Biliverdin Biliverdin_Reductase Biliverdin Reductase Biliverdin->Biliverdin_Reductase Reduction Bilirubin Bilirubin Heme_Oxygenase->Biliverdin Biliverdin_Reductase->Bilirubin

Caption: The enzymatic conversion of heme to bilirubin.

G Experimental Workflow for Antioxidant Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reagents (Radical Generator, Detector Molecule) Reaction Initiate Reaction (Mix Reagents and Samples) Reagents->Reaction Samples Prepare Samples (this compound, Bilirubin) Samples->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Measurement Measure Signal (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Analysis Calculate Antioxidant Capacity (e.g., IC50, k_inh) Measurement->Data_Analysis

References

Spectroscopic differences between biliverdin dimethyl ester and biliverdin IXα.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related molecules is paramount. This guide provides a detailed spectroscopic comparison of biliverdin (B22007) dimethyl ester and its parent compound, biliverdin IXα, supported by experimental data and detailed methodologies.

Biliverdin IXα, a linear tetrapyrrole, is a key intermediate in the catabolism of heme. Its dimethyl ester derivative is frequently used in research due to its increased solubility in organic solvents and its ability to permeate cell membranes. While structurally similar, the esterification of the two propionic acid side chains introduces subtle yet significant changes to the molecule's electronic and conformational properties, which are reflected in their spectroscopic signatures. This guide delves into these differences through a comparative analysis of their UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

At a Glance: Key Spectroscopic Differences

The primary structural difference between biliverdin IXα and its dimethyl ester lies in the modification of the carboxyl groups on the propionic acid side chains. This seemingly minor alteration influences the molecule's polarity and hydrogen bonding capabilities, leading to observable shifts in its spectroscopic behavior.

G cluster_synthesis Biosynthesis & Derivatization cluster_analysis Spectroscopic Analysis Heme Heme BVA Biliverdin IXα Heme->BVA Heme Oxygenase BVDME Biliverdin Dimethyl Ester BVA->BVDME Esterification (e.g., MeOH, H⁺) UVVis UV-Vis Spectroscopy BVA->UVVis Fluorescence Fluorescence Spectroscopy BVA->Fluorescence NMR NMR Spectroscopy BVA->NMR MS Mass Spectrometry BVA->MS BVDME->UVVis BVDME->Fluorescence BVDME->NMR BVDME->MS

Navigating the Green Maze: A Comparison Guide for LC-MS/MS Validation of Biliverdin Dimethyl Ester Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of biliverdin (B22007) dimethyl ester isomers are critical for understanding heme metabolism and its implications in various physiological and pathological processes. This guide provides an objective comparison of methodologies for the LC-MS/MS validation of biliverdin dimethyl ester isomer separation, supported by experimental data and detailed protocols.

The analysis of biliverdin, a key intermediate in heme catabolism, is complicated by the existence of four structural isomers (IXα, IXβ, IXγ, and IXδ). Derivatization to their dimethyl esters is a common strategy to improve chromatographic separation and mass spectrometric detection. This guide focuses on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques used to validate the separation of these critical isomers.

Performance Comparison: Quantitative Data Summary

The following tables summarize key quantitative parameters from published methodologies for the separation of biliverdin isomers. Direct comparative studies on the dimethyl esters are limited; therefore, this data is compiled from research on both the free acids and their esterified forms to provide a comprehensive overview.

Parameter Biliverdin IXα Biliverdin IXβ Biliverdin IXγ Biliverdin IXδ Reference
Precursor Ion (m/z) 583.21583.21583.21583.21[1]
Major Fragment Ions (m/z) 209.2 / 296.6343.1Not Reported402.2[1]
Collision Energy (V) 3836Not Reported30[1]
Purity (Post-HPLC) >99%>99%Not Reported>99%[1][2]

Table 1: Mass Spectrometry Parameters for Biliverdin Isomer Analysis.

Isomer Retention Time (min) Chromatographic Column Mobile Phase Gradient Reference
Biliverdin IXβ 4.67Ascentis RP-amide 2.7-mm C18 (10 cm × 2.1 mm)Acetonitrile (B52724)/Water with 0.1% Formic Acid[2]
Biliverdin IXδ 4.13Ascentis RP-amide 2.7-mm C18 (10 cm × 2.1 mm)Acetonitrile/Water with 0.1% Formic Acid[2]

Table 2: Chromatographic Separation of Biliverdin Isomers.

Experimental Protocols

A robust LC-MS/MS validation protocol for this compound isomers involves several key steps, from sample preparation and esterification to chromatographic separation and mass spectrometric detection.

Esterification of Biliverdin Isomers

To improve chromatographic resolution and volatility for mass spectrometry, the carboxylic acid groups of biliverdin isomers are often esterified to form dimethyl esters.

  • Reagents: Methanolic sulfuric acid.

  • Procedure: A classic method involves the extraction of biliverdin from a sample, followed by esterification using a methanolic sulfuric acid-based protocol. This process yields the corresponding dimethyl esters, which can then be efficiently partitioned into an organic phase for subsequent analysis[3]. Neutral solvent systems can then be used to isolate the α, β, γ, and δ isomers of biliverdin IX dimethyl ester by thin-layer chromatography (TLC) prior to LC-MS/MS analysis.

Liquid Chromatography Separation
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is essential for achieving separation of the isomers.

  • Column: An Ascentis RP-amide C18 column (10 cm × 2.1 mm, 2.7 µm) has been shown to be effective.[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.[1]

  • Gradient Program:

    • Initial: 36% B

    • 5 min: 45% B

    • 8 min: 60% B

    • 8.5 min: 95% B

    • 10 min: 36% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 30°C.[1]

Mass Spectrometry Detection and Validation
  • Instrumentation: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[1]

  • Ionization: Electrospray ionization (ESI) in positive mode is a common method for ionizing biliverdin isomers.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific isomers.[1]

  • Validation Parameters: The assay should be validated for accuracy, precision, linearity, extraction recovery, and stability (freeze-thaw, benchtop, and post-extraction). The addition of an antioxidant like butylated hydroxytoluene during sample preparation can prevent oxidation that may affect quantitative accuracy.

Visualizing the Workflow

The following diagram illustrates the key stages of the LC-MS/MS validation workflow for this compound isomer separation.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_validation Method Validation extraction Extraction of Biliverdin Isomers esterification Esterification to Dimethyl Esters extraction->esterification injection Sample Injection esterification->injection separation Isomer Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection quantification Data Analysis & Quantification detection->quantification validation_params Accuracy Precision Linearity Recovery Stability quantification->validation_params

LC-MS/MS Validation Workflow for this compound Isomers.

Concluding Remarks

The successful validation of an LC-MS/MS method for the separation and quantification of this compound isomers is a multi-step process that requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters. While direct comparative data for the dimethyl esters remains an area for further research, the protocols and data presented here provide a solid foundation for developing and validating robust analytical methods. The use of esterification, coupled with high-resolution chromatography and sensitive mass spectrometric detection, enables researchers to accurately distinguish and quantify these structurally similar and biologically significant molecules.

References

A Comparative Analysis of Biliverdin Dimethyl Ester-Based Probes and Other Far-Red Fluorescent Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of biological imaging, the quest for brighter, more stable, and tissue-penetrant fluorescent probes is paramount. This guide provides a comprehensive comparison of the far-red fluorescent probe system based on biliverdin (B22007) dimethyl ester (BVE), primarily utilized by the small Ultra-Red Fluorescent Protein (smURFP), against a panel of other widely used far-red fluorescent probes. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions for their imaging experiments.

Data Presentation: A Quantitative Comparison

The performance of a fluorescent probe is dictated by several key photophysical parameters. The following table summarizes these critical metrics for smURFP (utilizing BVE's precursor, biliverdin) and other popular far-red fluorescent probes, including protein-based probes and synthetic cyanine (B1664457) dyes.

ProbeTypeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldBrightness¹Photostability
smURFP Protein (Biliverdin-binding)642[1][2]670[1][2]180,000[1][2]0.18[1][2]32.4High[1]
Katushka2S Protein588[3][4]633[3][4]67,000[3]0.44[3]29.5Medium[4]
mNeptune Protein600[5]650[5]72,000[5]0.18[5]13.0High[5]
E2-Crimson Protein611[6][7]646[6][7]126,000[6][7]0.23[6][7]29.0High[6][8]
Cy5 Cyanine Dye~650[9]~670[9]~250,000~0.2767.5Medium
Alexa Fluor 647 Cyanine Dye650668270,0000.3389.1High

¹Brightness is calculated as (Extinction Coefficient × Quantum Yield) / 1000.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful application of fluorescent probes. Below are representative protocols for cellular and in vivo imaging using smURFP with its chromophore precursor and other selected far-red probes.

Protocol 1: Live-Cell Imaging with smURFP and Biliverdin Dimethyl Ester

This protocol outlines the steps for expressing smURFP in mammalian cells and providing the exogenous chromophore precursor, this compound (BVE), for fluorescence activation.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Expression vector encoding smURFP

  • Transfection reagent

  • Complete cell culture medium

  • This compound (BVE) stock solution (1-5 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Phenol (B47542) red-free imaging medium

Procedure:

  • Transfection: Transfect mammalian cells with the smURFP expression vector using a standard transfection protocol suitable for the cell line. Allow for protein expression for 24-48 hours.

  • Chromophore Loading:

    • Prepare a working solution of BVE in complete cell culture medium at a final concentration of 1-5 µM.[1]

    • Remove the culture medium from the cells and replace it with the BVE-containing medium.

    • Incubate the cells for at least 3 hours at 37°C and 5% CO₂. For maximal fluorescence, a 24-hour incubation is recommended.[1]

  • Washing:

    • Gently aspirate the BVE-containing medium.

    • Wash the cells twice with pre-warmed PBS.

    • Replace the PBS with phenol red-free imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).

    • Acquire images using optimal exposure times to minimize phototoxicity.

Protocol 2: In Vivo Tumor Imaging with smURFP Nanoparticles

This protocol describes the use of smURFP nanoparticles for non-invasive tumor imaging in a mouse model, leveraging the enhanced permeability and retention (EPR) effect.

Materials:

  • Tumor-bearing mice

  • smURFP nanoparticles (prepared as described in the literature)[10]

  • Sterile PBS

  • In vivo imaging system with far-red fluorescence capabilities

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

  • Probe Administration:

    • Administer a sterile solution of smURFP nanoparticles intravenously via the tail vein. The exact dosage will depend on the nanoparticle concentration and animal model.

  • Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the nanoparticles in the tumor.

    • Use appropriate excitation and emission filters for far-red fluorescence.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region of interest and compare it to background fluorescence to assess probe accumulation.

Protocol 3: Live-Cell Imaging with Katushka2S

This protocol outlines the general steps for transiently expressing and imaging the far-red fluorescent protein Katushka2S in mammalian cells.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Expression vector encoding Katushka2S

  • Transfection reagent

  • Complete cell culture medium

  • Phenol red-free imaging medium

Procedure:

  • Transfection: Transfect mammalian cells with the Katushka2S expression vector. Bright fluorescence is typically observed within 12 hours post-transfection.[4]

  • Cell Culture: Culture the cells for 24-48 hours to allow for robust protein expression.

  • Imaging Preparation: Replace the culture medium with pre-warmed, phenol red-free imaging medium immediately before imaging.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with a filter set appropriate for Katushka2S (e.g., Excitation: 570-590 nm, Emission: 610-650 nm).

    • Due to its moderate photostability, use the lowest possible excitation light intensity and exposure time necessary for image acquisition.[4]

Protocol 4: In Vivo Imaging with mNeptune

This protocol provides a general workflow for in vivo imaging of cells expressing the far-red fluorescent protein mNeptune in a mouse model.

Materials:

  • Mice with subcutaneously or intramuscularly implanted cells expressing mNeptune

  • In vivo imaging system with far-red fluorescence capabilities

Procedure:

  • Animal Preparation: Anesthetize the mouse.

  • Imaging:

    • Place the mouse in the imaging chamber.

    • Use an in vivo imaging system to acquire fluorescence images. For mNeptune, an excitation wavelength of around 600 nm and an emission filter centered around 650 nm is optimal.[11]

    • Acquire both a brightfield or photographic image and a fluorescence image to allow for anatomical co-registration.

  • Image Analysis: Use the imaging system's software to overlay the fluorescence signal on the anatomical image and quantify the signal intensity from the region of interest.

Protocol 5: Cellular Staining with Cyanine Dyes (e.g., Cy5)

This protocol describes a general method for staining cellular components using a cyanine dye conjugated to a targeting molecule (e.g., an antibody or a small molecule).

Materials:

  • Fixed and permeabilized cells on coverslips

  • Cyanine dye-conjugated antibody or probe

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Wash buffer (e.g., PBS with 0.1% Triton X-100)

  • Mounting medium with antifade reagent

Procedure:

  • Blocking: Incubate the fixed and permeabilized cells in blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation (if applicable): If using an unconjugated primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with wash buffer for 5 minutes each.

  • Secondary Antibody/Probe Incubation: Incubate the cells with the Cy5-conjugated secondary antibody or Cy5-conjugated probe diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium with an antifade reagent.

  • Imaging: Image the stained cells using a fluorescence microscope with a Cy5 filter set (e.g., Excitation: 620/60 nm, Emission: 700/75 nm).

Mandatory Visualization

To provide a deeper understanding of the biological context of this compound-based probes, the following diagrams illustrate the relevant biochemical pathway and the experimental workflow for fluorescence activation.

Heme_Catabolism_and_smURFP_Activation cluster_smURFP smURFP Maturation Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 + O₂ + NADPH Biliverdin Biliverdin HO1->Biliverdin - Fe²⁺ - CO BVR Biliverdin Reductase (BVR) Biliverdin->BVR + NADPH Holo_smURFP Holo-smURFP (far-red fluorescent) Biliverdin->Holo_smURFP Bilirubin Bilirubin BVR->Bilirubin Apo_smURFP Apo-smURFP (non-fluorescent) Apo_smURFP->Holo_smURFP BV_uptake Cellular Uptake (via BVE) BV_uptake->Biliverdin Intracellular Biliverdin Pool Experimental_Workflow_smURFP Start Start: Cells expressing Apo-smURFP Add_BVE Add Biliverdin Dimethyl Ester (BVE) to media Start->Add_BVE Incubate Incubate (3-24h, 37°C) Add_BVE->Incubate BVE_Uptake BVE enters cells and is converted to Biliverdin Incubate->BVE_Uptake Chromophore_Binding Biliverdin binds to Apo-smURFP BVE_Uptake->Chromophore_Binding Fluorescence Holo-smURFP becomes far-red fluorescent Chromophore_Binding->Fluorescence Wash Wash cells to remove excess BVE Fluorescence->Wash Image Image cells using far-red microscopy Wash->Image

References

Unveiling the Blind Spot: Cross-Reactivity of Biliverdin Dimethyl Ester in Bilirubin Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of bilirubin (B190676) measurements is paramount. While various assays are available, their susceptibility to interference from structurally similar compounds remains a critical concern. This guide provides a comparative overview of the potential cross-reactivity of biliverdin (B22007) dimethyl ester in common bilirubin assays. However, a comprehensive literature search reveals a significant gap in publicly available quantitative data directly addressing this specific interaction.

Biliverdin dimethyl ester, a derivative of biliverdin, shares a core tetrapyrrole structure with bilirubin, raising the possibility of cross-reactivity in assays designed to quantify bilirubin. Understanding the extent of this potential interference is crucial for accurate clinical and research measurements, particularly in contexts where biliverdin or its derivatives may be present.

Comparison of Common Bilirubin Assay Methodologies

Three primary methods are widely used for the determination of bilirubin concentrations: the Jendrassik-Grof method, Diazo-based assays, and Enzymatic assays. Each operates on a different principle, influencing its specificity and susceptibility to interfering substances.

Assay MethodologyPrinciplePotential for Interference
Jendrassik-Grof This method involves the reaction of bilirubin with a diazo reagent to form a colored azobilirubin compound. An accelerator is used to facilitate the reaction of unconjugated bilirubin. The absorbance of the resulting colored solution is proportional to the total bilirubin concentration.Due to the use of a chemical reaction, there is a potential for cross-reactivity with other structurally similar molecules that can also react with the diazo reagent. The specificity is not absolute.
Diazo Assays Similar to the Jendrassik-Grof method, these assays are based on the reaction of bilirubin with a diazonium salt to produce a colored azo-compound. Different variations of the diazo reagent exist.The principle is analogous to the Jendrassik-Grof method, and therefore, the potential for interference from other pyrrolic compounds exists. The degree of interference can vary depending on the specific diazo reagent and reaction conditions used.
Enzymatic Assays These assays utilize the enzyme bilirubin oxidase, which specifically catalyzes the oxidation of bilirubin to biliverdin. The corresponding decrease in absorbance at the wavelength specific for bilirubin is measured and is proportional to the bilirubin concentration.Enzymatic methods are generally considered more specific than chemical methods. The specificity is dependent on the enzyme's substrate-binding site and its ability to discriminate between bilirubin and other similar structures like this compound.

Despite the theoretical potential for cross-reactivity, a detailed search of scientific literature and product information did not yield specific quantitative data on the percentage of interference of this compound in these assays. This highlights a critical need for further research to quantify the specificity of current bilirubin assays.

Experimental Protocols for Assessing Interference

To address this knowledge gap, researchers can perform interference studies based on established guidelines, such as the Clinical and Laboratory Standards Institute (CLSI) EP07-A2 guideline. A generalized protocol for evaluating the cross-reactivity of this compound is outlined below.

Objective: To determine the percent cross-reactivity of this compound in a specific bilirubin assay.

Materials:

  • Bilirubin standard solutions of known concentrations.

  • This compound solutions of known concentrations.

  • Pooled human serum with a low endogenous bilirubin concentration.

  • The bilirubin assay kit and reagents to be evaluated.

  • Spectrophotometer or clinical chemistry analyzer.

Procedure:

  • Preparation of Test Samples:

    • Prepare a series of bilirubin standards in the pooled serum to create a calibration curve.

    • Prepare a series of samples containing a constant, low concentration of bilirubin (from the pooled serum) spiked with increasing concentrations of this compound. The concentration range of this compound should be clinically and physiologically relevant.

  • Assay Performance:

    • Analyze the bilirubin standards and the this compound-spiked samples according to the manufacturer's instructions for the bilirubin assay being tested.

    • Perform all measurements in triplicate to ensure precision.

  • Data Analysis:

    • Calculate the apparent bilirubin concentration in the samples containing only the pooled serum (baseline).

    • Calculate the apparent increase in bilirubin concentration in the samples spiked with this compound.

    • The percent cross-reactivity can be calculated using the following formula:

  • Interpretation:

    • A high percentage of cross-reactivity indicates that the assay is significantly affected by the presence of this compound.

    • Plotting the apparent bilirubin concentration against the concentration of this compound can provide a visual representation of the interference.

Visualizing the Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Structural Relationship and Potential for Cross-Reactivity Bilirubin Bilirubin (Analyte of Interest) Tetrapyrrole Common Tetrapyrrole Structure Bilirubin->Tetrapyrrole Contains Assay Bilirubin Assay (e.g., Diazo, Enzymatic) Bilirubin->Assay Intended Reaction Biliverdin_DME This compound (Potential Interferent) Biliverdin_DME->Tetrapyrrole Contains Biliverdin_DME->Assay Potential Cross-Reactivity

Caption: Structural similarity between bilirubin and this compound.

Generalized Workflow for Interference Testing cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Bilirubin Prepare Bilirubin Standards Analyze_Samples Analyze all Samples with Bilirubin Assay Prep_Bilirubin->Analyze_Samples Prep_Interferent Prepare Samples with This compound Prep_Interferent->Analyze_Samples Calc_Apparent_Conc Calculate Apparent Bilirubin Concentration Analyze_Samples->Calc_Apparent_Conc Calc_Cross_Reactivity Calculate % Cross-Reactivity Calc_Apparent_Conc->Calc_Cross_Reactivity

Caption: Workflow for assessing this compound interference.

Validating Biliverdin Dimethyl Ester as a Chromatography Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of biliverdin (B22007) dimethyl ester as a chromatography standard, offering an objective comparison with its unesterified counterpart, biliverdin. The information presented herein is supported by experimental data from peer-reviewed studies and established analytical methods, intended to assist researchers in making informed decisions for their analytical needs.

Executive Summary

Biliverdin, a key intermediate in the heme degradation pathway, is a critical biomarker for various physiological and pathological processes. Accurate quantification of biliverdin in biological matrices is paramount for research and clinical diagnostics. This necessitates the use of a reliable and stable chromatography standard. Biliverdin dimethyl ester, a synthetic derivative of biliverdin, offers significant advantages in terms of stability and solubility, making it an excellent candidate for a chromatography standard. This guide details its performance characteristics and provides the necessary protocols for its implementation in analytical workflows.

Physicochemical Properties: A Head-to-Head Comparison

The inherent chemical properties of a standard are crucial for its reliability and ease of use in a laboratory setting. This compound presents several advantages over unesterified biliverdin, primarily due to the esterification of its two carboxylic acid groups.

PropertyThis compoundUnesterified BiliverdinRationale for Superiority as a Standard
Molecular Formula C₃₅H₃₈N₄O₆[1][2]C₃₃H₃₄N₄O₆Known and consistent molecular formula is essential for accurate quantification.
Molecular Weight 610.70 g/mol [1][2]582.66 g/mol Precise molecular weight allows for accurate preparation of standard solutions.
Solubility More soluble in common organic solvents (e.g., methanol, chloroform, DMSO).Less soluble in organic solvents, often requiring basic conditions (e.g., NH₄OH) for dissolution.Enhanced solubility simplifies standard preparation and improves compatibility with reverse-phase chromatography mobile phases.
Stability More stable in solution due to the protection of the reactive carboxylic acid groups.Prone to degradation and isomerization, particularly in acidic or basic solutions.Increased stability ensures the integrity of the standard over time, leading to more reproducible results.
Purity Can be synthesized and purified to a high degree (>99%).Often exists as a mixture of isomers (IXα, β, γ, δ) which can be difficult to separate.High purity is fundamental for the accuracy of calibration curves and subsequent quantification of the analyte.

Chromatographic Performance

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of biliverdin and its derivatives.[3][4] The performance of this compound as a standard in HPLC is demonstrated by its sharp, symmetrical peaks and reproducible retention times.

Heme Degradation Pathway

The following diagram illustrates the biological pathway leading to the formation of biliverdin and its subsequent conversion to bilirubin.

G Figure 1. Heme Degradation Pathway. Heme Heme Heme Oxygenase Heme Oxygenase Heme->Heme Oxygenase Biliverdin Biliverdin Biliverdin Reductase Biliverdin Reductase Biliverdin->Biliverdin Reductase Bilirubin Bilirubin Heme Oxygenase->Biliverdin Biliverdin Reductase->Bilirubin G Figure 2. Experimental Workflow. cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Prepare Biliverdin Dimethyl Ester Standard HPLC HPLC Separation Standard->HPLC Sample Extract Biliverdin from Biological Matrix Derivatization Esterify Sample (Optional) Sample->Derivatization Derivatization->HPLC Detection UV/Vis or MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Distinguishing Biliverdin Dimethyl Ester Isomers with Raman Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of biliverdin (B22007) dimethyl ester isomers is crucial for understanding their diverse biological roles and for the development of targeted therapeutics. Raman spectroscopy offers a powerful, non-destructive analytical technique for differentiating these closely related molecules. This guide provides a comparative overview of the application of Raman spectroscopy for distinguishing biliverdin dimethyl ester isomers, supported by experimental methodologies and a clear workflow.

Biliverdin, a linear tetrapyrrole and a key product of heme catabolism, exists as several constitutional isomers (IXα, IXβ, IXγ, and IXδ) and configurational (Z/E) isomers. Their esterified forms, biliverdin dimethyl esters, are often used in research due to their increased solubility in organic solvents. While structurally similar, these isomers can exhibit distinct chemical and biological properties. Resonance Raman (RR) spectroscopy and Surface-Enhanced Raman Scattering (SERS) have emerged as sensitive techniques to probe the subtle structural differences between these isomers.

Comparative Analysis of Raman Spectra

Studies using resonance Raman spectroscopy on this compound IXα and XIIIα have revealed that their spectra exhibit significant similarities, suggesting that the overall compositions of their normal vibrational modes are closely related. This is true for both the parent (ZZZ, sss) configuration and for configurational isomers produced by photoisomerization.

Despite the similarities, discernible differences in the Raman spectra can be utilized for isomer differentiation. For instance, comparisons of resonance Raman spectra have been successfully used to propose the EZZ configuration for a photoisomer of this compound IXα. Furthermore, Surface-Enhanced Raman Scattering (SERS) has been shown to highlight substantial differences between photoisomers, with notable variations observed in both the low and high wavenumber regions of the spectra.

A key vibrational mode for analysis is the C=C stretching vibration, which is typically observed in the 1600-1650 cm⁻¹ region and is sensitive to the isomeric form of the molecule. Variations in the position and intensity of this and other key bands can serve as fingerprints for distinguishing between different isomers.

Due to the limited availability of comprehensive quantitative data, the following table provides a generalized overview of expected spectral regions of interest based on the available literature. Researchers are encouraged to acquire reference spectra for specific isomers of interest for accurate comparison.

Spectral Region (cm⁻¹)Vibrational Mode Assignment (Tentative)Potential for Isomer Distinction
1600 - 1650C=C stretching of the pyrrole (B145914) rings and methine bridgesHigh. Sensitive to conformational and configurational changes.
1400 - 1600Pyrrole ring vibrations (C-C and C-N stretching)Moderate to High. Reflects the substitution pattern on the rings.
1200 - 1400C-H and N-H bending modesModerate. Can be influenced by intermolecular interactions.
Below 1000Skeletal deformations and out-of-plane modesModerate. Can provide information on the overall molecular conformation.

Note: The exact peak positions and relative intensities will be highly dependent on the specific isomer, the solvent used, and the excitation wavelength in resonance Raman spectroscopy.

Experimental Protocol: Resonance Raman Spectroscopy of this compound Isomers

This protocol outlines a general procedure for obtaining resonance Raman spectra of this compound isomers in solution.

1. Materials and Reagents:

  • This compound isomer(s) of interest (e.g., IXα, IXβ, XIIIα)

  • Spectroscopic grade solvent (e.g., chloroform, dichloromethane, methanol)

  • Internal standard (optional, e.g., solvent peaks)

2. Instrumentation:

  • Raman spectrometer equipped with a suitable laser excitation source. The choice of laser is critical for resonance enhancement and should be matched to an electronic absorption band of the this compound (typically in the blue or red region of the visible spectrum).

  • Confocal microscope (for micro-Raman)

  • High-sensitivity detector (e.g., CCD camera)

  • Quartz cuvette or capillary tube

3. Sample Preparation:

  • Prepare a stock solution of the this compound isomer in the chosen solvent. A typical concentration range is 1-10 mM, but the optimal concentration should be determined empirically to maximize the Raman signal while avoiding excessive absorption or fluorescence.

  • Protect the solution from light to prevent photoisomerization. It is advisable to work under dim red light.

  • Transfer the sample solution to a quartz cuvette or capillary tube for analysis.

4. Data Acquisition:

  • Set the laser wavelength to achieve resonance enhancement. For biliverdin dimethyl esters, excitation wavelengths in the 400-450 nm or 600-680 nm range are often used.

  • Calibrate the spectrometer using a known standard (e.g., silicon, cyclohexane).

  • Adjust the laser power to obtain a good signal-to-noise ratio without causing sample degradation. Start with low power and gradually increase.

  • Set the acquisition time and number of accumulations to achieve the desired spectral quality.

  • Acquire the Raman spectrum of the pure solvent for background subtraction.

5. Data Analysis:

  • Subtract the solvent spectrum from the sample spectrum.

  • Perform baseline correction to remove any fluorescence background.

  • Identify and record the peak positions and relative intensities of the Raman bands.

  • Compare the spectra of the different isomers, focusing on the key spectral regions outlined in the table above.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis and differentiation of this compound isomers using Raman spectroscopy.

G cluster_0 Sample Preparation cluster_1 Raman Spectroscopy cluster_2 Data Analysis cluster_3 Isomer Differentiation A Obtain pure biliverdin dimethyl ester isomers B Prepare solutions in a suitable organic solvent (e.g., Chloroform) A->B C Protect samples from light B->C D Select appropriate laser excitation wavelength for resonance enhancement C->D Transfer to cuvette/capillary E Acquire Raman spectra of isomers and solvent D->E G Subtract solvent background E->G F Optimize acquisition parameters (laser power, integration time) F->E H Perform baseline correction G->H I Identify and compare peak positions and intensities H->I J Correlate spectral differences with isomeric structures I->J K Quantitative analysis (if standards are available) J->K

Workflow for Isomer Differentiation

Conclusion

Raman spectroscopy, particularly resonance Raman, provides a sensitive and informative tool for the differentiation of this compound isomers. While the spectral similarities can be pronounced, careful analysis of key vibrational bands allows for the identification of structural isomers. The development of a comprehensive database of Raman spectra for all this compound isomers would greatly enhance the utility of this technique for routine analysis. The experimental protocol and workflow provided in this guide offer a solid foundation for researchers to apply Raman spectroscopy in their studies of these important biological molecules.

A Comparative Guide to Biliverdin Dimethyl Ester-Based and Alternative Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of biliverdin (B22007) dimethyl ester-based fluorescent proteins against other common fluorescent protein families. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable fluorescent tags for your research needs.

The advent of fluorescent proteins (FPs) has revolutionized the study of cellular and molecular biology, enabling the visualization of dynamic processes in living systems. While green fluorescent protein (GFP) and its spectral variants have been workhorses in the field, the development of near-infrared (NIR) FPs, which utilize the chromophore biliverdin (BV) or its derivatives like biliverdin dimethyl ester (BVME), has opened new avenues for deep-tissue and multicolor imaging.[1][2] This guide focuses on the performance benchmarks of these BVME-based FPs and provides a direct comparison with commonly used alternatives.

Performance Benchmarks: A Quantitative Comparison

The selection of an appropriate fluorescent protein hinges on several key photophysical parameters. These include the quantum yield (QY), which represents the efficiency of photon emission after absorption, the extinction coefficient (EC), which indicates the efficiency of light absorption, and photostability, the protein's resistance to photobleaching upon prolonged exposure to excitation light. The molecular brightness is a calculated metric (EC multiplied by QY) that provides a standardized measure of a fluorophore's intrinsic brightness.[3]

Below are tables summarizing the key performance indicators for a selection of biliverdin-based NIR fluorescent proteins and popular alternatives from the GFP, YFP, and RFP families.

Table 1: Performance of Biliverdin-Based Near-Infrared Fluorescent Proteins (NIR FPs)

Fluorescent ProteinExcitation (nm)Emission (nm)Quantum Yield (QY)Extinction Coefficient (M⁻¹cm⁻¹)Molecular Brightness (EC x QY)Oligomeric StateChromophore
smURFP 6426700.18180,00032,400DimerThis compound
iRFP713 6907130.07110,0007,700DimerBiliverdin
iRFP720 7027200.05120,0006,000DimerBiliverdin
miRFP670 6456700.09130,00011,700MonomerBiliverdin
miRFP720 6907200.04125,0005,000MonomerBiliverdin

Data compiled from various sources.[1][3][4][5] Note that smURFP is specifically highlighted for its use of this compound.

Table 2: Performance of Common Alternative Fluorescent Proteins

Fluorescent ProteinExcitation (nm)Emission (nm)Quantum Yield (QY)Extinction Coefficient (M⁻¹cm⁻¹)Molecular Brightness (EC x QY)Oligomeric State
EGFP 4885070.6056,00033,600Monomer
mNeonGreen 5065170.80116,00092,800Monomer
mVenus 5155280.5792,20052,554Monomer
mCherry 5876100.2272,00015,840Monomer
mRuby2 5596000.35113,00039,550Monomer
TagRFP-T 5555840.47100,00047,000Monomer

Data compiled from various sources.[6][7]

Experimental Protocols

Accurate and reproducible characterization of fluorescent proteins is crucial for making informed decisions. Below are detailed methodologies for two key performance experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known QY, is a widely used and accessible approach.[2][8][9][10][11]

Materials:

  • Purified fluorescent protein of interest.

  • Quantum yield standard with a known QY that absorbs and emits in a similar spectral range as the sample (e.g., Rhodamine 6G for red FPs, Fluorescein for green FPs).

  • Spectrophotometer for absorbance measurements.

  • Fluorometer for fluorescence measurements.

  • High-purity solvents (e.g., phosphate-buffered saline for proteins, ethanol (B145695) for organic dyes).

  • Quartz cuvettes.

Procedure:

  • Prepare a series of dilutions for both the fluorescent protein sample and the quantum yield standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance spectra of all prepared solutions using the spectrophotometer. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure the emission is collected over the entire fluorescence range for each sample.

  • Integrate the area under the fluorescence emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope of the resulting linear fits for both the sample (Slope_sample) and the standard (Slope_std).

  • Calculate the quantum yield of the sample (QY_sample) using the following equation:

    QY_sample = QY_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • QY_std is the quantum yield of the standard.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Protocol 2: Assessment of Photostability in Live Cells

Photostability is a critical parameter for time-lapse imaging, as it determines how long a fluorescent protein can be observed before its signal fades. This protocol outlines a method for comparing the photostability of different fluorescent proteins expressed in living cells.[12][13][14][15]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293).

  • Expression vectors encoding the fluorescent proteins to be tested.

  • Cell culture reagents (media, serum, antibiotics).

  • Transfection reagent.

  • Confocal or widefield fluorescence microscope equipped with a stable light source and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Transfect the cells with the expression vectors for the different fluorescent proteins. It is recommended to transfect cells in parallel to ensure similar expression levels and cell conditions.

  • Microscopy Setup:

    • Identify cells expressing the fluorescent proteins.

    • Use consistent imaging parameters (laser power/light intensity, exposure time, pixel size, etc.) for all samples to be compared. The chosen intensity should be representative of a typical imaging experiment.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the cells. The interval between images and the total duration of the acquisition will depend on the photostability of the proteins being tested. A typical experiment might involve acquiring an image every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a region of interest (ROI) within an expressing cell.

    • Correct for background fluorescence by subtracting the mean intensity of a non-fluorescent region.

    • Normalize the fluorescence intensity of each cell to its initial intensity at the first time point.

    • Plot the normalized fluorescence intensity as a function of time for each fluorescent protein.

    • The rate of fluorescence decay is an indicator of the protein's photostability. A slower decay rate signifies higher photostability. The time at which the fluorescence intensity drops to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.

Visualizing Applications: Signaling Pathways and Experimental Workflows

The utility of fluorescent proteins is best understood in the context of their application. The following diagrams, created using the DOT language for Graphviz, illustrate a common signaling pathway where NIR FPs are advantageous and a typical workflow for multicolor live-cell imaging.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR-miRFP670 (G-Protein Coupled Receptor) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Activation

Caption: GPCR signaling pathway visualized with a near-infrared fluorescent protein.

Multicolor_Imaging_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Transfection Co-transfect cells with FP1-TargetA (e.g., EGFP-Tubulin) FP2-TargetB (e.g., mCherry-Mitochondria) FP3-TargetC (e.g., miRFP670-Nucleus) Set_Channels Set up sequential acquisition channels - Channel 1: Ex 488nm / Em 500-550nm (EGFP) - Channel 2: Ex 561nm / Em 590-650nm (mCherry) - Channel 3: Ex 640nm / Em 660-720nm (miRFP670) Transfection->Set_Channels Proceed to Acquire_Images Acquire time-lapse image series Set_Channels->Acquire_Images Execute Merge_Channels Merge channels to visualize co-localization Acquire_Images->Merge_Channels Process Quantify Quantify fluorescence intensity, co-localization, and dynamics Merge_Channels->Quantify Analyze

Caption: Experimental workflow for multicolor live-cell imaging.

References

Safety Operating Guide

Proper Disposal of Biliverdin Dimethyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Biliverdin dimethyl ester, a tetrapyrrole compound often used in fluorescence studies and as a research analog for biliverdin. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound should be handled with care, recognizing its potential as a skin, eye, and respiratory irritant. Before any handling or disposal procedures, personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or in solution, must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Waste Collection:

    • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, dedicated waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO or methanol) must be collected in a separate, leak-proof, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and weighing paper, should be collected in a designated solid hazardous waste container.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • If in solution, indicate the solvent and approximate concentration.

    • Include the date of waste generation and the name of the principal investigator or laboratory supervisor.

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for the transfer and documentation of hazardous waste.

Quantitative Data for Chemical Waste Disposal

ParameterGuidelineNotes
Generator Status Based on the total amount of hazardous waste generated per calendar month.Very Small Quantity Generator (VSQG): ≤ 1 kg of acute hazardous waste and ≤ 100 kg of non-acute hazardous waste. Small Quantity Generator (SQG): > 100 kg and < 1,000 kg of non-acute hazardous waste. Large Quantity Generator (LQG): ≥ 1,000 kg of non-acute hazardous waste or > 1 kg of acute hazardous waste.
Reportable Quantity (RQ) for Unlisted Characteristic Wastes 100 lbs (45.4 kg)As this compound is an irritant, it may be classified as a characteristic hazardous waste for toxicity. Spills or releases of this quantity or more within a 24-hour period must be reported to the National Response Center.
Container Accumulation Time Limits Varies by generator status.SQG: up to 180 days (or 270 days if the treatment, storage, and disposal facility is over 200 miles away). LQG: up to 90 days.

Experimental Workflow and Disposal Pathway

A common application of this compound is in fluorescence spectroscopy. The following diagram illustrates a typical experimental workflow and the subsequent proper disposal of the generated waste.

experimental_workflow cluster_experiment Experimental Protocol cluster_disposal Disposal Pathway A Weigh Solid This compound B Dissolve in Solvent (e.g., DMSO, Methanol) A->B E Collect Unused Solid Compound A->E Spatula/Weigh Paper Residue C Prepare Dilutions for Analysis B->C F Collect Waste Solutions in Labeled Liquid Waste Container B->F Contaminated Glassware D Perform Fluorescence Spectroscopy C->D C->F Excess Dilutions D->F Used Samples G Collect Contaminated Labware (e.g., pipette tips, gloves) D->G Used Cuvettes (if disposable) H Store in Designated Satellite Accumulation Area E->H F->H G->H I Schedule Pickup with Environmental Health & Safety (EHS) H->I

Figure 1. Workflow from experimental use to proper disposal of this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information. By adhering to these guidelines, you contribute to a safer research environment and the protection of our ecosystem.

Personal protective equipment for handling Biliverdin dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Biliverdin dimethyl ester. Adherence to these procedures is essential for ensuring a safe laboratory environment and mitigating potential exposure risks. The toxicological and pharmacological properties of this compound are not fully known, warranting careful handling as a chemical with unknown toxicity.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. It is crucial to be aware of the following hazards:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.ANSI Z87.1-compliant
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).EN 374
Skin and Body Protection Laboratory coat.---
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.NIOSH-approved

Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling.

Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing exposure risk. The procedural steps below outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood or Ventilated Bench) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials Gather All Necessary Equipment (Spatula, Weighing Boat, Containers) weigh Carefully Weigh Powder (Minimize Dust Generation) gather_materials->weigh dissolve Dissolve in Appropriate Solvent transfer Transfer Solution as Needed decontaminate Decontaminate Work Area transfer->decontaminate dispose_solid Dispose of Solid Waste (Contaminated PPE, Weigh Boats) dispose_liquid Dispose of Liquid Waste (Follow Institutional Guidelines) doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Safe Handling Workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

  • After eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After swallowing: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Protect from light.

Disposal Plan:

As this compound is not currently classified as a hazardous waste, disposal should follow institutional and local guidelines for non-hazardous chemical waste.

  • Solid Waste:

    • Contaminated disposables such as gloves, weighing paper, and paper towels should be collected in a designated, sealed waste container.

    • Dispose of the sealed container in the regular laboratory trash, unless institutional policies require otherwise.

  • Unused Product:

    • If local regulations permit, small quantities of solid, non-hazardous chemicals may be disposed of in the sanitary landfill. However, do not place them in laboratory trash cans that may be handled by custodial staff.

    • For larger quantities, or if required by your institution, dispose of as chemical waste through your institution's environmental health and safety (EHS) office.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent.

    • Allow the container to air dry in a well-ventilated area.

    • Deface the label before disposing of the container in the regular trash.

Always consult your institution's EHS office for specific disposal guidance.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.